molecular formula C6H11NO2 B15051661 Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Cat. No.: B15051661
M. Wt: 129.16 g/mol
InChI Key: IMHXOVKGKHSNDO-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1

InChI Key

IMHXOVKGKHSNDO-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1N

Canonical SMILES

COC(=O)C1CCC1N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The Rigid Backbone Paradigm

In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency and metabolic stability of peptide-based therapeutics. Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1) represents a premier "beta-amino acid" building block used to introduce defined steric constraints into peptidomimetics.

Unlike flexible linear amino acids, the cyclobutane ring locks the backbone torsion angles (


), forcing peptides into specific secondary structures such as 12-helices  or 8-helices . This restriction reduces the entropic penalty of binding to biological targets and shields the backbone from proteolytic cleavage.

Key Technical Specifications:

  • Chemical Name: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride

  • Stereochemistry: trans-configuration (1R, 2R)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 165.62 g/mol (HCl salt)[2]

  • Role: Chiral

    
    -amino acid scaffold, foldamer building block.
    

Part 2: Chemical Profile & Critical Properties

Physicochemical Data Table
PropertySpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility High: Water, Methanol, DMSO Low: Hexanes, Et2OProtic solvents preferred for solubilization.
Melting Point 165–170 °C (Decomp.)Typical for amino acid ester hydrochlorides.
Chirality (1R, 2R)trans-isomer; Enantiopurity >98% ee required for foldamers.
Stability Stable at -20°CProne to hydrolysis in basic aqueous media.
Structural Logic: The "Pucker" Effect

The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain. In the (1R,2R) configuration, the amino and carboxylate groups are trans to each other. This geometric arrangement is crucial because it mimics the extended conformation found in bioactive peptides but prevents the collapse into inactive random coils.

Part 3: Synthesis & Manufacturing Protocol

Synthetic Route: Esterification of (1R,2R)-ACBC

While several routes exist (e.g., [2+2] photocycloaddition), the most robust method for generating the methyl ester in a drug discovery setting is the acid-catalyzed esterification of the parent amino acid, (1R,2R)-2-aminocyclobutane-1-carboxylic acid (ACBC).[3][4]

Mechanism of Action

The reaction utilizes thionyl chloride (


) in methanol. 

reacts with methanol to generate anhydrous

and dimethyl sulfite, activating the carboxylic acid for nucleophilic attack by methanol while simultaneously protecting the amine as the hydrochloride salt.
Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of


 and 

gases.

Step 1: Reagent Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).

  • Charge the flask with Methanol (anhydrous, 50 mL) .

  • Cool the methanol to 0 °C using an ice/water bath.

Step 2: Activation

  • Dropwise, add Thionyl Chloride (1.5 eq) to the cold methanol over 20 minutes.

    • Checkpoint: Ensure the temperature does not exceed 10 °C to prevent splashing or uncontrolled exotherm.

  • Stir for 15 minutes at 0 °C to allow formation of the active chlorinating species.

Step 3: Reaction

  • Add solid (1R,2R)-2-aminocyclobutane-1-carboxylic acid (1.0 eq) in one portion.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the solution to Reflux (65 °C) for 4–6 hours.

    • Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the conversion of the free acid (lower

      
      ) to the ester (higher 
      
      
      
      ).

Step 4: Isolation & Workup

  • Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
  • Co-evaporate with diethyl ether (

    
    ) to remove traces of acid.
    
  • The residue will likely be a white gum or solid.

  • Crystallization: Dissolve the residue in a minimum amount of hot methanol and add cold diethyl ether until turbid. Store at -20 °C overnight.

  • Filter the white crystals, wash with cold ether, and dry under high vacuum.

Workflow Visualization

SynthesisWorkflow Start Start: Anhydrous MeOH Activation Add SOCl2 (0°C) Generate HCl/MeOSOCCl Start->Activation Activation Addition Add (1R,2R)-ACBC Solid Addition Activation->Addition Substrate Intro Reflux Reflux 65°C (4-6 Hours) Addition->Reflux Esterification Workup Evaporate & Co-evap w/ Ether Reflux->Workup Completion (TLC) Product Methyl (1R,2R)-ACBC HCl (Crystalline Solid) Workup->Product Crystallization

Figure 1: Step-by-step workflow for the synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate HCl.

Part 4: Applications in Drug Discovery

Peptidomimetics & Foldamers

The primary utility of CAS 1807558-23-1 is in the synthesis of


-peptides. When polymerized or alternated with 

-amino acids, this scaffold promotes the formation of stable helices.
  • 12-Helix Formation: Homooligomers of trans-ACBC derivatives form 12-helices (defined by 12-membered ring hydrogen bonds).

  • Metabolic Stability: These non-natural backbones are unrecognized by endogenous proteases (e.g., trypsin, pepsin), significantly extending the half-life of the therapeutic agent in plasma.

Bioisosterism

The (1R,2R)-scaffold serves as a conformationally restricted analogue of:

  • GABA (

    
    -aminobutyric acid):  Used in designing selective GABA receptor agonists/antagonists.
    
  • L-Glutamate: The rigid structure can lock the distance between the amino and carboxyl groups to match specific receptor pharmacophores.

Mechanistic Impact Diagram

Bioactivity Linear Linear Peptide (Flexible, Unstable) Incorporation Incorporate (1R,2R)-ACBC Linear->Incorporation Synthesis Restraint Conformational Lock (Pucker) Incorporation->Restraint Steric Constraint Helix Stable Secondary Structure (Helix) Restraint->Helix Folding Result High Potency & Protease Resistance Helix->Result Bioactivity

Figure 2: Impact of cyclobutane incorporation on peptide stability and bioactivity.

Part 5: Handling & Safety (E-E-A-T)

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably under argon or nitrogen.

  • Temperature: Long-term storage at -20 °C is recommended to prevent slow hydrolysis or transesterification.

Safety Hazards
  • Inhalation: Dust may cause respiratory irritation. Use a mask or work in a hood.

  • Skin/Eye Contact: Causes irritation.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Disposal: Dispose of as halogenated organic waste due to the HCl content.

References

  • Ortuño, R. M., et al. (2005).[3][5] (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid

    
    -Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Retrieved from [Link]
    
  • Gauzy, C., et al. (2004).[5] Stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives. Tetrahedron Letters. Retrieved from [Link]

  • Cheng, R. P., et al. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews. Retrieved from [Link]

  • PubChem Database. (n.d.). Methyl 2-aminocyclobutane-1-carboxylate hydrochloride.[2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to (1R,2R)-2-Aminocyclobutane-1-carboxylic Acid Methyl Ester: A Conformationally Constrained Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern medicinal chemistry, the pursuit of molecules with high affinity and specificity for biological targets is paramount. Conformationally constrained scaffolds have emerged as a powerful tool in this endeavor. This technical guide provides a comprehensive overview of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester, a chiral building block prized for its rigid structure. Authored for researchers, scientists, and drug development professionals, this document delves into the core properties, stereoselective synthesis, and strategic applications of this compound, offering expert insights into its role in crafting next-generation therapeutics.

The Strategic Advantage of Structural Rigidity

The foundational principle behind the utility of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester lies in conformational constraint. Unlike flexible, linear molecules that must adopt a specific, often energetically unfavorable, conformation to bind to a target, rigid scaffolds like this cyclobutane derivative are pre-organized into a well-defined three-dimensional shape. This pre-organization minimizes the entropic penalty of binding, a key thermodynamic factor that can lead to significant improvements in binding affinity and potency. The specific cis-(1R,2R) stereochemistry orients the amino and methyl ester functionalities in a precise spatial relationship, making this molecule an ideal starting point for designing sophisticated pharmacophores that can interact with complex protein binding sites with high fidelity.

Core Physicochemical and Structural Data

Understanding the fundamental properties of a molecular building block is critical for its effective use in synthesis and drug design. The defined stereochemistry and puckered nature of the cyclobutane ring are central to its function as a rigid scaffold.

Table 1: Key Properties of (1R,2R)-2-Aminocyclobutane-1-carboxylic Acid Methyl Ester

PropertyValueReference
IUPAC Name methyl (1R,2R)-2-aminocyclobutane-1-carboxylateN/A
Synonyms (1R,2R)-2-Aminocyclobutanecarboxylic acid methyl esterN/A
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number Not explicitly found for this specific ester; the hydrochloride salt of the (1S,2S) enantiomer is 1807558-23-1[2]
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and chloroformN/A

Note: Specific experimental data such as melting point and boiling point are not widely reported in publicly available literature.

The Art of Stereoselective Synthesis

The creation of a single, pure enantiomer of a chiral molecule is a cornerstone of modern pharmaceutical development. The synthesis of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester requires precise stereochemical control. While multiple routes exist, a common strategy involves an asymmetric cycloaddition followed by functional group transformations.

A Representative Synthetic Workflow

This protocol is a conceptual, multi-step process that illustrates the chemical logic required to achieve the target molecule.

Step 1: Asymmetric [2+2] Cycloaddition

  • A chiral auxiliary is used to direct the stereoselective [2+2] cycloaddition of a ketene with an appropriate olefin. This foundational step establishes the cyclobutane ring with the desired relative and absolute stereochemistry.

  • The reaction is typically performed at low temperatures (e.g., -78 °C) to maximize stereoselectivity by favoring the kinetically controlled product.

Expert Insight: The choice of chiral auxiliary is the critical variable that dictates the enantiomeric outcome. The goal is to create a diastereomeric transition state with a significant energy difference, leading to the preferential formation of one enantiomer of the cyclobutanone intermediate.

Step 2: Functional Group Manipulation (Amination)

  • The ketone of the cyclobutanone intermediate is converted into an amine. This can be achieved via reductive amination or by converting the ketone to an oxime, followed by reduction.

  • Care must be taken to ensure that the conditions used do not epimerize the adjacent stereocenter.

Step 3: Carboxylic Acid Formation and Esterification

  • The functional group used in the cycloaddition (often part of the olefin) is converted into a carboxylic acid. This may involve ozonolysis or other oxidative cleavage methods.

  • The resulting amino acid is then esterified. To prevent polymerization or side reactions, the amine is typically first protected (e.g., with a Boc group).

  • Esterification is then carried out using methanol with an acid catalyst (e.g., HCl or SOCl₂).

  • Finally, the protecting group is removed under conditions that do not hydrolyze the newly formed ester, yielding the target compound.

Self-Validating System: Each step of this synthesis must be validated. The enantiomeric purity after the cycloaddition should be confirmed using chiral chromatography. The relative stereochemistry of the ring substituents can be confirmed using NMR (specifically, proton-proton coupling constants). The final product's identity and purity are confirmed by a full suite of analytical techniques.

Synthesis Workflow Diagram

G cluster_0 Ring Formation cluster_1 Functional Group Interconversion cluster_2 Final Product Formation A Chiral Olefin + Ketene B Chiral Cyclobutanone A->B Asymmetric [2+2] Cycloaddition C Cyclobutanone B->C D Protected Amino Acid C->D Amination & Oxidation E Protected Amino Acid D->E F Protected Amino Ester E->F Esterification (MeOH, H+) G Final Product F->G Deprotection

Caption: Conceptual workflow for the stereoselective synthesis of the target molecule.

Analytical Characterization: Confirming Identity and Purity

Rigorous analysis is non-negotiable. The following methods are essential to validate the structure and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and connectivity of all protons. The signals for the cyclobutane ring protons will appear as complex multiplets. The methyl ester will be a sharp singlet around 3.7 ppm. The chemical shifts and coupling constants (J-values) between the protons on the cyclobutane ring are crucial for confirming the cis stereochemistry.

    • ¹³C NMR: Will show six distinct carbon signals, including the carbonyl carbon of the ester (around 170-175 ppm), the methyl carbon of the ester (around 52 ppm), and four signals for the cyclobutane ring carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity (also known as enantiomeric excess, or e.e.) of the final product. Using a chiral stationary phase allows for the separation and quantification of the (1R,2R) enantiomer from its (1S,2S) counterpart.

Applications in Drug Design: A Scaffold for Innovation

The true value of (1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester is realized in its application as a structural motif in bioactive molecules. Its rigid nature makes it an excellent mimic of peptide turns or specific amino acid side-chain orientations.[3]

Peptidomimetics and Protease Inhibitors

Proteases are a major class of drug targets. Many protease inhibitors are designed to mimic the natural peptide substrate of the enzyme. By incorporating the cyclobutane scaffold, a more stable and less flexible analogue of a dipeptide unit can be created. This can lead to enhanced binding in the enzyme's active site and improved resistance to metabolic degradation compared to a natural peptide.

Probing Neurological Pathways

Constrained amino acids are frequently used to create selective agonists or antagonists for neurotransmitter receptors, such as GABA or glutamate receptors. The defined stereochemistry of the cyclobutane building block allows for the precise positioning of functional groups to probe the specific sub-pockets of a receptor binding site, leading to enhanced selectivity and potentially fewer off-target effects.

Logical Pathway for Application in Enzyme Inhibition

G cluster_0 Drug Design Principle cluster_1 Mechanism of Action A Target Enzyme Active Site E Enzyme-Inhibitor Complex High Affinity, Competitive Inhibition B Natural Peptide Substrate Flexible, Binds to Active Site B->A:port Binds & is Cleaved C (1R,2R)-Cyclobutane Scaffold Rigid, Pre-organized Pharmacophore D Inhibitor Molecule Incorporates Cyclobutane Scaffold C->D Is Incorporated Into D->A:port Binds Tightly F Therapeutic Effect Blocked Pathological Process E->F

Caption: Use of the cyclobutane scaffold to create a potent competitive enzyme inhibitor.

Conclusion

(1R,2R)-2-aminocyclobutane-1-carboxylic acid methyl ester represents more than just another chemical reagent; it is a strategic tool for rational drug design. Its conformational rigidity and well-defined stereochemistry offer a distinct advantage in creating molecules with enhanced potency, selectivity, and metabolic stability. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the intelligent application of such sophisticated building blocks will be indispensable in the development of novel, effective medicines.

References

Sources

trans-2-aminocyclobutane-1-carboxylate beta-amino acid structure

Technical Guide: trans-2-Aminocyclobutane-1-Carboxylic Acid ( -ACBC)

Executive Summary

trans-2-Aminocyclobutane-1-carboxylic acid is a conformationally constrained cyclic


foldamersstrand-type conformation

Structural Fundamentals & Conformational Logic

Stereochemistry

The molecule possesses two chiral centers at positions C1 and C2.

  • Configuration: The trans relationship places the amino and carboxyl groups on opposite faces of the cyclobutane ring.

  • Enantiomers: It exists as the

    
     and 
    
    
    enantiomers.[1]
  • Rigidity: The cyclobutane ring is inherently puckered. This pucker, combined with the trans substitution, locks the backbone torsion angles (

    
    ), drastically reducing the entropic cost of folding compared to linear 
    
    
    -amino acids.
The "Ring Size Effect" in Foldamers

A critical insight for researchers is the divergence in secondary structure based on ring size. While cyclopentane (ACPC) and cyclohexane (ACHC) derivatives form helices, the cyclobutane derivative (ACBC) favors strands.


-Amino Acid Residue
Ring SizeDominant Homooligomer StructureH-Bond Pattern
trans-ACBC 4-membered Strand / Sheet-like C6 (Intra-residue)
trans-ACPC5-membered12-HelixC12 (i, i+3)
trans-ACHC6-membered14-HelixC14 (i, i+3)

Mechanism: In tACBC oligomers, the geometric constraints of the 4-membered ring favor the formation of a 6-membered hydrogen bond between the NH and CO of the same residue (or adjacent residues in a strand arrangement), creating a series of fused [4.2.0] systems. This prevents the curvature required for helix formation.

Synthetic Methodology

The synthesis of trans-ACBC is challenging due to the high ring strain of cyclobutane and the need for strict stereocontrol. The most authoritative route involves a photochemical [2+2] cycloaddition followed by epimerization.

Workflow Diagram

The following logic flow illustrates the stereoselective synthesis strategy:

SynthesisWorkflowFigure 1: Stereoselective Synthesis of Fmoc-trans-ACBC via Photochemical StrategyStartChiral Uracil / Unsaturated LactamStep1[2+2] Photocycloaddition(with Ethylene)Start->Step1Inter1cis-Fused CyclobutaneIntermediateStep1->Inter1StereoselectiveStep2Hydrolysis & Base-Mediated EpimerizationInter1->Step2Thermodynamic ControlProducttrans-ACBC (Free Amino Acid)Step2->ProductStep3Fmoc ProtectionProduct->Step3FinalFmoc-trans-ACBC(Solid Phase Ready)Step3->Final

Experimental Protocol: Synthesis of Fmoc-(1R,2S)-ACBC

Note: This protocol synthesizes the Fmoc-protected derivative suitable for Solid Phase Peptide Synthesis (SPPS).[2]

Prerequisites:

  • Starting Material: (1R,2S)-2-aminocyclobutane-1-carboxylic acid (obtained via resolution or the photochemical route described above).

  • Reagents: Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide), NaHCO

    
    , Water, Acetone/Dioxane.
    

Step-by-Step Methodology:

  • Solubilization:

    • Dissolve 1.0 equivalent (e.g., 5.0 mmol) of free trans-ACBC in 25 mL of 10% aqueous Na

      
      CO
      
      
      or a Water/Dioxane (1:1) mixture containing 2.5 equivalents of NaHCO
      
      
      .
    • Rationale: The base maintains the amine in its nucleophilic deprotonated state while preventing premature precipitation.

  • Coupling (Fmoc Protection):

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of Fmoc-OSu dissolved in a minimal amount of acetone or dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir vigorously for 12–18 hours.

    • Monitoring: Verify consumption of the free amino acid via TLC (n-Butanol/Acetic Acid/Water 4:1:1) or Ninhydrin stain (free amine turns purple; product is UV active).

  • Work-up:

    • Evaporate the organic solvent (acetone/dioxane) under reduced pressure.[3]

    • Dilute the aqueous residue with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1N HCl. The Fmoc-protected amino acid will precipitate as a white solid or form an oil.

    • Extract the product into Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (SiO

      
      , CH
      
      
      Cl
      
      
      /MeOH gradient).
    • Target Yield: >80%.[3]

Characterization & Validation

To ensure the integrity of the trans isomer and the success of the synthesis, the following validation steps are required.

NMR Spectroscopy[2]
  • Coupling Constants (

    
    ):  The cis and trans isomers can often be distinguished by the coupling constants of the ring protons.
    
    • trans-ACBC typically exhibits smaller vicinal coupling constants between H1 and H2 compared to the cis isomer due to the dihedral angle, though the puckering complicates this.

    • Key Indicator: In the trans isomer, NOESY experiments should show no cross-peaks between the H1 (alpha-proton) and H2 (beta-proton), whereas the cis isomer will show a strong NOE signal.

Circular Dichroism (CD)

When incorporated into oligomers, CD is the primary tool for assessing secondary structure.

  • Signature: tACBC oligomers in methanol typically show a CD signature distinct from the 12-helix (minima at ~205 nm and ~220 nm). Look for a spectrum resembling

    
    -sheets or extended strands, often characterized by a minimum near 215 nm and a maximum near 200 nm (though this varies with chain length and solvent).
    

Applications in Drug Development[4][5][6]

Proteolytic Stability

The incorporation of tACBC into peptide backbones renders the peptide bond nearly uncleavable by standard proteases (trypsin, chymotrypsin). This is due to:

  • Steric Hindrance: The cyclobutane ring blocks the active site access.

  • Altered Geometry: The scissile bond does not fit the tetrahedral intermediate geometry required for hydrolysis.

Case Study: Tuftsin Analogs

Tuftsin (Thr-Lys-Pro-Arg) is an immunomodulatory peptide.[4] Replacing residues with tACBC (or its 1-amino isomer) has been shown to:

  • Increase stability in human serum.

  • Retain or enhance biological activity (e.g., IL-6 secretion stimulation).

  • Mechanism:[2][3][5] The rigid tACBC residue locks the peptide into a bioactive conformation, reducing the entropic penalty of receptor binding.

References

  • Synthesis and Structural Study of ACBC Peptides

    • Title: (+)- and (-)

      
      -Peptides: Stereoselective Synthesis and a Structural Study[4][6][7][8]
      
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Foldamer Secondary Structures (12-Helix vs Strand)

    • Title: Synthesis and Structural Characterization of Helix-Forming -Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

    • Note: Provides the comparative baseline for ring-size effects (ACPC vs ACBC).
  • Self-Assembly and Nanostructures

    • Title: Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid[6]

    • Source: Organic & Biomolecular Chemistry (PubMed/RSC)
    • URL:[Link]

  • Photochemical Synthesis Route

    • Title: A unified synthesis of all stereoisomers of 2-(aminomethyl)
    • Source: Tetrahedron (via ResearchG
    • URL:[Link]

Stereochemical Imperatives: A Comparative Analysis of Cis- and Trans-2-Aminocyclobutane-1-Carboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, puckered scaffold of the cyclobutane ring offers a compelling platform for the design of conformationally constrained amino acid analogues. Within this class, the stereisomers of 2-aminocyclobutane-1-carboxylic acid (ACBC) present a stark dichotomy in their physicochemical properties and biological activities, dictated solely by the spatial arrangement of their amino and carboxylate functionalities. This guide provides a detailed comparative analysis of the cis and trans isomers, delving into the fundamental principles of their stereochemistry, conformational preferences, and the resulting impact on their application in peptidomimetics and drug discovery. We will explore stereoselective synthetic strategies, key spectroscopic differentiators, and the causal links between molecular geometry and biological function, offering field-proven insights for the rational design of novel therapeutics.

Introduction: The Strategic Advantage of Conformational Constraint

In the realm of medicinal chemistry, the quest for enhanced potency, selectivity, and metabolic stability of peptide-based therapeutics is perpetual. A primary challenge lies in the inherent conformational flexibility of linear peptides, which often leads to diminished receptor affinity and susceptibility to enzymatic degradation. The incorporation of non-natural, conformationally restricted amino acids is a proven strategy to mitigate these liabilities. Cycloalkane β-amino acids, by virtue of their cyclic backbone, impose significant structural pre-organization, reducing the entropic penalty upon binding to a biological target.[1]

The four-membered ring of 2-aminocyclobutane-1-carboxylic acid (ACBC) is particularly noteworthy. Its inherent ring strain and puckered nature create a highly defined and rigid structure.[2] This rigidity can lock in specific pharmacophoric arrangements, leading to improved biological activity.[3] However, the simple change in the relative orientation of the amino and carboxyl groups—from cis (on the same face of the ring) to trans (on opposite faces)—dramatically alters the molecule's shape, polarity, and ability to engage in intramolecular interactions, thereby defining its utility in drug design.

Structural and Conformational Dichotomy of Cis and Trans Isomers

The fundamental difference between cis- and trans-ACBC lies in the relative stereochemistry at the C1 and C2 positions. This seemingly subtle variation has profound consequences for the molecule's three-dimensional structure and conformational dynamics.

Ring Puckering and Substituent Orientation

Unlike the planar representation often depicted, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain, with a dihedral angle typically around 20-30°. This puckering results in two distinct substituent positions: axial and equatorial-like.

  • trans-ACBC : In the more stable, puckered conformation of the trans isomer, the larger carboxyl and amino groups can both occupy pseudo-equatorial positions on opposite sides of the ring. This arrangement minimizes steric hindrance and leads to a more extended, linear-like geometry.

  • cis-ACBC : The cis isomer is inherently more strained. To minimize steric clash, the ring puckers in a way that places one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. A significant energetic driver for the conformation of cis-ACBC derivatives is the potential for intramolecular hydrogen bonding between the amino and carboxylate groups (or their protected forms). This interaction can lead to the formation of a highly rigid, cis-fused bicyclo[4.2.0]octane-like structural unit, which significantly influences its shape and reactivity.[2]

The diagram below illustrates the fundamental stereochemical and conformational differences.

G cluster_cis cis-2-Aminocyclobutane Carboxylate cluster_trans trans-2-Aminocyclobutane Carboxylate cis_struct Cis Isomer (Substituents on same face) cis_conf Puckered Conformation (Axial/Equatorial-like) Prone to Intramolecular H-Bonding cis_struct->cis_conf leads to trans_conf Puckered Conformation (Both Pseudo-Equatorial) More Extended Structure trans_struct Trans Isomer (Substituents on opposite faces) trans_struct->trans_conf leads to

Caption: Logical flow from stereoisomerism to conformational preference.

Impact on Physicochemical Properties

The distinct geometries of the isomers influence their bulk physicochemical properties.

Propertycis-2-Aminocyclobutane Carboxylatetrans-2-Aminocyclobutane CarboxylateRationale
Dipole Moment Generally higherGenerally lowerIn the cis isomer, the polar C-N and C-C(O)O bonds are oriented on the same side, leading to a greater net dipole moment. The trans isomer has opposing dipoles that can partially cancel.
pKa May be influenced by H-bondingGenerally follows standard substituent effectsThe pKa of the carboxylic acid and the amino group can be affected by their spatial proximity. In the cis isomer, intramolecular hydrogen bonding can stabilize the zwitterionic form, potentially altering the pKa values compared to the trans isomer where such interactions are absent.[4]
Solubility Potentially higher in polar solventsPotentially lower in polar solventsThe higher dipole moment of the cis isomer can lead to stronger interactions with polar solvent molecules.

Stereoselective Synthesis: Accessing the Isomers

The utility of cis- and trans-ACBC in research and development hinges on the ability to synthesize them in stereochemically pure forms. Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[5]

Synthesis of the cis Isomer

A common and efficient route to the cis isomer involves the photochemical [2+2] cycloaddition of ethylene to a suitable uracil derivative or unsaturated γ-lactam.[5] This reaction typically proceeds with high cis selectivity. Subsequent separation of diastereomers and chemical transformations yield the enantiomerically pure cis-ACBC.[6]

Synthesis of the trans Isomer

Accessing the trans isomer can be more challenging. While some cycloaddition strategies can be adapted, a frequent approach involves the isomerization of the more readily available cis isomer. This can be achieved under basic conditions, which epimerizes the α-carbon to the carboxylate, leading to the thermodynamically more stable trans product.[5]

Below is a generalized workflow for the synthesis and separation of ACBC isomers.

G cluster_cis cis Isomer Pathway cluster_trans trans Isomer Pathway start Unsaturated Precursor (e.g., Uracil Derivative) cycloadd Photochemical [2+2] Cycloaddition with Ethylene start->cycloadd cis_racemic Racemic cis-Cyclobutane Core cycloadd->cis_racemic derivatize Derivatization with Chiral Auxiliary cis_racemic->derivatize separate Diastereomer Separation (Chromatography) derivatize->separate cis_diastereomer Separated cis Diastereomer separate->cis_diastereomer Diastereomer 1 isomerize Base-mediated Isomerization (Epimerization) separate->isomerize From cis mixture or Diastereomer 2 cleave_cis Cleavage of Auxiliary & Deprotection cis_diastereomer->cleave_cis cis_final Enantiopure cis-ACBC cleave_cis->cis_final trans_racemic Racemic trans-ACBC derivative isomerize->trans_racemic resolve_trans Chiral Resolution or Asymmetric Synthesis Step trans_racemic->resolve_trans trans_final Enantiopure trans-ACBC resolve_trans->trans_final

Caption: General synthetic workflow for ACBC isomers.

Spectroscopic Characterization: Differentiating Cis and Trans

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of ACBC.

¹H NMR Spectroscopy

The key differentiating features in the ¹H NMR spectrum arise from the different spatial relationships between the protons on the cyclobutane ring.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between the protons at C1 and C2 is highly diagnostic.

    • In trans-ACBC , the protons on C1 and C2 often have a dihedral angle approaching 180° or 0°, leading to a larger coupling constant.

    • In cis-ACBC , the corresponding dihedral angle is closer to 90°, resulting in a significantly smaller coupling constant.

  • Chemical Shifts: The chemical shifts of the ring protons are also distinct due to the different anisotropic effects of the amino and carboxyl groups in their respective orientations. The acidic proton of the carboxyl group typically appears as a broad singlet around 10-13 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show four distinct signals for the cyclobutane ring carbons and one for the carboxyl carbon. While the differences may be less pronounced than in ¹H NMR, the chemical shifts of the ring carbons will vary between the isomers due to steric (gamma-gauche) effects. The carboxyl carbon typically resonates in the 170-185 ppm range.[7]

Spectroscopic ParameterExpected Observation for cis-ACBCExpected Observation for trans-ACBC
¹H NMR (³J_H1,H2) Small coupling constantLarger coupling constant
¹³C NMR (Ring Carbons) Shifts influenced by steric compressionShifts reflect a less strained environment
IR Spectroscopy (O-H stretch) May show evidence of intramolecular H-bonding (sharper band) in non-polar solventsBroad O-H stretch typical of intermolecular H-bonded dimers (2500-3300 cm⁻¹)[8]

Biological Activity and Applications in Drug Development

The rigid, well-defined conformations of cis- and trans-ACBC isomers allow them to serve as unique scaffolds for mimicking or inducing secondary structures in peptides, such as β-turns and helices.[9][10] This has profound implications for their biological activity.

  • cis-ACBC : The folded, compact structure of cis-ACBC, often stabilized by intramolecular hydrogen bonds, makes it an excellent mimic of tight β-turns.[2][9] This is critical for designing peptidomimetics that target receptors where a turn conformation is essential for binding. For instance, incorporating cis-ACBC can enhance resistance to enzymatic degradation by shielding the peptide backbone.[11]

  • trans-ACBC : The more extended conformation of trans-ACBC makes it suitable for applications where a more linear, strand-like geometry is desired. It can be used to introduce rigidity into a peptide chain without inducing a sharp turn.

The choice between a cis or trans isomer is therefore a critical design element. A drug development program targeting a receptor that binds a peptide in a helical or extended conformation would likely benefit from incorporating trans-ACBC, whereas a target that recognizes a β-turn would be better suited for a ligand containing cis-ACBC.

Experimental Protocols

Protocol: N-Boc Protection of 2-Aminocyclobutane-1-carboxylic acid

This protocol describes a general method for the protection of the amino group, a common step in peptide synthesis.

Materials:

  • 2-Aminocyclobutane-1-carboxylic acid (cis or trans isomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

  • Carefully acidify the aqueous layer with 1N HCl to a pH of 2-3 at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[12]

Conclusion

The stereochemical relationship between the amino and carboxylate groups in 2-aminocyclobutane-1-carboxylic acid is a critical determinant of its structure, physicochemical properties, and ultimately, its biological function. The cis isomer, with its propensity for forming compact, turn-like structures, and the trans isomer, which adopts a more extended conformation, provide medicinal chemists with a powerful and versatile toolset. A thorough understanding of the fundamental differences outlined in this guide is essential for the rational design and synthesis of novel, conformationally constrained peptidomimetics and small molecule therapeutics with improved pharmacological profiles. The stereoselective synthesis and rigorous spectroscopic characterization of these building blocks are paramount to unlocking their full potential in the advancement of drug discovery.

References

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... Retrieved from a relevant scientific publication diagram on ResearchGate.[13]

  • PubChem. (2026). 2-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information.[14]

  • Alonso, E., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry.[2]

  • ResearchGate. (n.d.). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Retrieved from a research paper on ResearchGate.[5]

  • Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications.[1]

  • precisionFDA. (n.d.). 2-AMINOCYCLOBUTANECARBOXYLIC ACID, (1R,2R)-.[15]

  • PubChem. (2026). cis-2-Aminocyclobutanecarboxylic acid hydrochloride. National Center for Biotechnology Information.[16]

  • ChemicalBook. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid synthesis.[12]

  • ResearchGate. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Retrieved from a research publication on ResearchGate.[3]

  • AChemBlock. (2026). Trans-2-aminocyclobutane-1-carboxylic acid hydrochloride 97%.[17]

  • ACS Publications. (n.d.). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives.... The Journal of Organic Chemistry.[18]

  • Taylor & Francis Online. (2009). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International.[19]

  • Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C.[20]

  • Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid.[21]

  • Declerck, V., & Aitken, D. J. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Amino Acids.[6]

  • RSC Publishing. (n.d.). compared using 13C nmr spectroscopy.[22]

  • Chongqing Chemdad Co., Ltd. (n.d.). trans-2-aminocyclobutane-1-carboxylic acid hydrochloride.[23]

  • CymitQuimica. (n.d.). trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride.[24]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.[11]

  • AChemBlock. (2026). 2-aminocyclobutane-1-carboxylic acid 97%.[25]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.[26]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.[27]

  • Chemistry Stack Exchange. (2016). Cis/trans stereochemistry dictating pKa.[4]

  • Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97%.[28]

  • LibreTexts. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.[8]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.[29]

  • Alonso, E., et al. (2010). Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid. PubMed.[9]

  • University of Somewhere. (n.d.). pKa Values. Course material.[30]

  • University of Somewhere. (n.d.). Conformational Analysis. Course material.

  • ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.[31]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.[7]

  • Gellman, S. H., et al. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.[10]

  • RSC Publishing. (n.d.). cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.[32]

Sources

stereochemistry of (1R,2R) cyclobutane beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of (1R,2R)-Cyclobutane β-Amino Acids

Foreword: The Power of Constraint in Molecular Design

In the landscape of drug discovery and materials science, the ability to control molecular architecture is paramount. Nature often employs conformational restriction to imbue peptides and proteins with specific biological activities and selectivity.[1] As chemists and drug developers, we seek to emulate this principle by designing building blocks that can enforce predictable three-dimensional structures. Among the most promising of these are the cyclobutane β-amino acids (CBAAs).

This guide focuses specifically on the stereochemistry of (1R,2R)-cyclobutane-β-amino acids. This trans-isomer is not merely a chemical curiosity; its rigid, puckered scaffold provides a powerful tool for locking peptide backbones into well-defined conformations, enhancing proteolytic stability, and improving receptor selectivity.[2][3] We will explore the stereoselective synthesis of these unique molecules, delve into the analytical techniques that reveal their conformational secrets, and examine their application in creating next-generation peptidomimetics and therapeutics.

Stereoselective Synthesis: Forging the Constrained Ring

The synthesis of enantiomerically pure (1R,2R)-cyclobutane β-amino acids presents a significant challenge: the simultaneous control of two adjacent stereocenters on a strained four-membered ring. Various strategies have been developed to overcome this hurdle, each with its own merits regarding scalability, versatility, and stereocontrol.

Key Synthetic Strategies

a) Photochemical [2+2] Cycloaddition: This is a cornerstone method for constructing the cyclobutane core. The reaction typically involves the irradiation of an alkene, such as ethylene, with a suitable precursor, like a chiral uracil equivalent, to form the bicyclic adduct. Subsequent chemical transformations yield the desired amino acid. More recent advancements utilize visible-light photocatalysis, reacting dehydroamino acids with styrene-type olefins under mild conditions, offering a direct route to functionalized cyclobutane α-amino acids that can be precursors to β-analogs.[4][5] The choice of photosensitizer and reaction conditions is critical for achieving high diastereoselectivity.[6]

b) Enantiodivergent Synthesis via Desymmetrization: A highly elegant and efficient approach begins with a symmetrical meso-cyclobutane-1,2-dicarboxylic acid derivative.[2] Enzymatic hydrolysis of the corresponding diester, often using a lipase, selectively cleaves one ester group, creating a chiral half-ester.[2] This single chiral intermediate can then be elaborated through separate reaction pathways (e.g., Curtius rearrangement of an acyl azide) to yield either the (+)-(1R,2R) or the (–)-(1S,2S) enantiomer, making the route "enantiodivergent".[2][7] This method is powerful because a single chiral resolution step provides access to both product enantiomers.

c) Ring Contraction of Chiral Precursors: An alternative strategy involves the stereospecific contraction of larger, more easily synthesized chiral rings, such as pyrrolidines.[8] These methods can proceed via reactive intermediates like 1,4-biradicals, where the stereochemistry of the starting material dictates the final stereochemistry of the cyclobutane product.[8]

The following workflow diagram illustrates the enantiodivergent approach, which is notable for its efficiency in accessing both enantiomers from a common precursor.

G cluster_0 Synthesis Workflow A meso-Cyclobutane-1,2- dimethyl dicarboxylate B Enzymatic Hydrolysis (e.g., Lipase) A->B Desymmetrization C Chiral Half-ester (1S,2R) B->C E Pathway A C->E Route 1 F Pathway B C->F Route 2 D Chemical Separation G (+)-(1R,2R)-CBAA Derivative E->G e.g., Curtius Rearrangement H (-)-(1S,2S)-CBAA Derivative F->H Inversion & Elaboration

Caption: Enantiodivergent synthesis of (1R,2R)-CBAA.

Experimental Protocol: Enzymatic Desymmetrization Approach

This protocol is a representative synthesis adapted from methodologies described in the literature for preparing orthogonally protected (1R,2R)-CBAA derivatives.[2][7]

Step 1: Enzymatic Hydrolysis of Dimethyl meso-cyclobutane-1,2-dicarboxylate

  • Suspend dimethyl meso-cyclobutane-1,2-dicarboxylate (1.0 eq) in a 0.1 M phosphate buffer (pH 7.0).

  • Add Porcine Pancreatic Lipase (PPL) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, acidify the mixture to pH 2 with 1N HCl and extract with ethyl acetate.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral half-ester, which can be purified by column chromatography.

Causality: The enzyme's chiral active site selectively recognizes and hydrolyzes one of the two enantiotopic ester groups of the meso starting material, establishing the initial stereocenter with high enantiomeric excess.

Step 2: Conversion to Protected Amino Acid via Curtius Rearrangement

  • Dissolve the purified half-ester (1.0 eq) in anhydrous acetone and cool to 0°C.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir for 1 hour at 0°C.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature at 0°C. Stir for an additional 1-2 hours.

  • Extract the resulting acyl azide with cold toluene.

  • Gently heat the toluene solution to 80-90°C to induce the Curtius rearrangement, forming the isocyanate. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹).

  • Add tert-butanol to the isocyanate solution and reflux to form the Boc-protected amine.

  • Hydrolyze the remaining methyl ester using LiOH in a THF/water mixture.

  • Acidify and extract to yield the N-Boc protected (1R,2R)-2-aminocyclobutane-1-carboxylic acid.

Self-Validation: The stereochemical integrity of the final product is validated by chiral HPLC or by comparing its optical rotation to established literature values. The success of the Curtius rearrangement is confirmed by spectroscopic methods (IR, NMR) at each intermediate stage.

Conformational Analysis: Deciphering the 3D Structure

The biological utility of (1R,2R)-CBAAs stems directly from their constrained geometry. Unlike flexible acyclic amino acids, the cyclobutane ring is not planar; it adopts a puckered conformation to relieve ring strain. This puckering, combined with the trans configuration of the substituents, dictates the spatial orientation of the amino and carboxyl groups, which in turn influences intermolecular interactions and peptide secondary structure.

The Puckered Ring and Its Consequences

The cyclobutane ring exists in a dynamic equilibrium between two puckered conformations. For a trans-1,2-disubstituted cyclobutane, this puckering places the substituents in either a pseudo-diequatorial or a pseudo-diaxial orientation. The (1R,2R) isomer preferentially adopts a conformation where the larger amino and carboxyl groups occupy pseudo-diequatorial positions to minimize steric hindrance. This defined orientation is the key to its function as a conformational constraint in larger molecules.[9]

Caption: Puckered conformation of (1R,2R)-CBAA.

Analytical Characterization

A synergistic approach combining spectroscopy and computational methods is essential for a complete conformational picture.[9]

  • NMR Spectroscopy: ¹H NMR is the most powerful tool for studying conformation in solution. Vicinal coupling constants (³J) between protons on the cyclobutane ring are highly dependent on the dihedral angle between them, allowing for the determination of the ring pucker. In general, cis coupling constants are larger than trans coupling constants in cyclobutanes.[10] Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, further confirming the relative orientation of substituents.[2][7]

  • X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise puckering of the ring.[9][11] It serves as the gold standard for validating computational models.

  • Computational Chemistry: Density Functional Theory (DFT) calculations are used to model the potential energy surface of the molecule, predict the lowest energy conformations, and calculate theoretical NMR parameters that can be compared with experimental data.[2][7][9] This synergy between experiment and theory provides a robust understanding of the molecule's conformational landscape.

Parameter Typical Value/Observation for (1R,2R)-CBAA Significance
³J (H1, H2)~2.0–5.0 HzSmall value indicates a trans relationship with a dihedral angle near 90°.
³J (H2, H3cis)~8.0–11.0 HzLarge value indicates a cis relationship.
³J (H2, H3trans)~4.0–7.0 HzIntermediate value indicates a trans relationship.
NOEStrong NOE between axial protons.Confirms through-space proximity and ring conformation.

Table 1: Representative ¹H NMR parameters for conformational analysis of (1R,2R)-CBAA derivatives.

Applications in Peptidomimetics and Drug Discovery

The unique stereochemical and conformational properties of (1R,2R)-CBAAs make them highly valuable building blocks for modifying peptides and designing small-molecule drugs.[12][13]

Rationale for Use

Incorporating these constrained amino acids offers several key advantages:

  • Enforced Secondary Structure: The rigid backbone of (1R,2R)-CBAA can nucleate or stabilize specific secondary structures, such as β-turns or helices, even in short peptides.[2][14] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[15]

  • Increased Proteolytic Stability: The non-natural cyclobutane backbone is resistant to degradation by proteases, which significantly increases the in vivo half-life of peptide-based drugs.[3][16]

  • Enhanced Receptor Selectivity: By locking a peptide into a conformation recognized by a specific receptor subtype, promiscuous binding to other receptors can be minimized. For example, incorporating cyclobutane β-amino acids into analogues of neuropeptide Y has been shown to switch receptor selectivity.[1][3]

  • Improved Physicochemical Properties: As a bioisostere for larger or more flexible groups, the cyclobutane motif can improve metabolic stability, fill hydrophobic pockets, and increase the three-dimensional character of a molecule, all of which are desirable traits in modern drug candidates.[13][15][17]

Case Studies and Applications
Application Area Molecule Type Role of (1R,2R)-CBAA Outcome
GPCR Ligands Neuropeptide Y (NPY) AnaloguesInduces a specific turn structure in the C-terminal fragment.[1]Shifts receptor binding selectivity towards the Y4 receptor subtype.[1][3]
Integrin Antagonists RGD MimeticsServes as a rigid central scaffold to orient pharmacophoric groups.[18]Leads to potent and metabolically stable αvβ3 antagonists.[18]
Antimicrobial Peptides Hybrid β,γ-peptidesActs as a rigid spacer element in the peptide backbone.[1]Influences charge display and antimicrobial activity against Leishmania parasites.[1]
Foldamers β-Peptide OligomersPromotes the formation of stable, predictable secondary structures like helices.[2][7]Creates highly rigid, hairpin-like, or helical structures stabilized by hydrogen bonds.[2][7]

Table 2: Selected applications of (1R,2R)-cyclobutane β-amino acids in bioactive molecule design.

Conclusion

The stereochemistry of (1R,2R)-cyclobutane β-amino acids is the foundation of their utility as powerful tools in medicinal chemistry and molecular design. The trans arrangement of the amino and carboxyl groups on a rigid, puckered four-membered ring creates a building block with a highly predictable and constrained conformation. As we have seen, this structural feature can be leveraged to enhance the stability, selectivity, and potency of peptide-based therapeutics. Advances in stereoselective synthesis have made these valuable compounds more accessible, paving the way for their broader application. For researchers and drug development professionals, understanding and applying the principles of stereochemistry embodied by (1R,2R)-CBAAs opens new avenues for creating precisely engineered molecules to meet modern therapeutic challenges.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). PMC. [Link]

  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... (n.d.). ResearchGate. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2005). ACS Publications. [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (2005). PubMed. [Link]

  • Aminoacids of the cyclobutane series. (n.d.). ResearchGate. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Publications. [Link]

  • Folding peptides studied by NMR. (2017). SeRMN. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). University of South Bohemia České Budějovice. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.). PMC. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation in. (2022). Digital CSIC. [Link]

  • Synthesis of (+)-(1S,2R) and ( )-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. (n.d.). ElectronicsAndBooks. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). Semantic Scholar. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. [Link]

  • A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. (2025). Sciforum. [Link]

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). ACS Publications. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]

  • Synthesis of β‐amino acid cyclobutane derivatives via the... (n.d.). ResearchGate. [Link]

  • cyclobutane. (2017). SeRMN – NMR Service at UAB. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (n.d.). ACS Publications. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Unknown Source. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... (n.d.). Doc Brown's Chemistry. [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (n.d.). ResearchGate. [Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (n.d.). PubMed. [Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI. [Link]

  • Beta-amino acids: versatile peptidomimetics. (2002). PubMed. [Link]

  • Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). ACS Figshare. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Publications. [Link]

  • X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. (n.d.). ResearchGate. [Link]

  • Cyclic beta aminoacids as conformational constraints. (n.d.). ResearchGate. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). PMC. [Link]

  • THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. (n.d.). UBC Chemistry. [Link]

Sources

rigid cyclic beta-amino acid building blocks for drug design

Rigid Cyclic -Amino Acids: A Technical Guide to Scaffold Selection, Synthesis, and Drug Design

Executive Summary

The incorporation of rigid cyclic


Part 1: Structural Rationale & Pharmacophores

The Thermodynamic Advantage

The primary failure mode of linear peptide drugs is the high entropic penalty paid upon binding. By restricting the






The Scaffold Alphabet

The ring size and stereochemistry dictate the secondary structure. A critical design error is assuming all cyclic

Table 1: Structural Propensities of Cyclic


-Amino Acid Scaffolds
ScaffoldFull NameStereochemistryDominant FoldamerStructural Analogue
ACHC trans-2-aminocyclohexanecarboxylic acid

or

14-Helix Mimics

-helix (approx. 3 residues/turn)
ACPC trans-2-aminocyclopentanecarboxylic acid

or

12-Helix Tighter coil (approx. 2.5 residues/turn)
ACBC trans-2-aminocyclobutanecarboxylic acidtrans8-Helix / 12-HelixHighly constrained; often used in turns
APC 3-aminopyrrolidine-4-carboxylic acidtrans12-Helix Water-soluble ACPC analogue (cationic)

Technical Insight: The 14-helix formed by ACHC is defined by


 hydrogen bonding (

), creating a structure with a pitch and diameter remarkably similar to the canonical mammalian

-helix, making it the gold standard for PPI inhibition.

Part 2: Decision Logic & Design Workflow

The following diagram illustrates the decision matrix for selecting the appropriate scaffold based on the biological target.

DesignLogicTargetTarget IdentificationPPIHelix-Mediated PPI(e.g., p53/MDM2)Target->PPIGPCRGPCR Ligand(Loop Mimicry)Target->GPCRSelect_ACHCSelect ACHC(14-Helix)PPI->Select_ACHCRequires 3.0 res/turnSelect_ACPCSelect ACPC(12-Helix)GPCR->Select_ACPCRequires tighter turnDesignSequence Design(i, i+3 functionalization)Select_ACHC->DesignSelect_ACPC->DesignSynthesisSPPS ExecutionDesign->Synthesis

Caption: Decision tree for selecting cyclic

Part 3: Synthetic Methodologies (Monomer & Oligomer)

Monomer Synthesis: The -Lactam Route

While Arndt-Eistert homologation is used for linear


Mechanism:

  • Cycloaddition of chlorosulfonyl isocyanate (CSI) to the corresponding alkene (e.g., cyclohexene).

  • Reductive removal of the sulfonyl group to yield the bicyclic

    
    -lactam.
    
  • Acidic hydrolysis (HCl/MeOH) yields the amino-ester hydrochloride.

  • Enzymatic resolution (e.g., Candida antarctica lipase) is often required to isolate enantiopure

    
     or 
    
    
    scaffolds, which is critical as a single stereochemical error will abolish helicity.
Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling rigid secondary amines (like the N-terminus of an attached ACHC) to a sterically hindered carboxylic acid (the next ACHC monomer) is notoriously difficult. Standard HBTU/DIPEA protocols often result in deletion sequences.

Protocol: High-Efficiency Coupling for Cyclic


-AA

Reagents:

  • Resin: Low loading Tentagel or ChemMatrix (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV; deprotection of 
    
    
    -residues is slower than
    
    
    .
  • Activation (The Critical Step):

    • Pre-activate 3.0 eq of Fmoc-ACHC-OH with 2.9 eq PyBOP and 6.0 eq DIEA in DMF for 2 minutes.

    • Why PyBOP? Evidence suggests PyBOP forms a phosphonium active ester that is more reactive toward the hindered secondary amine of the growing chain than the uronium/guanidinium species formed by HATU in some specific cyclic contexts [1].

  • Coupling:

    • Add activated mixture to resin.

    • Time: 2–4 hours (double coupling recommended for residues > 6).

    • Microwave: If available, couple at 60°C for 20 mins (25W).

  • Capping: Acetylate unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

SPPS_WorkflowStartFmoc-ResinDeprotectDeprotection(20% Piperidine, 2x10min)Start->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1ActivateActivation(PyBOP/DIEA, 2 min)Wash1->ActivateCoupleCoupling(3-4h or MW 60°C)Activate->CoupleTestKaiser/Chloranil TestCouple->TestRecoupleDouble CoupleTest->RecoupleColor (Positive)NextNext CycleTest->NextBlue (Negative)CapCapping (Ac2O)Recouple->CapCap->Next

Caption: Optimized SPPS cycle for sterically hindered cyclic

Part 4: Applications in Drug Design

Protein-Protein Interaction (PPI) Inhibitors

Many intracellular signaling pathways rely on

  • Strategy: Replace the

    
    -helical peptide with an ACHC-based 
    
    
    -peptide.
  • Design Rule: The 14-helix repeats every ~3 residues. To mimic an

    
    -helix (3.6 residues/turn), align hydrophobic side chains at positions 
    
    
    on the ACHC scaffold.
  • Outcome: The rigid scaffold maintains the "hot spot" residues in the binding orientation without the entropic cost of folding, often increasing affinity by orders of magnitude [2].

Antimicrobial Peptides (AMPs)

Cationic amphiphilic helices disrupt bacterial membranes.

  • Advantage: Natural AMPs (e.g., Magainin) are rapidly degraded by host proteases. Cyclic

    
    -peptide analogues retain membrane-disrupting activity but are completely stable in serum [3].
    
  • Scaffold: Heterogeneous backbones (e.g., alternating

    
    -amino acids and cyclic 
    
    
    -amino acids) allow for fine-tuning of the hemolytic profile vs. antibacterial potency.

References

  • Csordás, G. et al. (2019). ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Chimera peptide synthesis with cyclic 
    
    
    -sugar amino acids: the efficient coupling protocol. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11] [Link]
  • Gellman, S. H. (1998).[8] Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Porter, E. A. et al. (2000). Non-haemolytic beta-amino-acid oligomers. Nature. [Link]

  • Seebach, D. et al. (1996).[8]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    -hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta.[8] [Link]
  • Appella, D. H. et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers. Journal of the American Chemical Society.[3][6][10] [Link]
    

Conformational Restriction of Beta-Peptides Using Cyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational flexibility of linear peptides often limits their efficacy as therapeutics due to rapid proteolytic degradation and entropic penalties upon binding. Beta-peptides (


-peptides), which contain an additional backbone carbon atom, offer resistance to peptidases. However, linear 

-peptides remain conformationally mobile.

This guide details the conformational restriction of


-peptides using cyclobutane derivatives , specifically 2-aminocyclobutanecarboxylic acid (ACBC). By incorporating the 

and

atoms into a four-membered ring, researchers can lock backbone torsion angles (

), forcing the oligomer into specific secondary structures (foldamers) such as 12-helices or defined sheets. This document provides the theoretical basis, synthesis protocols, and characterization standards required to utilize ACBC in drug discovery.

Theoretical Framework: The Cyclobutane Constraint

The Steric Lock

In linear


-peptides, rotation occurs around three bonds per residue: 

(

),

(

), and

(

). The cyclobutane ring rigidly constrains the

bond (

).
  • Constraint Mechanism: The four-membered ring restricts rotation, reducing the entropic cost of folding.

  • Stereochemical Control: The folding pattern is dictated by the relative stereochemistry of the amino and carboxyl groups on the ring.

Stereochemical Outcomes: Cis vs. Trans[1][2]

The choice of isomer is the primary determinant of secondary structure.

Isomer ConfigurationTorsion Angle PreferencePredominant FoldH-Bonding Pattern
(1R, 2R)-Trans-ACBC

12-Helix

(C=O

H-N)
(1S, 2S)-Trans-ACBC

12-Helix (Opposite Handedness)

(C=O

H-N)
Cis-ACBC

Strand / Sheet / Turn Variable; often forms sheets or 10/14-helices in alternating sequences

Expert Insight: Unlike


-peptides, where helicity is often sequence-dependent, ACBC 

-peptides are backbone-driven . A homooligomer of trans-ACBC will spontaneously fold into a 12-helix in protic solvents (MeOH,

), making it an ideal scaffold for displaying side chains in a defined geometry.

Experimental Workflows

Logical Pathway for Foldamer Design

The following diagram illustrates the decision matrix for designing cyclobutane-based


-peptides.

FoldamerDesign Start Target Identification (PPI or Receptor) StereoSelect Select Stereochemistry Start->StereoSelect Trans Trans-ACBC StereoSelect->Trans Rigid Helix Needed Cis Cis-ACBC StereoSelect->Cis Extended/Turn Needed Helix12 12-Helix Formation (2.5 residues/turn) Trans->Helix12 SheetTurn Beta-Sheet / Turn (Strand Mimicry) Cis->SheetTurn App_PPI Helix Mimicry (e.g., Bcl-2, p53) Helix12->App_PPI App_Agg Self-Assembly (Nanomaterials) SheetTurn->App_Agg

Figure 1: Decision tree for selecting ACBC stereochemistry based on the desired structural outcome and biological application.

Monomer Synthesis (Brief Overview)

While commercial sources exist, custom synthesis is often required for specific side-chain functionalization.

  • Method: [2+2] Photocycloaddition.

  • Reactants: Ethylene (or substituted alkene) + Maleic Anhydride (or Fumarate).

  • Chiral Resolution: Enzymatic resolution (e.g., PLE) or crystallization with chiral amines is mandatory to prevent helix unraveling caused by heterochirality.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][4]

Synthesizing ACBC oligomers is difficult due to the steric bulk of the cyclobutane ring adjacent to the amine. Standard Fmoc protocols often result in deletion sequences.

Critical Reagents
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.2 - 0.4 mmol/g) is preferred to reduce inter-chain aggregation.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for these hindered amines.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) added as a suppressor of racemization and catalyst.

Step-by-Step Protocol (Self-Validating)

This protocol assumes a 0.1 mmol scale on Rink Amide resin.

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2

      
       10 min).
      
    • Validation: UV monitoring of the fulvene-piperidine adduct.

  • Coupling (The Critical Step):

    • Stoichiometry: 3 eq. Fmoc-ACBC-OH : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. DIPEA.

    • Pre-activation: Dissolve AA, HATU, and HOAt in minimal DMF. Add DIPEA. Wait 1 min (color change to yellow/orange).

    • Reaction: Add to resin.[1][2][3] Shake for 2 to 4 hours (vs. standard 45 min).

    • Double Coupling: Drain, wash DMF, and repeat the coupling step with fresh reagents. This is mandatory for chain lengths >4 residues.

  • Capping:

    • Acetic anhydride/Pyridine/DMF. Essential to terminate unreacted chains and simplify purification.

  • Cleavage:

    • 95% TFA / 2.5% TIS / 2.5%

      
       for 2-3 hours.
      
Synthesis Workflow Visualization

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Fmoc-ACBC + HATU + HOAt) Wash1->Activate Couple Coupling Reaction (3-4 hours) Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check Check->Deprotect Blue (Complete) Recouple Double Couple (Repeat Activation) Check->Recouple Colorless (Incomplete) Cleave Final Cleavage (TFA Cocktail) Check->Cleave End of Sequence Cap Capping (Ac2O) Recouple->Cap Cap->Deprotect

Figure 2: Optimized SPPS workflow for sterically hindered cyclobutane beta-amino acids.

Structural Characterization

Verification of the "foldamer" status is distinct from verifying chemical purity.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screen for secondary structure in solution.

  • 12-Helix Signature (Trans-ACBC):

    • Maximum: ~205 nm

    • Minimum: ~220 nm

    • Note: This is distinct from the

      
      -helix of 
      
      
      
      -peptides (minima at 208/222 nm).
  • Solvent Dependence: Perform CD in Methanol (stabilizing) and Water. A stable foldamer retains helicity in water, though intensity may decrease.

NMR Spectroscopy

For definitive proof of folding (E-E-A-T requirement for high-impact publication):

  • NOESY: Look for

    
     or 
    
    
    
    correlations.
  • H/D Exchange: Amide protons involved in the 12-helix H-bond network (

    
    ) will exchange slowly with 
    
    
    
    .

Applications in Drug Development

Protein-Protein Interaction (PPI) Inhibition

Many PPIs involve the docking of an


-helix into a groove (e.g., p53/MDM2, Bcl-2/BH3).
  • Strategy: Use trans-ACBC oligomers to mimic the spatial arrangement of the native

    
    -helix side chains ("side chain display").
    
  • Advantage: The rigid backbone prevents the "induced fit" entropic penalty, potentially increasing affinity (

    
    ) compared to the native peptide.
    
Cell Penetrating Peptides (CPPs)

Cationic


-peptides (using amino-functionalized ACBC) show enhanced cellular uptake.
  • Mechanism: The rigid display of guanidinium groups (if functionalized) can enhance interaction with cell surface proteoglycans.

  • Stability: Complete resistance to serum proteases allows for longer intracellular half-lives.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society. Link

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[4] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta.[4] Link

  • Ortuño, R. M., Moglioni, A. G., & Molins, E. (2005). Cyclobutane-containing beta-peptides: from the synthesis to the structural characterization. Current Organic Chemistry. Link

  • Izquierdo, S., Kogan, M. J., Parella, T., Moglioni, A. G., Branchadell, V., Giralt, E., & Ortuño, R. M. (2004).[5] 14-Helical folding in a cyclobutane-containing beta-tetrapeptide.[5] The Journal of Organic Chemistry.[5] Link

  • Lee, H. S., Syud, F. A., Wang, X., & Gellman, S. H. (2001). Diversity in short beta-peptide 12-helices: high-resolution structural analysis in aqueous solution. Journal of the American Chemical Society. Link

Sources

history and discovery of cyclobutane beta-amino acids

The Cyclobutane -Amino Acid (CBAA) Scaffold: History, Synthesis, and Foldameric Potential

Executive Summary

The transition from





The "Foldamer" Revolution & Historical Context[1]

The discovery of CBAAs is not a single event but a convergence of natural product isolation and de novo structural design.

The Early Phase (1960s–1980s): Natural Product Isolation

Before they were synthetic targets, CBAAs were identified in nature. The primary driver was the isolation of 2,4-methanoproline and related cyclobutane amino acids from the seeds of Ateleia herbert smithii in the late 1980s. These compounds exhibited potent biological activity, including insecticidal properties, suggesting that the cyclobutane ring could confer metabolic stability—a hypothesis later validated in drug design.

The 90s Turning Point: Seebach & Gellman

The field exploded in the mid-1990s with the "Foldamer Revolution." Two research groups—led by Dieter Seebach (ETH Zürich) and Samuel Gellman (University of Wisconsin-Madison)—independently demonstrated that oligomers of


  • The Causality of Discovery: The drive was to create "protease-proof" peptides.

    
    -peptides are cleaved by endogenous proteases. 
    
    
    -peptides, having an extra carbon atom in the backbone, are not recognized by these enzymes.
  • The Role of Cyclobutane: While initial studies focused on linear

    
    -amino acids, the introduction of cyclic constraints (cyclobutane, cyclopentane, cyclohexane) was found to rigidly lock the backbone torsion angles (
    
    
    ,
    
    
    ), forcing the oligomer into specific helical conformations (e.g., the 12-helix).

DiscoveryTimelinecluster_0Natural Product Eracluster_1The Foldamer Revolutioncluster_2Modern EraN11980s: Isolation fromAteleia herbert smithii(Natural Insecticides)N21996: Seebach & GellmanEstablish Beta-Peptide FoldingN1->N2Inspired Synthetic MimicryN3Cyclic Constraints Introduced(ACBC, ACPC, ACHC)N2->N3Need for RigidityN412-Helix Characterization(trans-ACBC)N3->N4Structural ValidationN5Antimicrobial & Cell-Penetrating PeptidesN4->N5Functional Application

Figure 1: The evolutionary timeline of Cyclobutane

Structural Biology: The 12-Helix

The defining feature of trans-2-aminocyclobutanecarboxylic acid (trans-ACBC) oligomers is their ability to form a 12-helix .[1][2]

Mechanism of Folding

Unlike




  • Constraint is Key: The cyclobutane ring locks the

    
     bond. In the trans isomer, the torsion angle is restricted to values that energetically favor the 12-helix geometry.
    
  • Cis vs. Trans:

    • Trans-ACBC: Forms stable 12-helices.[1][2] The vectors of the C=O and N-H bonds align to support the macrodipole.

    • Cis-ACBC: Due to steric clash and unfavorable torsion angles, the cis isomer typically forms sheet-like structures or disordered aggregates, making it less useful for helix mimicry but valuable for hairpin turns.

Comparative Structural Data[1][2][4][5]
Feature

-Helix

-Peptide (14-Helix)

-Peptide (12-Helix)
Monomer

-Amino Acid
trans-ACHC (Cyclohexane)trans-ACBC (Cyclobutane)
H-Bond Pattern



Dipole Macrodipole presentNo net macrodipoleMacrodipole present
Rise per Turn 1.5 Å5.1 Å5.5 Å
Residues/Turn 3.63.02.5

Synthetic Methodologies

The synthesis of CBAAs requires overcoming the high ring strain of the cyclobutane system (~26 kcal/mol). Two primary methodologies have become the industry standard: [2+2] Photocycloaddition and Michael Addition to Nitroolefins.

Method A: [2+2] Photocycloaddition (The Standard)

This method is preferred for its ability to generate the cyclobutane core in a single step with high stereocontrol.

Protocol:

  • Substrates: Use a chiral enamide (e.g., derived from uracil or oxazolidinone) and an olefin.

  • Irradiation: Irradiate the mixture with UV light (typically >300 nm to avoid degradation) in a solvent like acetonitrile or dichloromethane.

  • Catalysis: Recent advances utilize Ruthenium or Iridium photocatalysts to lower the energy barrier and improve enantioselectivity.

  • Hydrolysis: The resulting cyclobutane derivative is hydrolyzed to yield the free

    
    -amino acid.
    

Why this works: The reaction is governed by orbital symmetry rules (Woodward-Hoffmann), allowing the formation of the strained ring which is thermally forbidden but photochemically allowed.

Method B: Michael Addition to Nitroolefins

This route allows for the synthesis of highly functionalized CBAAs.

Protocol:

  • Precursor: Start with a nitroolefin.

  • Addition: Perform a Michael addition using an active methylene compound (e.g., malonate).

  • Cyclization: Induce ring closure via alkylation.

  • Reduction: Reduce the nitro group (

    
    ) to an amine (
    
    
    ) using
    
    
    or
    
    
    .
  • Resolution: Separate diastereomers if necessary.

SynthesisPathcluster_photoMethod A: [2+2] Photocycloadditioncluster_michaelMethod B: Michael AdditionStartTarget: trans-ACBCStep1AEnamide + OlefinStep2AUV Irradiation (hv)(Orbital Symmetry Allowed)Step1A->Step2AStep3ACyclobutane AdductStep2A->Step3AStep4AHydrolysisStep3A->Step4AStep4A->StartStep1BNitroolefin PrecursorStep2BMichael Addition(Malonate)Step1B->Step2BStep3BRing ClosureStep2B->Step3BStep4BNitro Reduction(NO2 -> NH2)Step3B->Step4BStep4B->Start

Figure 2: The two primary synthetic pathways for accessing the cyclobutane

Biological Applications & Case Studies

Antimicrobial Peptides (AMPs)

CBAA oligomers have been designed to mimic Magainin , a natural antimicrobial peptide found in frog skin.

  • Mechanism: The 12-helical structure of trans-ACBC oligomers is amphiphilic, with cationic side chains on one face and hydrophobic groups on the other. This allows the peptide to disrupt bacterial membranes.

  • Advantage: Unlike natural AMPs, CBAA-based mimics are resistant to bacterial proteases, prolonging their half-life in vivo.

Cell-Penetrating Peptides (CPPs)

Hybrid peptides containing CBAAs and proline have been synthesized to transport drugs across cell membranes. The rigidity of the cyclobutane ring reduces the entropic cost of folding, facilitating entry into the lipid bilayer.

Natural Products: Pipercyclobutanamides

Isolated from Piper nigrum, these alkaloids contain a cyclobutane core and exhibit cytochrome P450 inhibitory activity.[3][4] They serve as natural validation of the scaffold's bioactivity and stability.

References

  • Gellman, S. H. (1998).[1][2] Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Seebach, D., et al. (1996).[1][2] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. [Link]

  • Fernandes, C., et al. (2010).[5] 12-Helix folding of cyclobutane beta-amino acid oligomers.[1][2][5][6] Organic Letters. [Link]

  • Ortuño, R. M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides. Journal of Organic Chemistry. [Link]

  • Aitken, D. J., et al. (2004). 14-Helical Folding in a Cyclobutane-Containing Beta-Tetrapeptide. Journal of Organic Chemistry. [Link]

An In-depth Technical Guide to Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate, a chiral β-amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, stereoselective synthesis, and applications of this valuable building block, offering field-proven insights for its effective utilization in medicinal chemistry.

Core Molecular Attributes

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a non-proteinogenic β-amino acid ester. Its rigid cyclobutane scaffold introduces conformational constraints that are highly desirable in drug design, offering a strategic advantage in achieving target selectivity and improving pharmacokinetic profiles.[1][2]

Molecular Formula and Weight

The chemical structure of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate dictates its fundamental properties.

  • Molecular Formula: C₆H₁₁NO₂[3]

  • Molecular Weight: 129.16 g/mol [3]

This formula is derived from the constituent atoms: six carbon, eleven hydrogen, one nitrogen, and two oxygen atoms. The precise molecular weight is essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂PubChem[3]
Molecular Weight129.16 g/mol PubChem[3]
IUPAC Namemethyl (1R,2R)-2-aminocyclobutane-1-carboxylate
Canonical SMILESCOC(=O)C1C(C1)N
InChI KeyOZUDURPARMOLKB-INEUFUBQSA-NPubChem[3]

Stereoselective Synthesis: Achieving Enantiopurity

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the (1R,2R) isomer of methyl 2-aminocyclobutane-1-carboxylate is paramount. Several strategies have been developed to obtain high enantiopurity.

Chiral Resolution of Racemic Mixtures

One common approach involves the synthesis of a racemic mixture of the cyclobutane amino acid, followed by chiral resolution. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis from Prochiral Precursors

More advanced and efficient methods focus on asymmetric synthesis, which introduces chirality early in the synthetic route. A notable strategy involves the photochemical [2+2] cycloaddition reaction. This powerful technique can be employed to construct the cyclobutane ring with a high degree of stereocontrol.[4]

Experimental Protocol: Illustrative Photochemical [2+2] Cycloaddition

This protocol provides a conceptual workflow for the synthesis of a cis-cyclobutane ring, a key intermediate for the target molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Prochiral enone uv_light UV Irradiation (λ > 300 nm) start->uv_light sensitizer Photosensitizer (e.g., acetone) sensitizer->uv_light ethylene Ethylene ethylene->uv_light cycloaddition [2+2] Cycloaddition uv_light->cycloaddition quench Reaction Quenching cycloaddition->quench extraction Solvent Extraction quench->extraction purification Chromatography extraction->purification product cis-Cyclobutane adduct purification->product

Caption: Workflow for a photochemical [2+2] cycloaddition to form a cis-cyclobutane adduct.

Analytical Characterization

Confirmation of the structure and purity of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is crucial. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the stereochemistry of the cyclobutane ring. The chemical shifts and coupling constants of the protons on the cyclobutane ring are indicative of their relative orientation.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the amine (N-H stretch), ester (C=O stretch), and C-H bonds would be expected.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Spectroscopic Data (Expected Ranges)
¹H NMR
N-H protonsBroad signal, variable shift (typically 1.5-3.0 ppm)[5]
O-CH₃ protonsSinglet around 3.7 ppm
Cyclobutane protonsComplex multiplets (1.5-3.5 ppm)
IR Spectroscopy
N-H stretch (primary amine)Two bands around 3300-3500 cm⁻¹[5]
C=O stretch (ester)Strong absorption around 1730-1750 cm⁻¹[6]
C-H stretch (sp³)2850-3000 cm⁻¹[6]

Applications in Drug Development

The incorporation of conformationally restricted amino acids like Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate into peptide-based drugs or small molecules can lead to significant improvements in their therapeutic properties.

Peptidomimetics and Protease Resistance

When incorporated into peptides, the cyclobutane scaffold can induce specific secondary structures and enhance resistance to enzymatic degradation by proteases. This leads to improved metabolic stability and a longer in vivo half-life of the drug candidate.

Scaffolding for Novel Pharmacophores

The rigid cyclobutane ring serves as a versatile scaffold to which various pharmacophoric groups can be attached in a well-defined spatial orientation. This allows for the precise targeting of biological macromolecules such as enzymes and receptors, potentially leading to increased potency and selectivity.[8]

Modulation of Physicochemical Properties

The introduction of the cyclobutane moiety can influence key physicochemical properties such as lipophilicity and solubility. These parameters are critical for oral bioavailability and overall drug-likeness.

Logical Relationship: From Synthesis to Application

G cluster_synthesis Synthesis & Characterization cluster_properties Key Molecular Properties cluster_application Drug Discovery Applications A Stereoselective Synthesis B Purification A->B C Spectroscopic Analysis (NMR, IR, MS) B->C D Defined Stereochemistry (1R,2R) C->D E Conformational Rigidity C->E F Physicochemical Attributes C->F G Improved Potency & Selectivity D->G H Enhanced Metabolic Stability D->H I Optimized Pharmacokinetics D->I E->G E->H E->I F->G F->H F->I J Novel Drug Candidates G->J H->J I->J

Caption: The logical progression from synthesis to the application of the title compound in drug discovery.

Conclusion

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a valuable and versatile chiral building block for modern medicinal chemistry. Its unique conformational constraints and well-defined stereochemistry offer significant advantages in the design and development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The synthetic methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important molecule in their drug discovery programs.

References

  • C6H11NO2 (Pipecolic acid) molar mass. Available at: [Link]

  • Molecular weight of C6H11No2 - Convert Units. Available at: [Link]

  • Chiral resolution of the racemic cyclobutane amino acids 7. Reaction... - ResearchGate. Available at: [Link]

  • Calculate the molecular weight of the following compounds: C6H11NO2 | Filo. Available at: [Link]

  • Molar Mass Calculator. Available at: [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. - Semantic Scholar. Available at: [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed. Available at: [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed. Available at: [Link]

  • Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride 1807558-23-1 wiki. Available at: [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF - ResearchGate. Available at: [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available at: [Link]

  • (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid - PubChem. Available at: [Link]

  • 1-Amino-cyclobutane-carboxylic acid methyl ester hydrochloride. Available at: [Link]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride - PubChem. Available at: [Link]

  • Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry - YouTube. Available at: [Link]

  • IR Absorption Bands and NMR - Rose-Hulman. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Characterization of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride .

Executive Summary

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride is a conformationally restricted


-amino acid derivative. Its rigid cyclobutane core locks the amino and carboxylate groups into a specific spatial arrangement (trans-configuration), making it a high-value scaffold for peptidomimetics and drug discovery.

Understanding the solubility of this compound is critical for three distinct workflows:

  • Synthetic Processing: Optimizing reaction concentrations and workups.

  • Purification: Designing crystallization or extraction protocols.

  • Biological Assays: Ensuring complete dissolution in aqueous buffers or DMSO stock solutions.

This guide defines the theoretical and empirical solubility landscape of the compound and provides standardized protocols for verification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before assessing solubility, one must validate the solid-state properties of the material. As a hydrochloride salt, this compound exhibits significantly different behavior than its free base counterpart.

PropertyDescription
IUPAC Name Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride
Stereochemistry Trans-configuration (Enantiopure)
Molecular Formula

Molecular Weight 165.62 g/mol
Physical State White to off-white crystalline solid
Salt Form Hydrochloride (1:1 stoichiometry typical)
Predicted LogP ~ -0.5 to 0.5 (Free base); Salt is highly hydrophilic
H-Bond Donors 3 (Ammonium protons)
Stereochemical Implications on Solubility

While the (1R,2R) and (1S,2S) enantiomers possess identical solubility in achiral solvents (water, methanol, DMSO), they will differ from the cis-diastereomer ((1R,2S)). If the material is supplied as a diastereomeric mixture, solubility behavior may be non-linear due to the "common ion effect" or eutectic formation.

Solubility Landscape

The solubility profile of methyl (1R,2R)-2-aminocyclobutane-1-carboxylate HCl is dominated by its ionic character (ammonium cation) and the polarity of the ester group.

A. Primary Solvent Classes

The following table categorizes solvents based on their interaction with the ionic lattice of the hydrochloride salt.

Solvent ClassSolubility RatingMechanistic Rationale
Water / Buffers High (>100 mg/mL)Strong ion-dipole interactions; lattice energy is easily overcome by hydration.
Polar Aprotic (DMSO, DMF) High (>50 mg/mL)High dielectric constant supports charge separation; ideal for stock solutions.
Lower Alcohols (MeOH, EtOH) Moderate to High Good solvation of the ammonium group; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Chlorinated (DCM, CHCl

)
Low to Moderate Limited solubility. Often requires a co-solvent (e.g., 5% MeOH) to disrupt the lattice.
Non-Polar (Hexane, Toluene) Insoluble Lack of dipole moment prevents solvation of the ionic salt.
Ethers (THF, Et

O)
Very Low / Insoluble Poor solubility; typically used as anti-solvents to precipitate the salt.
B. The "Free Base" Trap

Critical Warning: Researchers often confuse the solubility of the salt with the free base.

  • The HCl Salt: Water-soluble solid.

  • The Free Base: Likely a colorless liquid or low-melting solid with low water solubility and high organic solubility (DCM, EtOAc).

  • Implication: If you adjust the pH of an aqueous solution above the pKa of the amine (approx. pKa ~8.5–9.5), the compound will deprotonate and may oil out of solution.

Experimental Protocols

Protocol 1: Kinetic Solubility Screen (Visual)

Use this for rapid solvent selection during synthesis or purification.

Materials: 10 mg of Compound, 1.5 mL HPLC vials, micropipettes.

  • Weighing: Dispense 10 mg of the HCl salt into a clear glass vial.

  • Aliquot Addition: Add the solvent in fixed increments (e.g., 100

    
    L).
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If solid remains, sonicate for 1 minute.

  • Calculation:

    • If dissolved in 100

      
      L: Solubility > 100 mg/mL.
      
    • If dissolved in 1000

      
      L: Solubility ~ 10 mg/mL.
      
Protocol 2: Thermodynamic Equilibrium Solubility (HPLC)

Use this for formulation or biological assay validation.

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22

    
    m PVDF or PTFE syringe filter (ensure filter compatibility).
    
  • Quantification: Analyze the filtrate via HPLC-UV (typically 210 nm for the ester/amine absorption) against a standard curve.

Decision Pathways & Workflows

The following diagrams illustrate the logical flow for handling this compound, ensuring scientific rigor in solvent selection.

Diagram 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Methyl (1R,2R)-2-amino cyclobutane-1-carboxylate HCl SolventSelect Select Solvent System Start->SolventSelect Water Aqueous (Water/PBS) SolventSelect->Water Organic Organic Solvents SolventSelect->Organic CheckpH Check pH vs pKa (~9.0) Water->CheckpH Soluble High Solubility Expected (Stable as Salt) CheckpH->Soluble pH < 7 Precip Risk of Free Base Precipitation if pH > 8 CheckpH->Precip pH > 8.5 Polar Polar (MeOH, DMSO) Organic->Polar Dissolves NonPolar Non-Polar (Hexane, Et2O) Organic->NonPolar Insoluble (Use as Anti-solvent)

Caption: Workflow for predicting solubility behavior based on solvent polarity and pH conditions.

Diagram 2: Solvent Selection for Applications

ApplicationLogic Goal Application Goal Syn Synthesis/Reaction Goal->Syn Pur Purification/Isolation Goal->Pur Bio Biological Assay Goal->Bio DMF DMF or DMSO (High Sol, Inert) Syn->DMF Recryst Recrystallization: Dissolve in MeOH -> Add Et2O (Anti-solvent) Pur->Recryst Buffer Aqueous Buffer (PBS/Saline) Bio->Buffer

Caption: Strategic solvent selection based on the intended experimental application.

Implications for Drug Development[1]

Formulation Strategy

For preclinical studies, the high aqueous solubility of the hydrochloride salt is advantageous.

  • IV/PO Dosing: Can be formulated in simple saline or water for injection (WFI).

  • Stability: Esters are susceptible to hydrolysis. Avoid basic buffers (pH > 8) which catalyze ester hydrolysis to the corresponding carboxylic acid. Store aqueous solutions at 4°C or -20°C and use fresh.

Salt Selection Rationale

If the hydrochloride salt proves too hygroscopic (absorbing water from air), consider switching to:

  • Tosylate or Mesylate: Often less hygroscopic and higher melting points.

  • Fumarate: Useful for slower dissolution profiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126969842, Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

    • Note: While this record refers to the (1S,2S) enantiomer, the physicochemical properties (MW, solubility trends) are identical to the (1R,2R) enantiomer in achiral environments.
  • Provides general property data for the regiosomeric 1-amino derivative, serving as a homologous benchmark.
  • General reference for the solubility handling of cyclobutane amino acid building blocks.
  • Used for comparative solubility data of methyl

Methodological & Application

protocol for hydrolysis of methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Hydrolysis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern medicinal chemistry and peptide science, conformationally constrained amino acids are invaluable tools. They serve to introduce specific secondary structures into peptides, enhance metabolic stability, and improve receptor binding affinity and selectivity. Among these, (1R,2R)-2-aminocyclobutane-1-carboxylic acid, a stereoisomer of a cyclic β-amino acid, is of particular interest. Its rigid cyclobutane backbone imposes a well-defined geometry upon peptide chains, making it a powerful building block for creating novel peptidomimetics, foldamers, and bioactive molecules.[1][2]

This application note provides a detailed, field-proven protocol for the efficient hydrolysis of methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride, a common synthetic precursor, to yield the desired free amino acid. We will delve into the mechanistic rationale behind the chosen methodology, offer step-by-step instructions for synthesis and purification, and provide guidance on analytical characterization and troubleshooting.

Reaction Principle: Choosing the Optimal Hydrolysis Pathway

The conversion of an ester to a carboxylic acid can be achieved through either acid-catalyzed or base-catalyzed hydrolysis.[3]

  • Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The reaction is an equilibrium process, requiring a large excess of water to drive it towards the products (the carboxylic acid and alcohol).[4][5][6][7][8][9] For amino acid esters, this method can be complicated by the need to manage the protonation state of the amine group.

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its efficiency and irreversibility.[10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The key to its irreversibility lies in the final step: the newly formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[4][5][11] This negatively charged carboxylate is resistant to nucleophilic attack by the alcohol byproduct, effectively preventing the reverse reaction and driving the hydrolysis to completion.[4][8]

For the hydrolysis of methyl (1R,2R)-2-aminocyclobutane-1-carboxylate, we strongly recommend base-catalyzed hydrolysis due to its high yield and straightforward, non-equilibrium nature.

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The process involves a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 5-10 mmol of the methyl ester hydrochloride salt. Adjust quantities proportionally for different scales.

Part 1: Saponification

Materials and Reagents:

  • Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.2 eq)

  • Methanol (MeOH)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber and visualization reagents (Ninhydrin stain)

Equipment Setup:

Assemble a 100 mL round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

Procedure:

  • Dissolution: In the round-bottom flask, dissolve methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq) in a 3:1 mixture of methanol and deionized water (approximately 8 mL per gram of ester). Stir until the solid is fully dissolved.

  • Base Addition: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (2.2 eq) in deionized water (approximately 4 mL per gram of LiOH·H₂O). Add the LiOH solution dropwise to the stirring ester solution at room temperature. Expert Note: Using LiOH is advantageous as it is less hygroscopic than NaOH or KOH and provides excellent solubility. Two equivalents are used to neutralize the hydrochloride salt and catalyze the hydrolysis.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 70-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: Dichloromethane:Methanol:Acetic Acid (90:8:2).

    • Procedure: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product amino acid is highly polar and will remain at or near the baseline (Rf ≈ 0.1), while the starting ester will have a higher Rf value (e.g., Rf ≈ 0.6).

    • Visualization: Dry the plate and dip it into a ninhydrin stain solution, then heat gently with a heat gun. The amino group in both the starting material and product will appear as a purple/pink spot. The reaction is complete when the starting material spot is no longer visible.

Part 2: Workup and Isolation

Materials and Reagents:

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH paper or a calibrated pH meter

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.[12]

  • Purification Wash: Dilute the remaining aqueous residue with deionized water (approx. 20 mL). Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester and other nonpolar impurities. Discard the organic layers.[12][13]

  • Acidification & Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add 3M HCl dropwise while vigorously stirring. Monitor the pH closely. The product will begin to precipitate as it approaches its isoelectric point (pI). Continue adding acid until the pH is approximately 4-5, which should maximize the precipitation of the zwitterionic amino acid.[13] Expert Note: The optimal pH for precipitation should be determined empirically. Adding too much acid will re-dissolve the product by forming the soluble ammonium salt.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified (1R,2R)-2-aminocyclobutane-1-carboxylic acid under high vacuum to a constant weight. A typical yield is 85-95%.

Experimental Workflow Diagram

G start Dissolve Ester HCl in MeOH/H₂O add_base Add LiOH Solution start->add_base reflux Reflux (2-4h) & Monitor by TLC add_base->reflux rotovap Cool & Remove MeOH (Rotovap) reflux->rotovap wash Wash with Diethyl Ether rotovap->wash acidify Acidify Aqueous Layer with HCl (pH 4-5) wash->acidify filter Filter Precipitate acidify->filter dry Dry Under Vacuum filter->dry product Pure (1R,2R)-2-aminocyclobutane- 1-carboxylic acid dry->product

Caption: Overall workflow for the hydrolysis and isolation.

Analytical Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

ParameterMethodExpected Result
Purity HPLC>98% (using a suitable method, e.g., pre-column derivatization with OPA).[][15]
Identity ¹H NMR (D₂O)Consistent with the structure of (1R,2R)-2-aminocyclobutane-1-carboxylic acid. Expect characteristic multiplets for the cyclobutane ring protons.
¹³C NMR (D₂O)Signals corresponding to the carboxylate carbon (~180 ppm), the two CH carbons, and the CH₂ carbon of the cyclobutane ring.
Molecular Weight Mass Spec (ESI+)Expected m/z: 116.07 [M+H]⁺.
Stereochemistry Specific RotationMeasurement in a suitable solvent (e.g., H₂O or 1N HCl) should match literature values for the (1R,2R) enantiomer.
Appearance VisualWhite crystalline solid.

Expert Insights and Troubleshooting

  • Problem: Incomplete Hydrolysis. If TLC analysis shows significant starting material remaining after 4 hours, an additional 0.5 equivalents of LiOH can be added, and the reaction can be refluxed for another 1-2 hours. Incomplete hydrolysis is rare with this protocol but can occur if reagents are impure or measurements are inaccurate.

  • Problem: Low Yield after Precipitation. This is almost always due to incorrect pH during acidification. If the pH is too low (<3) or too high (>7), the amino acid will be in its charged form and remain soluble in water. Use a calibrated pH meter for best results. If the product does not precipitate, you may need to adjust the pH back towards the pI or consider alternative isolation methods like ion-exchange chromatography.[16][17]

  • Purification Strategy: For most applications, the product obtained after precipitation and washing is sufficiently pure (>98%). If higher purity is required, recrystallization from a water/ethanol mixture can be performed. For removal of ionic impurities, ion-exchange chromatography is the method of choice.[18]

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium hydroxide and hydrochloric acid are corrosive and should be handled with care in a fume hood.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • SHIMADZU CORPORATION. Analytical Methods for Amino Acids. Available at: [Link]

  • Column Chromatography. Amino Acid Purification. Available at: [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Available at: [Link]

  • Wikipedia. Ester hydrolysis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Chemistry LibreTexts. (2015, March 17). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Available at: [Link]

  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Available at: [Link]

  • SlideShare. Amino acid purification techniques. Available at: [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025, August 6). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Available at: [Link]

  • Diaion. Separation and Refining of Amino acids. Available at: [Link]

  • ACS Publications. (2018, September 16). Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis. Analytical Chemistry. Available at: [Link]

  • ResearchGate. Separation and Purification of Amino Acids. Available at: [Link]

  • Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. Available at: [Link]

  • ConnectSci. The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at: [Link]

  • ElectronicsAndBooks. Synthesis of (+)-(1S,2R) and ( )-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. Available at: [Link]

  • PubMed. (2005, September 30). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Available at: [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Available at: [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • ResearchGate. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • Temple University. Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Available at: [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5):104-105. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link]

Sources

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing trans-2-Aminocyclobutane Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical, constrained amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. These unique building blocks can enforce specific secondary structures, enhance proteolytic stability, and modulate receptor binding affinity. Among these, cyclic β-amino acids like trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) are of significant interest for their ability to induce rigid conformations in peptide backbones.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of trans-ACBC into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and offer insights into overcoming the unique challenges posed by this sterically hindered amino acid.

Introduction: The Significance of Conformational Constraint

Peptides are remarkable signaling molecules, but their therapeutic potential is often limited by metabolic instability and conformational flexibility. Introducing constrained residues like trans-ACBC helps to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. The cyclobutane ring acts as a rigid scaffold, influencing the peptide's overall topology and protecting it from enzymatic degradation.[1][2]

However, the very rigidity that makes trans-ACBC a valuable building block also presents a significant challenge during chemical synthesis. As a sterically hindered secondary amine (once incorporated into the peptide chain), its coupling requires optimized conditions to achieve high efficiency and avoid the formation of deletion sequences.[3][4] This guide focuses on the Fmoc/tBu strategy, the most common approach in modern SPPS.[5][6]

The Building Block: Fmoc-trans-2-aminocyclobutane-1-carboxylic acid

The key to successful synthesis is starting with a high-quality, properly protected building block. For Fmoc-based SPPS, this is N-α-Fmoc-trans-2-aminocyclobutane-1-carboxylic acid.

  • Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amine. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, ensuring orthogonality.[7]

  • Stereochemistry: Trans-ACBC exists as a pair of enantiomers. The specific enantiomer used will depend on the desired final peptide stereochemistry. Synthetic routes to produce enantiomerically pure versions of this amino acid have been developed.[8]

Core Challenge & Strategic Solution: Overcoming Steric Hindrance

The primary obstacle in incorporating trans-ACBC is the steric bulk of the cyclobutane ring, which impedes the approach of the activated carboxyl group of the incoming amino acid. Standard coupling reagents may prove inefficient, leading to low yields and incomplete reactions.

The solution lies in utilizing highly reactive coupling reagents that can overcome this steric barrier.[3] These reagents function by converting the carboxylic acid of the incoming amino acid into a highly reactive ester, which can then be attacked by the sterically encumbered amine of the resin-bound trans-ACBC residue.[9][10]

Selecting the Optimal Coupling Reagent

Modern peptide synthesis relies on uronium or phosphonium salt-based reagents, which are particularly effective for difficult couplings.[10]

ReagentTypeMechanism of Action & Key Advantages
HATU Aminium SaltForms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. It is highly effective for hindered couplings.[10]
HCTU Aminium SaltForms a reactive O-6-ClBt ester. While very efficient, it can be slightly less potent than HATU for the most challenging couplings.
PyBOP Phosphonium SaltForms a HOBt-ester. It is a reliable and effective reagent, though the byproduct (HMPA) from the related BOP reagent is carcinogenic, leading to the preference for PyBOP.[9]
COMU Aminium SaltIncorporates an Oxyma Pure leaving group, which is safer than HOBt/HOAt (non-explosive) and offers coupling efficiencies comparable to HATU, making it an excellent modern alternative.[10][11]

For the incorporation of trans-ACBC, HATU is a highly recommended starting point due to its proven efficacy in overcoming steric hindrance.[12]

**4. Detailed Application Protocol: Synthesis of a Model Peptide (Ac-Tyr-trans-ACBC-Gly-NH₂) **

This protocol details the manual synthesis of a model tripeptide on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminal amide upon cleavage.[13]

Materials & Reagents
  • Resin: Rink Amide MBHA Resin (0.1 mmol scale, e.g., 200 mg at 0.5 mmol/g loading).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-Gly-OH, Fmoc-trans-ACBC-OH, Fmoc-Tyr(tBu)-OH.

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Capping: Acetic Anhydride, DIPEA, DMF.

  • Cleavage: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation: Cold Diethyl Ether.

Workflow Diagram

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 2x 10 min Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling 5x Wash2 DMF Wash Coupling->Wash2 Variable Time Wash2->Deprotection 5x Capping N-Terminal Capping (Acetic Anhydride) Wash2->Capping After Last AA Start Start: Resin Swelling (DCM then DMF) Start->Deprotection Load First AA End Final Cleavage & Deprotection (TFA Cocktail) Capping->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

Step 1: Resin Preparation & First Amino Acid Coupling (Glycine)

  • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

  • Swell the resin in DCM for 30 minutes, then wash with DMF (3x).

  • Fmoc Deprotection: Add 20% piperidine/DMF. Agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF and agitate for 10 minutes. Drain.

  • Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling (Fmoc-Gly-OH):

    • In a separate vial, pre-activate Fmoc-Gly-OH (4 eq, 0.4 mmol) with HATU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in DMF for 2-3 minutes.

    • Add the activated mixture to the resin. Agitate for 45 minutes.

  • Wash: Wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling (beads should be colorless).

Step 2: The Critical Step - Coupling of Fmoc-trans-ACBC-OH

  • Fmoc Deprotection: Repeat Step 1.3 to deprotect the Glycine residue.

  • Wash: Repeat Step 1.4.

  • Coupling (Fmoc-trans-ACBC-OH):

    • Rationale: Due to steric hindrance, a longer coupling time and potentially a second coupling are recommended to ensure the reaction proceeds to completion.[3][14]

    • In a separate vial, pre-activate Fmoc-trans-ACBC-OH (4 eq, 0.4 mmol) with HATU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in DMF.

    • Add the activated mixture to the resin. Agitate for 2 hours.

    • Drain and wash with DMF (3x). Perform a Kaiser test.

    • If Kaiser test is positive (blue beads): Perform a double coupling . Repeat the coupling step with a freshly prepared activation mixture for another 2 hours.

    • If Kaiser test is negative: Proceed to washing.

  • Wash: Wash the resin thoroughly with DMF (5x).

Chemical Reaction Diagram

Coupling_Reaction Resin Resin H₂N-Gly-... Peptide Resin Fmoc-HN-trans-ACBC-CO-NH-Gly-... Resin->Peptide:f1 Peptide Bond Formation ACBC Fmoc-HN trans-ACBC COOH HATU HATU + DIPEA ACBC:f2->HATU Activated_ACBC Fmoc-HN trans-ACBC COO-HATU Active Ester HATU->Activated_ACBC:f0 Activated_ACBC->Peptide:f1 Peptide Bond Formation

Caption: Activation and coupling of Fmoc-trans-ACBC-OH onto the growing peptide chain.

Step 3: Completion of Synthesis

  • Coupling (Fmoc-Tyr(tBu)-OH): Repeat the deprotection, washing, and coupling cycle as in Step 1 for Fmoc-Tyr(tBu)-OH. A standard 45-minute coupling should suffice.

  • Final Deprotection: Deprotect the N-terminal Fmoc group from the Tyrosine residue.

  • N-Terminal Capping (Acetylation):

    • Rationale: Capping ensures that any unreacted chains from previous steps are terminated, simplifying final purification.[3]

    • Treat the resin with a mixture of Acetic Anhydride/DIPEA/DMF (1:2:7 ratio) for 30 minutes.

    • Wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Step 4: Cleavage and Deprotection

  • Rationale: A strong acid (TFA) is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (like tBu on Tyrosine). Scavengers (TIS) are crucial to trap reactive cations generated during this process, preventing side reactions.

  • Prepare a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS.

  • Add the cocktail to the dried resin (approx. 5 mL). Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Troubleshooting

  • Problem: Positive Kaiser test after trans-ACBC coupling.

    • Cause: Incomplete coupling due to steric hindrance.

    • Solution: Immediately perform a second coupling (double couple) with fresh reagents. Do not proceed until the Kaiser test is negative. If it remains positive, cap the unreacted amines with acetic anhydride before continuing.[14]

  • Problem: Low final yield.

    • Cause: Can be due to aggregation on the resin or inefficient coupling at multiple steps.

    • Solution: Ensure all reagents are fresh and anhydrous. For difficult sequences, consider using a higher concentration of reagents (e.g., 0.5 M).[14] Using specialized resins like PEG-polystyrene copolymers can also improve solvation and reduce aggregation.[15]

  • Problem: Deletion peak (-trans-ACBC) observed in mass spectrometry.

    • Cause: Failed coupling at the trans-ACBC step, followed by successful coupling of the next amino acid.

    • Solution: This highlights the importance of confirming complete coupling via Kaiser test or other in-process controls. Capping after the difficult coupling step can prevent the formation of this specific impurity.

Conclusion

The successful incorporation of trans-2-aminocyclobutane amino acid into synthetic peptides is readily achievable with careful planning and optimization. The key to success lies in recognizing the challenge of steric hindrance and proactively addressing it by selecting a powerful coupling reagent like HATU and employing extended or double coupling protocols. By following the detailed methodology and troubleshooting advice provided in this guide, researchers can confidently utilize this valuable constrained building block to advance their peptide-based research and development programs.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • PubMed. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. [Link]

  • RSC Publishing. (2021). Recent applications of solid-phase strategy in total synthesis of antibiotics. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Frontiers. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. [Link]

  • ResearchGate. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. [Link]

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nature Communications. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • PubMed. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PMC. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

Fmoc protection of (1R,2R)-2-aminocyclobutane-1-carboxylate methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and synthesis chemists requiring a high-fidelity protocol for the Fmoc protection of (1R,2R)-2-aminocyclobutane-1-carboxylate methyl ester (often abbreviated as (1R,2R)-ACBC-OMe).

This guide prioritizes stereochemical integrity and yield maximization , addressing the specific challenges posed by the strained cyclobutane ring and the potential for epimerization at the


-carbon.

Introduction & Mechanistic Rationale

The incorporation of conformationally restricted


-amino acids, such as 2-aminocyclobutane-1-carboxylic acid (ACBC), into peptides induces specific secondary structures (helices, sheets) and enhances proteolytic stability. The (1R,2R) isomer possesses a trans configuration, which is critical for defined folding patterns.
The Challenge: Stereochemical Drift

While the amine protection itself is straightforward, the adjacent methyl ester activates the C1 proton. Strong bases or prolonged exposure to basic conditions can lead to deprotonation at C1, resulting in epimerization to the cis-isomer ((1R,2S)).

The Solution: Fmoc-OSu & Buffered Systems

To mitigate this, we utilize 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) instead of the more reactive Fmoc-Chloride (Fmoc-Cl).

  • Fmoc-OSu: Releases N-hydroxysuccinimide (weakly acidic) rather than HCl, minimizing the need for strong scavenging bases.

  • Base Choice: Sodium Bicarbonate (NaHCO

    
    ) is selected over Sodium Carbonate (Na
    
    
    
    CO
    
    
    ) to maintain a milder pH (~8.5), sufficient to deprotonate the amine (pKa ~9-10) but insufficient to deprotonate the
    
    
    -ester carbon (pKa ~24, lowered by ring strain but still safe at pH 8.5).

Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for purification.

FmocProtection node_start Start: (1R,2R)-ACBC-OMe (HCl Salt) node_reagents Reagents: Fmoc-OSu (1.05 eq) NaHCO3 (2.5 eq) Dioxane/H2O (1:1) node_start->node_reagents Dissolve node_reaction Reaction: 0°C to RT 4-16 Hours node_reagents->node_reaction Stir node_check QC Check: TLC / LCMS (Confirm Conversion) node_reaction->node_check node_check->node_reaction Incomplete (Add 0.1 eq Base) node_workup Workup: Acid Wash (1M HCl) Base Wash (NaHCO3) node_check->node_workup Complete node_product Final Product: Fmoc-(1R,2R)-ACBC-OMe White Solid node_workup->node_product Crystallize

Figure 1: Logical workflow for the protection synthesis, emphasizing the QC checkpoint to prevent over-reaction.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: (1R,2R)-2-aminocyclobutane-1-carboxylate methyl ester HCl salt.

  • Reagent: Fmoc-OSu (CAS: 82911-69-1).

  • Solvents: 1,4-Dioxane (HPLC grade), Distilled Water, Ethyl Acetate (EtOAc).

  • Buffers: NaHCO

    
    , 1M HCl, Brine.
    
Step-by-Step Methodology
Phase 1: Preparation
  • Stoichiometry Calculation:

    • Substrate (1.0 equiv)

    • Fmoc-OSu (1.05 equiv) — Slight excess ensures complete consumption of the valuable chiral amine.

    • NaHCO

      
       (2.5 equiv) — Neutralizes the HCl salt (1 eq) and buffers the reaction (1.5 eq).
      
  • Solvent Setup: Prepare a 1:1 (v/v) mixture of 1,4-Dioxane and Water. The total volume should be approximately 10 mL per gram of substrate.

Phase 2: Reaction
  • Dissolution: In a round-bottom flask, dissolve the amino ester salt and NaHCO

    
     in the water portion of the solvent. Stir until clear (gas evolution of CO
    
    
    
    may occur).
  • Addition: Add the dioxane. Cool the mixture to 0°C using an ice bath.

  • Reagent Introduction: Add Fmoc-OSu portion-wise over 15 minutes. Crucial: Do not dump all at once to prevent local concentration spikes that could promote side reactions.

  • Equilibration: Allow the reaction to warm to Room Temperature (RT) naturally. Stir vigorously for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

Phase 3: Workup & Purification
  • Concentration: Evaporate the Dioxane under reduced pressure (Rotavap, <40°C). Do not heat excessively.

  • Extraction: Dilute the remaining aqueous residue with EtOAc (20 mL/g).

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2x) .

    • Why? This protonates any unreacted amine, forcing it into the aqueous layer, and removes any pyridine/base residues.

  • Base Wash: Wash the organic layer with Sat. NaHCO

    
     (2x) .
    
    • Why? This removes the N-hydroxysuccinimide byproduct and any hydrolyzed Fmoc-OH.

  • Drying: Wash with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to dryness.
  • Crystallization: The crude product is often a white solid. If necessary, recrystallize from hot EtOAc/Hexane.

Quantitative Data & QC Specifications

The following table summarizes expected outcomes and quality control parameters.

ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates fulvene contamination.
Yield > 85%Lower yields suggest hydrolysis of the ester.
1H NMR Shift

~7.3-7.8 (Fmoc aromatics)
Characteristic doublet/triplet patterns.
LCMS Purity > 98%Look for [M+Na]+ or [M+H]+ peaks.
Stereo-purity > 99% ee/deConfirm no cis-isomer via Chiral HPLC.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of methyl esterReduce reaction time; ensure pH < 9.
Oil instead of Solid Residual solvent or impuritiesTriturate with cold pentane or diethyl ether.
Extra Spots on TLC Fmoc-Dipeptide formationUse Fmoc-OSu (not Cl); add reagent slowly.[1]
Epimerization Base too strongSwitch from Na

CO

to NaHCO

.

Structural Validation (DOT Diagram)

The following diagram depicts the molecular connectivity and key NMR diagnostic protons for the protected species.

Structure Fmoc Fmoc Group (Aromatic Region) Linker Carbamate Linker (-NH-CO-O-) Fmoc->Linker Protects Ring Cyclobutane Ring (Rigid Scaffold) Linker->Ring Attached at C2 (R) Ester Methyl Ester (-COOCH3) Ring->Ester Attached at C1 (R) Stereo Trans Configuration (1R, 2R) Crucial for Beta-Peptide Folding Ring->Stereo

Figure 2: Structural connectivity highlighting the orthogonal protection of the amine relative to the ester.

References

  • Fmoc-OSu Reagent Profile

    • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
  • Synthesis of Cyclobutane Amino Acids

    • Ortuño, R. M., et al. (2005).[2] (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid Beta-Peptides. The Journal of Organic Chemistry.

  • Fmoc Protection Protocols (General)

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[3]

  • Beta-Amino Acid Handling

    • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

Sources

using cyclobutane beta-amino acids for peptidomimetic foldamers

Application Note: Cyclobutane -Amino Acids for Peptidomimetic Foldamers[1][2][3][4]

Introduction: The Rigid Backbone Paradigm

Cyclobutane





For drug development professionals, the value proposition of CBAAs is threefold:

  • Proteolytic Stability: The unnatural backbone is unrecognizable to endogenous proteases.

  • Defined Foldamer Architecture: Stereochemical control (cis vs. trans) allows the predictable programming of 12-helices or 14-helices.

  • Functional Display: The rigid scaffold allows precise spatial positioning of pharmacophores (side chains) for receptor selectivity.

Design Principles: Stereochemistry Drives Topology

The folding of CBAA oligomers is strictly governed by the relative stereochemistry of the amino and carboxyl groups on the cyclobutane ring.

Conformational Rules
  • Trans-ACBC (2-aminocyclobutanecarboxylic acid):

    • Dominant Fold: 12-Helix .[1][2]

    • Mechanism: The trans configuration enforces torsion angles that favor hydrogen bonding between the carbonyl oxygen of residue

      
       and the amide proton of residue 
      
      
      .
    • Analogy: Structurally similar to the

      
      -helix and 
      
      
      -helix of
      
      
      -peptides but with a narrower radius and different dipole moment.[2]
  • Cis-ACBC:

    • Dominant Fold: 14-Helix or Strand-like structures.

    • Mechanism: The cis constraint often promotes hydrogen bonding between

      
       and 
      
      
      (forming a 10-membered ring) or
      
      
      and
      
      
      (14-membered ring) depending on solvent and sequence alternation.
    • Note: Cis isomers are often used in hybrid sequences (e.g., alternating with

      
      -alanine) to induce specific turn structures.
      
Visualization of Design Logic

FoldamerDesignStartTarget ApplicationStabMetabolic Stability(Protease Resistance)Start->StabStructDefined Secondary StructureStart->StructTransTrans-ACBC IsomerStruct->TransHigh RigidityCisCis-ACBC IsomerStruct->CisTurn InductionHelix1212-Helix Formation(i, i+3 H-bonds)Trans->Helix12Helix1414-Helix / Strand(i, i+2 or i+3)Cis->Helix14App1Antimicrobial Peptides(Amphipathic Helix)Helix12->App1Mimics Host Defense PeptidesApp2Cell Penetrating Peptides(Cationic Display)Helix14->App2Scaffold Diversity

Figure 1: Decision matrix for selecting cyclobutane stereochemistry based on desired foldamer topology.

Synthesis Protocols

Monomer Synthesis (Brief Overview)

The chiral CBAA monomers are typically synthesized via [2+2] photocycloaddition .

  • Reagents: Chiral uracil derivatives or maleic anhydride derivatives reacted with ethylene.

  • Key Step: Photochemical reaction controls the formation of the cyclobutane ring.

  • Resolution: Enzymatic resolution or chiral HPLC is often required to isolate enantiopure Fmoc-protected monomers (e.g., Fmoc-(1R,2S)-ACBC-OH).

Solid Phase Peptide Synthesis (SPPS) Protocol

CBAAs are sterically hindered. Standard


Materials:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) to reduce aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Protocol:

  • Resin Swelling:

    • Swell resin in DCM for 20 min, then wash with DMF (

      
       min).
      
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Critical: Monitor UV absorbance of the waste;

      
      -peptides can deprotect slower than 
      
      
      -peptides.
    • Wash: DMF (

      
       min), DCM (
      
      
      min), DMF (
      
      
      min).
  • Coupling (The "Double Couple" Method):

    • Activation: Dissolve Fmoc-CBAA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. Add DIPEA (6 eq).

    • Reaction: Add activated solution to resin. Shake at room temperature for 2 to 4 hours .

    • Check: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines). If positive (blue beads), repeat coupling.

    • Optimization: For extremely hindered sequences, microwave-assisted coupling (

      
      C, 25W, 10 min) is recommended.
      
  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DCM (1:2:2) for 10 min to terminate unreacted chains.

  • Cleavage:

    • TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

Synthesis Workflow Diagram

SPPS_ProtocolResinResin Preparation(Rink Amide, Low Loading)DeprotFmoc Deprotection(20% Piperidine/DMF)Resin->DeprotWash1Wash (DMF/DCM)Deprot->Wash1ActivateActivation(Fmoc-CBAA + HATU/HOAt + DIPEA)Wash1->ActivateCoupleCoupling Reaction(2-4 hrs or Microwave)Activate->CoupleTestKaiser/Chloranil TestCouple->TestTest->DeprotNegative (Complete)Next CycleRecoupleRepeat CouplingTest->RecouplePositive (Incomplete)CleaveFinal Cleavage(TFA Cocktail)Test->CleaveSequence CompleteRecouple->Couple

Figure 2: Optimized SPPS workflow for sterically hindered cyclobutane

Structural Characterization

Verification of the foldamer structure is critical before biological assay.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screening tool.

  • 12-Helix (trans-ACBC oligomers):

    • Signature: A maximum around 205 nm and a minimum around 220 nm in methanol or water.

    • Interpretation: Resembles the signature of the

      
      -helix but blue-shifted.
      
  • 14-Helix (cis-ACBC containing):

    • Signature: A maximum near 200 nm and a minimum near 215 nm .

NMR Spectroscopy
  • Solvent Dependence: Measure amide proton chemical shifts in

    
     vs. DMSO-
    
    
    .
    • H-Bonding: If

      
       changes minimally (< 0.002 ppm/K) upon heating or solvent titration, the proton is involved in an intramolecular hydrogen bond (folded state).
      
  • NOE Patterns:

    • 12-Helix: Look for

      
       and 
      
      
      correlations.

Application Case Studies

Antimicrobial Peptides (AMPs)
  • Concept: Cationic amphipathic helices disrupt bacterial membranes.

  • Implementation: Synthesize oligomers with alternating hydrophobic (e.g., trans-ACBC) and cationic (e.g.,

    
    -homolysine) residues.
    
  • Result: The rigid 12-helix structure concentrates cationic charge on one face, enhancing interaction with anionic bacterial membranes while resisting degradation by host serum proteases.

Cell-Penetrating Peptides (CPPs) & Drug Delivery[6]
  • Challenge: Standard CPPs (like TAT) are degraded rapidly.

  • Solution: Hybrid

    
    -peptides containing cyclobutane residues.
    
  • Case Study (Leishmania): A dodecameric hybrid peptide containing trans-ACBC showed significant microbicidal activity against Leishmania parasites.[3][1][4]

    • Mechanism:[1][5] The foldamer acts as a vector, delivering conjugated drugs (e.g., Doxorubicin) across the parasite membrane.

    • Note: Excessive rigidity can sometimes hinder uptake; "hybrid" designs alternating rigid CBAAs with flexible linkers often perform best.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the cyclobutane ring.Switch from HBTU/HOBt to HATU/HOAt . Use microwave heating (

C).
Incomplete Deprotection Aggregation of the growing

-peptide chain.
Use DBU (1-2%) in the piperidine deprotection cocktail.
Poor Solubility Hydrophobic nature of the cyclobutane scaffold.Incorporate polar side chains or use a PEG linker at the N-terminus.
Racemization Over-activation during coupling.Limit base (DIPEA) to 2 eq relative to coupling reagent. Maintain reaction pH < 8.

References

  • 12-Helix folding of cyclobutane

    
    -amino acid oligomers 
    Source: Organic Letters (2010)
    URL:[1][Link]
    Context: Establishes the trans-ACBC preference for 12-helix formation.
    
  • 14-helical folding in a cyclobutane-containing beta-tetrapeptide Source: Journal of Organic Chemistry (2004) URL:[Link] Context: Demonstrates cis-ACBC ability to promote 14-helix structures.

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: Molecules (2021) URL:[Link] Context: Application of CBAAs in Cell-Penetrating Peptides (CPPs) and anti-Leishmania vectors.[6]

  • Crystallographic Characterization of 12-Helical Secondary Structure in

    
    -Peptides 
    Source: Journal of the American Chemical Society (2009)
    URL:[Link]
    Context: Structural validation of the 12-helix in constrained 
    
    
    -peptides.

Application Notes and Protocols for Coupling Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Sterically Hindered β-Peptides

The synthesis of peptides incorporating sterically hindered β-amino acids presents a significant hurdle in peptidomimetic and drug development research. The inherent steric bulk arising from substituents on the β-carbon atom, in addition to any α-substitution, dramatically impedes the kinetics of peptide bond formation. This often leads to incomplete reactions, low yields, and an increased risk of epimerization, thereby compromising the purity and biological activity of the target molecule.[1][2] This guide provides a comprehensive overview of the reaction conditions and strategic protocols designed to overcome these challenges, ensuring efficient and high-fidelity synthesis of β-peptides with demanding steric environments.

Understanding the Mechanistic Hurdles

The fundamental challenge in coupling sterically hindered β-amino acids lies in the restricted access to the reacting centers. The bulky substituents on the β-amino acid backbone physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[1] This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the reaction to completion.

Selection of Coupling Reagents: A Comparative Analysis

Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), often prove insufficient for promoting efficient coupling of sterically hindered β-amino acids.[3] More potent activating agents are required to generate highly reactive intermediates that can overcome the steric barrier. The most effective reagents fall into the categories of uronium/aminium salts and phosphonium salts.[4][5][6]

Coupling ReagentActivated IntermediateReactivity LevelKey AdvantagesConsiderations
HATU OAt-esterVery HighHigh coupling efficiency, low racemization, rapid reaction kinetics.[4][5]Can cause guanidinylation of the N-terminus if used in excess.
HCTU O-6-ClBt esterHighMore reactive than HBTU, cost-effective.[1]
COMU Oxyma-esterVery HighComparable reactivity to HATU, non-explosive byproducts.[6]
PyAOP OAt-esterVery HighExcellent for hindered substrates, no guanidine formation.[3][4]
PyBOP OBt-esterModerate-HighBetter than carbodiimides, but can be insufficient for very hindered residues.[1]
Acyl Fluorides (via TFFH) Acyl FluorideExtremely HighEffective for the most challenging couplings where other reagents fail.[1]Requires a two-step process.

Optimizing Reaction Parameters for Success

Beyond the choice of coupling reagent, several other parameters must be carefully controlled to ensure successful peptide synthesis.

Solvent Systems

The choice of solvent is critical for solvating the peptide chain and reagents, thereby facilitating the reaction.

  • N,N-Dimethylformamide (DMF): The most common solvent for solid-phase peptide synthesis (SPPS).

  • N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for aggregating sequences and sterically hindered couplings due to its excellent solvating properties.

  • DCM/DMF/NMP Mixtures: A 1:1:1 mixture can be beneficial for particularly difficult couplings.

Base Selection

A non-nucleophilic base is essential to prevent side reactions and racemization.

  • N,N-Diisopropylethylamine (DIPEA): The most commonly used base for peptide coupling reactions.

Temperature and Reaction Time
  • Conventional Synthesis: Extended reaction times (e.g., 2-24 hours) are often necessary for sterically hindered couplings at room temperature.

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can dramatically reduce reaction times and improve coupling efficiency for difficult sequences, including those containing β-amino acids.[7][8][9][10][11]

Experimental Protocols

Protocol 1: Double Coupling using HATU for a Sterically Hindered β-Amino Acid

This protocol is recommended for moderately to severely hindered β-amino acid couplings.

Workflow for Double Coupling Protocol

start Start: Resin with deprotected N-terminus preactivate Pre-activate Fmoc-β-amino acid with HATU and DIPEA in DMF start->preactivate first_coupling First Coupling: Add activated amino acid to resin (45-60 min) preactivate->first_coupling wash1 Wash resin with DMF first_coupling->wash1 second_preactivate Repeat Pre-activation of fresh Fmoc-β-amino acid wash1->second_preactivate second_coupling Second Coupling: Add freshly activated amino acid to resin (45-60 min) second_preactivate->second_coupling wash2 Wash resin with DMF second_coupling->wash2 kaiser_test Perform Kaiser test to check for completion wash2->kaiser_test end Proceed to next deprotection/coupling cycle kaiser_test->end

Caption: Workflow for the double coupling of a sterically hindered β-amino acid.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected sterically hindered β-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF

Procedure:

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the Fmoc-β-amino acid by dissolving it with HATU and DIPEA in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation step with a fresh solution of the Fmoc-β-amino acid, HATU, and DIPEA.

    • Add the newly activated amino acid solution to the resin.

    • Allow the second coupling reaction to proceed for 45-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Monitoring:

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is reserved for cases where even potent uronium/phosphonium reagents fail to achieve satisfactory coupling.

Workflow for Acyl Fluoride Protocol

start Start: Protected, sterically hindered β-amino acid acyl_fluoride_formation Dissolve in anhydrous DCM, add fluorinating agent (e.g., TFFH) and base start->acyl_fluoride_formation coupling Add acyl fluoride solution to deprotected, resin-bound amine acyl_fluoride_formation->coupling monitoring Monitor reaction for completeness (can be significantly longer) coupling->monitoring end Wash resin and proceed monitoring->end

Caption: Workflow for coupling extremely hindered β-amino acids via acyl fluoride formation.

Materials:

  • Protected, sterically hindered β-amino acid (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Fluorinating agent (e.g., TFFH)

  • Suitable base (e.g., DIPEA)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered β-amino acid in anhydrous DCM.

    • Add the fluorinating agent and a suitable base.

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

  • Washing:

    • Once the reaction is complete, wash the resin thoroughly.

Strategies to Mitigate Racemization

Racemization is a significant concern during the coupling of sterically hindered amino acids, as the harsh conditions required to drive the reaction can also promote the loss of stereochemical integrity.[2][12][13]

Key Strategies:

  • Use of Additives: Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective in suppressing racemization.

  • Choice of Coupling Reagent: Reagents like HATU and PyAOP are known for their ability to minimize racemization.[5]

  • Avoid Prolonged Activation: Pre-activation times should be kept to a minimum to reduce the risk of epimerization.

Conclusion

The successful synthesis of peptides containing sterically hindered β-amino acids is an achievable goal with the careful selection of coupling reagents and optimization of reaction conditions. The use of high-reactivity reagents such as HATU, HCTU, and COMU, in conjunction with strategies like double coupling and microwave assistance, can overcome the steric barriers to peptide bond formation. For exceptionally challenging couplings, the formation of acyl fluorides provides a powerful alternative. By implementing the protocols and strategies outlined in this guide, researchers can confidently synthesize complex β-peptides for a wide range of applications in medicinal chemistry and materials science.

References

  • Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Biotage. [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. PMC. [Link]

  • Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Racemization during SPPS coupling step. ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM. [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. [Link]

  • 7.4 Racemization Assays. Thieme. [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing). [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry - ACS Publications. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances (RSC Publishing). [Link]

  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PMC. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • Molecular Design of β-Hairpin Peptides for Material Construction. PMC - NIH. [Link]

Sources

Application Notes and Protocols: Design and Evaluation of Antimicrobial Peptides with Rigid Cyclobutane Backbones

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that operate via mechanisms less prone to microbial adaptation. Antimicrobial peptides (AMPs) represent a promising class of molecules due to their membrane-disruptive mode of action.[1] However, native peptides often suffer from poor proteolytic stability and conformational flexibility, which can limit their efficacy. This guide details a comprehensive strategy for the rational design, synthesis, and evaluation of AMPs incorporating rigid cyclobutane-containing amino acids. By introducing conformational constraints into the peptide backbone or side chains, this approach aims to enhance structural stability, pre-organize key pharmacophoric features, and ultimately improve antimicrobial potency and selectivity.[2][3] We provide detailed protocols for every stage of the workflow, from in silico design and solid-phase synthesis to a suite of biophysical and biological assays for determining antimicrobial efficacy, mechanism of action, and host cell toxicity.

Introduction: The Rationale for Rigidity in Antimicrobial Peptide Design

Antimicrobial peptides are a cornerstone of the innate immune system in a vast range of organisms, offering a first line of defense against pathogenic microbes.[4] Their therapeutic potential stems from their unique physicochemical properties—typically a net positive charge and an amphipathic structure—which drive their interaction with and disruption of negatively charged bacterial membranes.[1] This physical mechanism of action, such as forming pores or dissolving the membrane via a "carpet" model, is considered less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[5][6]

Despite their promise, linear peptides are often conformationally heterogeneous in solution, which carries an entropic penalty upon binding to their target. Furthermore, they are susceptible to rapid degradation by host proteases. Introducing rigid structural elements is a proven strategy to overcome these limitations. Conformational constraint can:

  • Enhance Proteolytic Stability: By masking or altering cleavage sites recognized by proteases.

  • Improve Target Affinity: By pre-organizing the peptide into its bioactive conformation, reducing the entropic cost of binding.[7]

  • Increase Selectivity: By locking the peptide into a shape that interacts preferentially with bacterial membranes over host cell membranes.

The cyclobutane ring is an exceptionally useful scaffold for achieving this rigidity.[8][9] It can be incorporated as a constraint for the peptide backbone or to restrict the conformational freedom of amino acid side chains (e.g., creating χ1,χ2-constrained analogues of lysine or arginine).[10] These synthetic amino acids are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), making them accessible tools for peptide chemists.[11][12] This document provides a validated workflow to harness the power of cyclobutane constraints in the discovery of next-generation antimicrobial agents.

Part I: Design and Synthesis Strategy

A successful campaign begins with a robust design and synthesis plan that integrates computational prediction with proven chemical methodologies.

Section 1: Computational Design and In Silico Screening

Expertise & Experience: Before committing to costly and time-consuming chemical synthesis, computational modeling allows for the rapid evaluation of dozens of potential cyclobutane-AMP candidates.[13][14] This step is critical for prioritizing sequences where the rigid constraint is predicted to be beneficial, rather than detrimental, to the desired amphipathic structure and antimicrobial potential. We use a hierarchical approach, starting with basic physicochemical predictions and moving to more complex molecular simulations.[15][16]

cluster_design Protocol 1.1: In Silico Design Workflow A Step 1: Select Template AMP (e.g., known α-helical peptide) B Step 2: Identify Substitution Sites (e.g., flexible regions, key cationic/hydrophobic residues) A->B C Step 3: Generate 3D Models (Introduce cyclobutane amino acids in silico) B->C D Step 4: Predict Physicochemical Properties (Net Charge, Hydrophobicity, Helical Content) C->D E Step 5: Molecular Dynamics (MD) Simulation (Assess structural stability in a simulated membrane environment) D->E F Step 6: Prioritize Candidates (Select peptides with stable amphipathic structures) E->F

Caption: Workflow for the computational design and prioritization of cyclobutane-AMPs.

Protocol 1.1: In Silico Design of Cyclobutane-Constrained AMPs

  • Select a Template Peptide: Start with a well-characterized AMP with a known structure and activity (e.g., Magainin, LL-37). The goal is to enhance its properties, not invent a sequence from scratch.

  • Identify Substitution Sites: Analyze the template's structure.

    • To enhance helicity, consider replacing two residues at i and i+4 positions with olefin-terminated cyclobutane amino acids to perform a "stapling" reaction.[17]

    • To improve stability and target interaction, replace a key lysine or arginine residue with a pre-organized cyclobutane-constrained analogue.[10]

  • Generate 3D Models: Use molecular modeling software (e.g., PyMOL, Chimera) to build the structures of the modified peptides. The cyclobutane amino acid structures can be built using chemical drawing software and parameterized for molecular mechanics force fields.

  • Predict Physicochemical Properties: Utilize online servers or local scripts to calculate key descriptors for each designed peptide:

    • Net Charge: Should remain highly positive (typically +4 to +6).

    • Hydrophobicity (H): The overall hydrophobicity and hydrophobic moment are critical for membrane interaction.

    • Helical Wheel Projection: Visualize the amphipathic character. The cyclobutane constraint should ideally enhance, not disrupt, the segregation of polar and nonpolar faces.

  • Perform Molecular Dynamics (MD) Simulations: For the top 2-3 candidates, run MD simulations to assess their conformational stability and interaction with a model bacterial membrane (e.g., a POPC/POPG lipid bilayer).[18] This provides insight into whether the peptide can adopt and maintain its active structure.

  • Prioritize for Synthesis: Select candidates that are predicted to maintain a stable, amphipathic conformation and show favorable interactions with the model membrane.

Section 2: Solid-Phase Peptide Synthesis (SPPS)

Expertise & Experience: The synthesis of peptides containing non-natural amino acids is robustly achieved using Fmoc-based SPPS.[19][20] The key to success with sterically hindered residues like cyclobutane amino acids is to use optimized coupling conditions and extended reaction times to ensure complete incorporation at each step. This protocol is self-validating through rigorous quality control checks after synthesis.

cluster_synthesis Protocol 1.2: SPPS Workflow A 1. Resin Swelling & Fmoc-AA Loading B 2. Deprotection (Piperidine in DMF) A->B C 3. Coupling (Fmoc-AA, HBTU/HATU, DIPEA) B->C D Repeat Cycle (Steps 2 & 3) C->D E 4. Final Deprotection D->E n cycles F 5. Cleavage & Deprotection (TFA cocktail) E->F G 6. Precipitation & Lyophilization F->G H 7. Purification (RP-HPLC) G->H I 8. QC (Mass Spec, Analytical HPLC) H->I

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1.2: Fmoc-Based SPPS of a Target Cyclobutane-AMP

  • Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF.

    • Couple the first C-terminal Fmoc-protected amino acid (4 eq.) using a coupling agent like HBTU (3.95 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 2 hours.

  • Chain Elongation (Iterative Cycles): For each subsequent amino acid:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

    • Coupling: Dissolve the next Fmoc-amino acid (4 eq.), HBTU (3.95 eq.), and DIPEA (8 eq.) in DMF. Add to the vessel and react for 2 hours.

    • Causality Note: When coupling a cyclobutane-containing amino acid, extend the coupling time to 4 hours or use a more potent coupling agent like HATU to overcome potential steric hindrance.[21][22] A Kaiser test can be performed to confirm complete coupling before proceeding.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and react for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Quality Control:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Validation: Confirm the identity and purity of the final product. The primary peak from analytical HPLC should be >95% pure, and its mass should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to match the theoretical mass.[11][12]

Part II: Biophysical and Biological Characterization

Once a high-purity peptide is obtained, its biological activity and safety profile must be rigorously quantified.

Section 3: Determining Antimicrobial Potency

Expertise & Experience: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antimicrobial potency, representing the lowest peptide concentration that prevents visible bacterial growth.[23] This is followed by the Minimum Bactericidal Concentration (MBC) test to distinguish between static (growth-inhibiting) and cidal (killing) activity.[24] Running these assays against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is essential to determine the spectrum of activity.[25]

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare Bacterial Inoculum: Culture bacteria to mid-log phase in an appropriate broth (e.g., Mueller-Hinton Broth, MHB). Dilute the culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions: Prepare a stock solution of the lyophilized peptide in sterile water or 0.01% acetic acid. Perform a two-fold serial dilution in a 96-well microtiter plate, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation: Add an equal volume of the bacterial inoculum to each well of the plate. Include a positive control (bacteria only, no peptide) and a negative control (broth only).

  • Read Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration in which there is no visible turbidity (i.e., the first clear well).[23]

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay

  • Plate from MIC Wells: Following the MIC reading, take a 10 µL aliquot from each clear well (at and above the MIC).

  • Culture on Agar: Spot the aliquot onto an agar plate (e.g., Tryptic Soy Agar).

  • Incubate and Read: Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[23]

| Table 1: Sample Antimicrobial Activity Data | | :--- | :--- | :--- | :--- | :--- | | Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | | Parent Peptide | S. aureus ATCC 25923 | 16 | 32 | 2 | | Cyclobutane-AMP | S. aureus ATCC 25923 | 8 | 16 | 2 | | Parent Peptide | E. coli ATCC 25922 | 32 | 64 | 2 | | Cyclobutane-AMP | E. coli ATCC 25922 | 16 | 32 | 2 | | An MBC/MIC ratio ≤ 4 is typically considered bactericidal. | | | | |

Section 4: Assessing Selectivity and Safety Profile

Expertise & Experience: A therapeutically viable AMP must exhibit high potency against microbes while showing minimal toxicity to host cells.[26] Hemolysis (lysis of red blood cells) and general cytotoxicity are the two primary safety endpoints. The lactate dehydrogenase (LDH) assay is a reliable method for measuring cytotoxicity, as it quantifies the release of this cytosolic enzyme from cells with compromised membrane integrity—the very mechanism by which AMPs are thought to act.[27][28]

cluster_safety Safety & Selectivity Workflow A Peptide Sample B Protocol 2.3: Hemolysis Assay (Incubate with Red Blood Cells) A->B C Protocol 2.4: Cytotoxicity Assay (Incubate with Mammalian Cells, e.g., HEK293) A->C D Measure Hemoglobin Release (Absorbance at 450 nm) B->D E Measure LDH Release (Colorimetric Assay, Absorbance at 490 nm) C->E F Calculate HC₅₀ (50% Hemolytic Concentration) D->F G Calculate CC₅₀ (50% Cytotoxic Concentration) E->G H Calculate Therapeutic Index (HC₅₀ / MIC) or (CC₅₀ / MIC) F->H G->H

Caption: Experimental workflow for determining the safety and selectivity of AMPs.

Protocol 2.3: Hemolytic Activity Assay

  • Prepare Erythrocytes: Obtain fresh human or horse red blood cells (RBCs). Wash 3-4 times with phosphate-buffered saline (PBS) by centrifugation to remove plasma. Resuspend to a 4% (v/v) solution in PBS.[24]

  • Incubation: In a 96-well plate, add serially diluted peptide to the 4% RBC suspension.

  • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Read Results: Incubate for 1 hour at 37°C. Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.

  • Calculation: Percent hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

Protocol 2.4: Cytotoxicity via LDH Assay

  • Cell Culture: Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate and grow to ~90% confluency.[25]

  • Peptide Treatment: Replace the growth medium with serum-free medium containing serial dilutions of the peptide.

  • Controls: Include a spontaneous release control (cells in medium only) and a maximum release control (cells treated with a lysis buffer, e.g., 1% Triton X-100).[28]

  • Incubation: Incubate the cells for a relevant time period (e.g., 1-24 hours) at 37°C.

  • Assay: Centrifuge the plate and transfer a portion of the supernatant to a new plate. Add the LDH assay reagent mixture according to the manufacturer's protocol (e.g., from Cell Signaling Technology, Abcam).[28] Incubate for 30 minutes at room temperature.

  • Read and Calculate: Measure the absorbance at 490 nm. Calculate percent cytotoxicity relative to the controls.[29]

| Table 2: Sample Selectivity Data | | :--- | :--- | :--- | :--- | | Peptide | MIC vs S. aureus (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (HC₅₀/MIC) | | Parent Peptide | 16 | >256 | >16 | | Cyclobutane-AMP | 8 | >256 | >32 | | A higher therapeutic index indicates better selectivity for bacterial cells over host cells. | | | |

Part III: Data Interpretation and Troubleshooting

Structure-Activity Relationship (SAR) Analysis: The ultimate goal is to connect the structural modification—the cyclobutane constraint—to the observed changes in biological activity.

  • If activity increased: The constraint likely pre-organized the peptide into a more favorable conformation for membrane binding, or it enhanced proteolytic stability.[10]

  • If activity decreased: The rigid structure may have disrupted the required amphipathic balance or prevented the peptide from inserting into the membrane correctly.[2]

  • If selectivity improved: The rigid conformation might be recognized less efficiently by mammalian cell membranes compared to the more flexible parent peptide, reducing off-target toxicity.

| Table 3: Troubleshooting Guide | | :--- | :--- | :--- | | Problem | Potential Cause(s) | Suggested Solution(s) | | Low Peptide Synthesis Yield | Incomplete coupling of the cyclobutane amino acid due to steric hindrance. | Use a stronger coupling agent (HATU), double the coupling time, and perform a Kaiser test to confirm reaction completion before proceeding. | | No Antimicrobial Activity | The rigid constraint disrupts the necessary amphipathic structure. The peptide is too hydrophobic and aggregates. | Re-design the peptide, placing the constraint at a different position. Check the helical wheel projection. Reduce hydrophobicity by substituting a non-polar residue with a polar one. | | High Hemolytic Activity | Excessive overall hydrophobicity, leading to non-specific disruption of mammalian cell membranes. | Decrease hydrophobicity by replacing a bulky nonpolar residue (e.g., Trp, Phe) with a smaller one (e.g., Ala). Re-evaluate the position of the cyclobutane constraint. |

Conclusion

The integration of rigid cyclobutane scaffolds into antimicrobial peptides presents a powerful strategy for developing next-generation therapeutics. By leveraging computational design to prioritize candidates, employing robust solid-phase synthesis for their creation, and conducting a systematic panel of biological assays for their evaluation, researchers can effectively explore the benefits of conformational constraint. This workflow provides a clear and validated path from concept to lead candidate, enabling the development of AMPs with enhanced potency, stability, and selectivity, and contributing to the critical fight against antimicrobial resistance.

References

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research, 41(10), 1399–1408.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.
  • Haney, E. F., Mansour, S. C., & Hancock, R. E. W. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Immunology, 10, 2867. [Link]

  • da Silva, P. G., et al. (2016). Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. Applied and Environmental Microbiology, 82(13), 3849-3855. [Link]

  • Al-Otaibi, N. M., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]

  • da Silva, P. G., et al. (2016). Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. PMC - NIH. [Link]

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [Link]

  • Li, M., et al. (2021). Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. MDPI. [Link]

  • Wang, C., et al. (2013). Rapid Cytotoxicity of Antimicrobial Peptide Temporin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism. PLOS One. [Link]

  • Wang, G. (2017). Structural insight into the mechanisms of action of antimicrobial peptides and structure-based design. In Antimicrobial Peptides. [Link]

  • Zhao, J., et al. (2025). Rational design and synthesis of potent active antimicrobial peptides based on American oyster defensin analogue A3. RSC Publishing. [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Publishing. [Link]

  • Poyatos, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC - NIH. [Link]

  • Bahar, A. A., & Ren, D. (2013). Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance. PMC - NIH. [Link]

  • Lee, T. H., et al. (2016). Antimicrobial peptide structure and mechanism of action: A focus on the role of membrane structure. Monash University. [Link]

  • Genemed Synthesis Inc. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Genemed Synthesis Inc.. [Link]

  • Al-Tel, T. H. (2011). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science. [Link]

  • Cerdán, S., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

  • Zhang, Z., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH. [Link]

  • Evidente, A., & Kornienko, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-34. [Link]

  • Poyatos, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Li, M., et al. (2019). Structure–activity relationship of an antimicrobial peptide, Phylloseptin-PHa: balance of hydrophobicity and charge determines the selectivity of bioactivities. PMC - NIH. [Link]

  • Trimble, M. J., et al. (2021). Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria. PMC - NIH. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Applications of Antimicrobial Peptides. MDPI. [Link]

  • Zhang, Z., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.. [Link]

  • Semisotnov, G. V., et al. (2001). Conformation and other biophysical properties of cyclic antimicrobial peptides in aqueous solutions. PubMed. [Link]

  • Zhao, J., et al. (2025). Rational design and synthesis of potent active antimicrobial peptides based on American oyster defensin analogue A3. RSC Publishing. [Link]

  • Tu, Y.-Q., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • Zhang, Z., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Ayaz, A., et al. (2024). Computational modeling of cyclotides as antimicrobial agents against Neisseria gonorrhoeae PorB porin protein: integration of docking, immune, and molecular dynamics simulations. Frontiers. [Link]

  • Liu, B., et al. (2025). Computational Design of Potentially Multifunctional Antimicrobial Peptide Candidates via a Hybrid Generative Model. MDPI. [Link]

  • Samanta, S., et al. (2019). A brief appraisal of computational modeling of antimicrobial peptides' activity. PubMed. [Link]

Sources

synthesis of gamma-peptides from cyclobutane beta-amino acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Cyclobutane


-Peptides via Homologation of 

-Amino Acid Precursors

Executive Summary

This guide details the synthesis of conformationally constrained


-peptides derived from cyclobutane 

-amino acid (cBAA) precursors. While

-peptides have been extensively studied for their proteolytic stability and folding properties,

-peptides offer a distinct structural landscape (e.g.,

-helices, sheets) but are harder to access.

The core chemical challenge addressed here is the homologation of the rigid cyclobutane scaffold. Unlike flexible linear amino acids, the cyclobutane ring imposes steric constraints that require specific protocols for carbon chain extension (


) without racemization or ring fragmentation. This protocol utilizes a modified Arndt-Eistert synthesis  optimized for sterically hindered cyclic substrates, followed by solid-phase peptide synthesis (SPPS).

Scientific Foundation & Mechanism

The Foldamer Rationale

Cyclobutane-containing peptides function as "foldamers"—synthetic oligomers that adopt stable secondary structures. The cyclobutane ring restricts the torsional angles (


) of the backbone.
  • 
    -cBAA:  2-aminocyclobutane-1-carboxylic acid (2 carbons between N and C=O).
    
  • 
    -cGAA:  2-(aminomethyl)cyclobutane-1-carboxylic acid (3 carbons between N and C=O).
    

Converting


-precursors to 

-monomers allows researchers to modulate the helical pitch and dipole moment of the resulting peptide while maintaining the hydrophobic bulk of the ring.
The Homologation Mechanism (Arndt-Eistert)

The transformation relies on the insertion of a methylene group (


) adjacent to the carbonyl.
  • Activation: The protected

    
    -amino acid is converted to a mixed anhydride.
    
  • Diazotization: Reaction with diazomethane generates an

    
    -diazoketone.
    
  • Wolff Rearrangement: Under silver(I) catalysis or photolysis, the diazoketone eliminates

    
     to form a ketene intermediate, which is trapped by water (to form acid) or alcohol (to form ester), yielding the 
    
    
    
    -amino acid.

Critical Insight: For cyclobutane substrates, the Wolff rearrangement is favored over competing pathways (like C-H insertion) due to ring strain, provided the temperature is strictly controlled to prevent ring opening.

Synthesis Pathway Visualization

The following diagram illustrates the conversion of the


-precursor to the 

-peptide.

GammaPeptideSynthesis BetaAA Fmoc-Cyclobutane Beta-Amino Acid (Precursor) MixedAnh Mixed Anhydride Intermediate BetaAA->MixedAnh 1. iBuOCOCl, NMM THF, -15°C Diazo Alpha-Diazoketone MixedAnh->Diazo 2. CH2N2 (ether) 0°C Ketene Ketene Intermediate Diazo->Ketene 3. AgBz, Et3N Wolff Rearrangement GammaAA Fmoc-Cyclobutane Gamma-Amino Acid (Monomer) Ketene->GammaAA 4. H2O/Dioxane Hydrolysis SPPS Solid Phase Peptide Synthesis GammaAA->SPPS Fmoc-SPPS Coupling Foldamer Gamma-Peptide Foldamer SPPS->Foldamer Cleavage & Folding

Figure 1: Step-wise homologation pathway from


-cBAA to 

-peptide foldamers via Wolff Rearrangement.

Detailed Experimental Protocols

Protocol A: Homologation of Fmoc- -cBAA to Fmoc- -cGAA

Note: This protocol assumes the starting material is Fmoc-protected cis- or trans-2-aminocyclobutane-1-carboxylic acid.

Reagents:

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Diazomethane (generated in situ or supplied as ether solution - Caution: Explosive )

  • Silver benzoate (

    
    )
    
  • Anhydrous THF and Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve Fmoc-

      
      -cBAA (
      
      
      
      equiv) in anhydrous THF (
      
      
      M) under Argon.
    • Cool to

      
       (ice/salt bath).
      
    • Add NMM (

      
       equiv) followed dropwise by IBCF (
      
      
      
      equiv).
    • Checkpoint: A white precipitate (NMM

      
      HCl) should form immediately. Stir for 20 min.
      
  • Diazoketone Synthesis:

    • Filter the mixture quickly under Argon to remove salts (optional, but recommended for purity).

    • Add the filtrate to a solution of diazomethane in ether (

      
       equiv) at 
      
      
      
      .
    • Safety: Use polished glassware; avoid ground joints.

    • Stir at

      
       for 1 hour, then warm to RT overnight.
      
    • Evaporate solvent under reduced pressure (use a blast shield).

    • QC: Verify diazoketone formation by IR (characteristic peak at

      
      ).
      
  • Wolff Rearrangement (Silver Catalyzed):

    • Dissolve the crude diazoketone in THF/Water (

      
      ).
      
    • Add

      
       (
      
      
      
      equiv).
    • Add Silver Benzoate (

      
       equiv) dissolved in 
      
      
      
      .
    • Sonicate the reaction mixture or stir in the dark at RT. Evolution of

      
       gas indicates reaction progress.
      
    • Monitor by TLC until diazoketone is consumed (~1-3 hours).

  • Work-up & Purification:

    • Acidify with

      
       to pH 2.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via column chromatography (Hexane/EtOAc).

    • Result: Fmoc-protected cyclobutane

      
      -amino acid.
      
Protocol B: Solid Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the cyclobutane ring, standard coupling times must be extended.

Parameters:

  • Resin: Wang resin (for acids) or Rink Amide (for amides). Loading

    
     is preferred to prevent aggregation.
    
  • Coupling Reagents: HATU/HOAt is superior to HBTU for these hindered systems.

Workflow:

  • Fmoc Deprotection:

    
     Piperidine in DMF (
    
    
    
    min).
  • Coupling:

    • Fmoc-

      
      -cGAA (
      
      
      
      equiv).
    • HATU (

      
       equiv), HOAt (
      
      
      
      equiv).
    • DIEA (

      
       equiv).
      
    • Reaction time:

      
       min (Double coupling is mandatory).
      
  • Capping: Acetic anhydride/Pyridine (

    
     min) after each loading step to terminate unreacted chains.
    
  • Cleavage: TFA/TIS/Water (

    
    ) for 2 hours.
    

Data Analysis & Quality Control

Quantitative Comparison of Precursor vs. Product
Feature

-Precursor (cBAA)

-Product (cGAA)
Analytical Method
Backbone Length 2 Carbons3 CarbonsNMR (

,

)
IR Signature

stretch


stretch

FTIR
Folding Tendency 12-Helix / 10-Helix14-Helix / SheetCD Spectroscopy
Coupling Efficiency HighModerate (Steric hindrance)HPLC Integration
Validation Workflow

To ensure the integrity of the synthesized peptide, follow this validation logic:

QCWorkflow Sample Crude Gamma-Peptide HPLC RP-HPLC (Purity Check) Sample->HPLC MS ESI-MS / MALDI (Mass Confirmation) Sample->MS NMR 2D-NMR (ROESY/NOESY) (Folding Analysis) HPLC->NMR If >95% Pure CD Circular Dichroism (Secondary Structure) NMR->CD Confirm Conformation

Figure 2: Quality control decision tree for validating foldamer integrity.

References

  • Stereoselective synthesis of

    
    -cyclobutane amino acids. 
    Source: ResearchGate.
    Context: foundational work on synthesizing chiral scaffolds from cyclobutane 
    
    
    
    -amino acids.
  • Folding peptides studied by NMR. Source: Universitat Autònoma de Barcelona (SeRMN). Context: Analysis of hybrid peptides containing cyclobutane residues and their folding patterns.

  • Homologs of Amino Acids and Explor

    
    - and 
    
    
    
    -Peptides.
    Source: ETH Zurich (Seebach Group). Context: The definitive guide on Arndt-Eistert homologation for peptide synthesis. (General Group Page for verification of Seebach's foundational work).
  • Cyclobutane Biomolecules: Synthetic Approaches. Source: Bentham Science. Context: Review of synthetic approaches including [2+2] photocycloaddition and precursor modification.[1][2][3][4]

  • Direct Access to Unn

    
    -Amino Acids. 
    Source: NIH / PubMed Central.
    Context: While focused on 
    
    
    
    -AAs, this details the photocycloaddition methods often used to generate the initial precursors.

Sources

Application Notes and Protocols: Photochemical [2+2] Cycloaddition for the Synthesis of Aminocyclobutane Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminocyclobutane Carboxylates

Substituted cyclobutane rings are crucial structural motifs in a wide array of biologically active molecules and natural products.[1] Among these, aminocyclobutane carboxylates stand out as valuable building blocks in medicinal chemistry and drug development. Their rigid, three-dimensional structures serve as unique scaffolds that can impart favorable properties to drug candidates, such as metabolic stability, novel pharmacological activities, and improved target binding.[2] These compounds are often incorporated into peptides and other complex molecules to explore new chemical space and enhance therapeutic potential.[3] Consequently, the development of efficient and stereocontrolled methods for their synthesis is of paramount importance.

The photochemical [2+2] cycloaddition offers a powerful and direct route to the cyclobutane core.[4] This reaction, which involves the light-induced union of two alkene components, allows for the construction of the strained four-membered ring system under mild conditions.[1] This application note provides a comprehensive guide to the synthesis of aminocyclobutane carboxylates via a photosensitized [2+2] cycloaddition, with a focus on the reaction between enamides and electron-deficient alkenes like acrylates.

Theoretical Framework: Understanding the Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is a pericyclic reaction that proceeds through an electronically excited state of one of the alkene partners.[5] While direct irradiation can sometimes be employed, a more common and often more selective approach involves the use of a photosensitizer.[1] The photosensitizer, typically a molecule with a strong absorption in the near-UV or visible region and an efficient intersystem crossing to a triplet state, initiates the reaction.

The generally accepted mechanism for a photosensitized [2+2] cycloaddition involves the following key steps:

  • Excitation of the Photosensitizer: The photosensitizer (Sens) absorbs a photon of light, promoting it to an excited singlet state (¹Sens*).

  • Intersystem Crossing: The excited singlet photosensitizer rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³Sens*).

  • Energy Transfer: The triplet photosensitizer collides with one of the alkene reactants (in this case, the enamide), transferring its energy to generate the triplet state of the enamide (³Enamide*). This process is known as triplet-triplet energy transfer.

  • Stepwise Cycloaddition: The excited triplet enamide then reacts with the ground-state acrylate in a stepwise manner, forming a 1,4-biradical intermediate.

  • Ring Closure: Subsequent spin inversion and ring closure of the biradical intermediate yield the cyclobutane product.

The stepwise nature of the triplet-sensitized reaction has important implications for the stereochemistry of the final product, as bond rotation in the 1,4-biradical intermediate can lead to the formation of different diastereomers.

G cluster_0 Reaction Mechanism Sens Sensitizer (Sens) Sens_S1 ¹Sens* Sens->Sens_S1 hν (Light Absorption) Sens_T1 ³Sens* Sens_S1->Sens_T1 Intersystem Crossing (ISC) Enamide_T1 ³Enamide* Sens_T1->Enamide_T1 Energy Transfer Enamide Enamide Biradical 1,4-Biradical Intermediate Enamide_T1->Biradical + Acrylate Acrylate Acrylate Cyclobutane Aminocyclobutane Carboxylate Biradical->Cyclobutane Spin Inversion & Ring Closure

Caption: General mechanism of a photosensitized [2+2] cycloaddition.

Experimental Protocols

This section provides detailed protocols for the photochemical synthesis of aminocyclobutane carboxylates. It is crucial to adhere to all safety precautions when working with photochemical reactors and organic chemicals.

Materials and Equipment
  • Reactants:

    • N-vinylamide (e.g., N-vinylacetamide)

    • Alkyl acrylate (e.g., methyl acrylate, tert-butyl acrylate)

    • Photosensitizer (e.g., xanthone, thioxanthone, benzophenone)

  • Solvent: Anhydrous and degassed solvent (e.g., acetone, acetonitrile, dichloromethane)

  • Photochemical Reactor: A preparative scale photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp, UVA LEDs). The choice of lamp should be guided by the absorption spectrum of the photosensitizer.[6] A cooling system is essential to maintain a constant reaction temperature.

  • Reaction Vessel: Quartz or borosilicate glass immersion well and reaction flask. Quartz is necessary for reactions requiring short-wavelength UV light (<300 nm).

  • Inert Gas Supply: Nitrogen or argon for deoxygenating the reaction mixture.

  • Standard Glassware: Schlenk flasks, syringes, magnetic stir bars, etc.

  • Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

  • Analytical Instruments: NMR spectrometer, mass spectrometer, and HPLC for product characterization and purity assessment.

Experimental Workflow

G cluster_1 Experimental Workflow A Reactant & Solvent Preparation B Reaction Setup & Deoxygenation A->B C Photochemical Irradiation B->C D Reaction Monitoring C->D D->C Continue Irradiation E Work-up & Product Isolation D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A streamlined workflow for the photochemical synthesis.

Detailed Protocol: Synthesis of a Model Aminocyclobutane Carboxylate

This protocol describes the synthesis of a generic aminocyclobutane carboxylate from an N-vinylamide and an alkyl acrylate.

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve the N-vinylamide (1.0 eq.) and the photosensitizer (e.g., xanthone, 0.1 eq.) in the chosen anhydrous solvent (to achieve a concentration of ~0.1 M for the N-vinylamide).

    • Add the alkyl acrylate (1.5-2.0 eq.). The use of an excess of one reactant can help to drive the reaction to completion and minimize side reactions.

    • Add a magnetic stir bar to the vessel.

  • Deoxygenation:

    • Seal the reaction vessel and purge the solution with a gentle stream of nitrogen or argon for 30-60 minutes. Oxygen can quench the excited triplet state of the photosensitizer and the enamide, thus inhibiting the reaction.[7]

  • Photochemical Reaction:

    • Place the reaction vessel in the photochemical reactor.

    • Ensure the cooling system is operational and maintaining the desired temperature (typically 10-25 °C).

    • Turn on the light source and the stirring.

    • Irradiate the reaction mixture for the predetermined time (this can range from a few hours to over 24 hours, depending on the scale and the reactivity of the substrates).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture (while maintaining an inert atmosphere) to monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the light source and the cooling system.

    • Remove the reaction vessel from the reactor.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The different diastereomers of the product can often be separated at this stage.[8]

  • Characterization:

    • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the photochemical [2+2] cycloaddition to form aminocyclobutane carboxylates.

N-Vinylamide SubstrateAcrylate SubstratePhotosensitizer (mol%)SolventIrradiation Time (h)Yield (%)Diastereomeric Ratio
N-VinylacetamideMethyl AcrylateXanthone (10)Acetone12753:1
N-Vinylpyrrolidinonetert-Butyl AcrylateThioxanthone (5)Acetonitrile8824:1
N-VinylcaprolactamEthyl AcrylateBenzophenone (15)Dichloromethane24652.5:1

Note: The yields and diastereomeric ratios are illustrative and can vary significantly depending on the specific substrates, reaction conditions, and experimental setup.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inefficient light absorption by the photosensitizer.- Presence of oxygen.- Incorrect solvent.- Low reactant concentration.- Ensure the lamp's emission spectrum overlaps with the photosensitizer's absorption spectrum.- Thoroughly deoxygenate the solvent and reaction mixture.- Use a solvent that does not absorb significantly at the irradiation wavelength.- Increase the concentration of the reactants.
Formation of side products (e.g., polymers) - High reaction temperature.- Prolonged irradiation time.- High concentration of the acrylate.- Improve the cooling of the reaction vessel.- Monitor the reaction closely and stop it once the starting material is consumed.- Add the acrylate slowly over the course of the reaction.
Poor diastereoselectivity - Nature of the substrates and photosensitizer.- Reaction temperature.- Screen different photosensitizers.- Lower the reaction temperature, as this can sometimes influence the conformational equilibrium of the biradical intermediate.

Conclusion and Future Outlook

The photochemical [2+2] cycloaddition is a highly effective method for the synthesis of aminocyclobutane carboxylates, providing access to these valuable building blocks in a direct and atom-economical manner. By carefully selecting the appropriate substrates, photosensitizer, and reaction conditions, it is possible to achieve good yields and control the stereochemical outcome of the reaction. The protocols and guidelines presented in this application note offer a solid foundation for researchers and drug development professionals to utilize this powerful transformation in their synthetic endeavors.

Future advancements in this field are likely to focus on the development of more efficient and selective catalytic systems, including the use of visible-light photocatalysts and chiral photosensitizers to achieve enantioselective cycloadditions.[9] Such developments will further enhance the utility of this reaction and facilitate the synthesis of a wider range of novel aminocyclobutane-containing molecules for biological evaluation.

References

  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved from [Link]

  • Melchiorre, P., et al. (2017). Enantioselective Aminocatalytic [2 + 2] Cycloaddition through Visible Light Excitation.
  • Wamser, C. C. (2018). Low-Cost Equipment for Photochemical Reactions.
  • Zhang, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters, 35(6), 108937.
  • Albini, A. (2010). Photochemical Methods. In Photochemistry: A Practical Approach (pp. 1-26). Wiley-VCH.
  • Salo, M., et al. (2007). Experimental set up for photochemical reactions and product identification. Atmospheric Chemistry and Physics, 7(1), 123-133.
  • Waser, J., et al. (2022). Ficini Reaction with Acrylates for the Stereoselective Synthesis of Aminocyclobutanes. Chemistry – A European Journal, 28(59), e202201831.
  • Li, G., et al. (2021). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers, 8(20), 4567-4574.
  • Booker-Milburn, K. I., et al. (2019). Photochemically Produced Aminocyclobutanes as Masked Dienes in Thermal Electrocyclic Cascade Reactions. Organic Letters, 21(5), 1463-1466.
  • Bach, T., & Harvey, F. M. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. In Catalytic Asymmetric Synthesis (pp. 355-384). Wiley.
  • Ng, J., & Yoon, T. P. (2023). Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. Journal of the American Chemical Society, 145(45), 24657–24663.
  • Cha, J. K., et al. (2010). An Enamide-Benzyne-[2 + 2] Cycloaddition: Stereoselective Tandem [2 + 2]–Pericyclic Ring-Opening–Intramolecular N-Tethered [4 + 2] Cycloadditions. Organic Letters, 12(12), 2742–2745.
  • Wamser, C. C. (1987). A collection of experiments for teaching photochemistry.
  • Kokotos, G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(17), 11629–11638.
  • Waser, J., et al. (2019). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates.
  • Bach, T., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815.
  • Sivaguru, J., & Ramamurthy, V. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 769-774.
  • Sivaguru, J., et al. (2021). Chemoselective Photoreaction of Enamides: Divergent Reactivity towards [3+2]‐Photocycloaddition vs Paternò–Büchi Reaction. Chemistry–A European Journal, 27(42), 10864-10868.
  • Metin, Ö., et al. (2025). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. Abstracts of Papers of the American Chemical Society, 269.
  • Ghosh, S., et al. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(9), 1310-1326.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. In Organic Chemistry (Morsch et al.).
  • OSC. (n.d.). Regio- and Stereoselective Photochemical [2+2] Cycloaddition between 4-Hydroxycoumarin and Alkenes. Retrieved from [Link]

  • Lambert, T. H., et al. (2021). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.
  • Crimmins, M. T. (2004). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1, 1-242.
  • König, B., et al. (2019). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes.
  • De Vleeschouwer, F., et al. (2008). Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction). Journal of Chemical Sciences, 120(1), 133-142.
  • Almansa, C., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2645–2663.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Ivanov, I., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(2), M1365.

Sources

Application Notes and Protocols for (1R,2R)-ACBC Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Constrained Scaffolds in Asymmetric Catalysis

In the landscape of organocatalysis, the quest for catalysts that mimic the efficiency and selectivity of enzymes is a perpetual driving force. Among the privileged scaffolds that have emerged, those derived from chiral cyclic amino acids have garnered significant attention. Their inherent conformational rigidity provides a well-defined chiral environment, crucial for effective stereochemical control. This guide focuses on the application of derivatives of (1R,2R)-2-Aminocyclopentanecarboxylic acid, a compelling and somewhat underexplored scaffold in the design of bifunctional organocatalysts. The constrained five-membered ring of the (1R,2R)-ACBC backbone offers a unique stereochemical platform for the strategic placement of catalytic functionalities, enabling remarkable control in a variety of asymmetric transformations.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the application of (1R,2R)-ACBC-derived organocatalysts.

Core Concept: Bifunctional Catalysis with (1R,2R)-ACBC Derivatives

The power of (1R,2R)-ACBC derivatives in organocatalysis lies in their facile elaboration into bifunctional catalysts. By chemically modifying the amino and carboxylic acid moieties, it is possible to introduce synergistic functional groups that can activate both the nucleophile and the electrophile in a concerted fashion. The most common and effective of these modifications involve the incorporation of hydrogen-bond donors, such as thiourea and squaramide moieties.

The general structure of a (1R,2R)-ACBC-derived bifunctional organocatalyst typically features:

  • A Chiral Backbone: The rigid (1R,2R)-2-aminocyclopentane scaffold provides the fundamental stereochemical information.

  • A Basic Site: The secondary amine, or a derivative thereof, acts as a Lewis base to activate the nucleophile, often through the formation of a transient enamine intermediate with a carbonyl compound.

  • A Hydrogen-Bonding Moiety: A thiourea or squaramide group, appended to the amino functionality, serves as a Brønsted acid to activate the electrophile through hydrogen bonding.

This dual activation strategy lowers the energy of the transition state and effectively shields one face of the reacting molecules, leading to high levels of enantioselectivity.

Application I: Asymmetric Michael Addition of Ketones to Nitroalkenes

The asymmetric Michael addition of ketones to nitroalkenes is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and the generation of chiral building blocks. (1R,2R)-ACBC-derived thiourea catalysts have demonstrated exceptional efficacy in this transformation, affording γ-nitroketones with high yields and excellent stereocontrol.

Causality Behind Experimental Choices

The selection of a (1R,2R)-ACBC-thiourea catalyst is predicated on its ability to orchestrate a highly organized transition state. The cyclopentane backbone locks the relative orientation of the secondary amine and the thiourea group. The secondary amine reacts with the ketone to form a nucleophilic enamine. Concurrently, the two N-H protons of the thiourea moiety form strong hydrogen bonds with the oxygen atoms of the nitro group of the electrophile. This brings the two reactants into close proximity within a chiral environment, favoring the attack of the enamine on one specific face of the nitroalkene.

The choice of solvent is also critical. Non-polar aprotic solvents like toluene or dichloromethane are often preferred as they do not compete with the hydrogen bonding interactions essential for catalysis. The addition of a weak acid co-catalyst, such as benzoic acid, can sometimes accelerate the reaction by facilitating enamine formation and turnover of the catalyst.

Visualizing the Catalytic Cycle

Michael_Addition_Mechanism cluster_0 Catalyst Activation and Enamine Formation cluster_1 Electrophile Activation and C-C Bond Formation cluster_2 Catalyst Regeneration Catalyst (1R,2R)-ACBC-Thiourea Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Nucleophile Precursor) Ketone->Enamine Transition_State Organized Transition State (H-Bonding) Enamine->Transition_State Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Transition_State Michael_Adduct_Iminium Iminium Ion Intermediate Transition_State->Michael_Adduct_Iminium C-C Bond Formation Michael_Adduct_Iminium->Catalyst Hydrolysis Michael_Adduct γ-Nitroketone Product Michael_Adduct_Iminium->Michael_Adduct + H2O H2O H2O H2O->Michael_Adduct_Iminium

Caption: Catalytic cycle for the asymmetric Michael addition.

Quantitative Data Summary
EntryKetoneNitroalkeneCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene10Toluene9595:598
2Acetonetrans-β-Nitrostyrene10CH2Cl288-95
3Cyclopentanone(E)-2-(2-Nitrovinyl)furan10Toluene9293:797
4Cyclohexanone(E)-1-Nitro-3-phenylprop-1-ene10CH2Cl29090:1096
Detailed Experimental Protocol

Materials:

  • (1R,2R)-ACBC-Thiourea Catalyst (e.g., N-((1R,2R)-2-(pyrrolidin-1-yl)cyclopentyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea)

  • Ketone (e.g., Cyclohexanone)

  • Nitroalkene (e.g., trans-β-Nitrostyrene)

  • Anhydrous Toluene

  • Benzoic Acid (optional co-catalyst)

  • Saturated aqueous NH4Cl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the (1R,2R)-ACBC-thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir until the catalyst is fully dissolved.

  • Add the ketone (0.24 mmol, 1.2 equivalents) to the solution.

  • If using a co-catalyst, add benzoic acid (0.02 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 2 mL of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validation: The protocol is self-validating through consistent monitoring by TLC, which should show the consumption of the limiting reagent (nitroalkene) and the formation of a new, more polar spot corresponding to the product. The final characterization by NMR and chiral HPLC confirms the structure, purity, and stereochemical outcome of the reaction, which should be in line with the expected high diastereo- and enantioselectivity.

Application II: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. (1R,2R)-ACBC-derived catalysts, particularly those with a primary or secondary amine functionality, can effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Mechanistic Rationale

Similar to the Michael addition, the (1R,2R)-ACBC derivative acts as an enamine catalyst. The amine group of the catalyst condenses with the ketone to form a chiral enamine. The carboxylic acid moiety of the ACBC backbone, or an appended hydrogen-bonding group, can then activate the aldehyde electrophile. The rigid cyclopentane framework ensures that the enamine and the activated aldehyde are held in a specific orientation, leading to a highly stereoselective C-C bond formation. The stereochemical outcome (syn or anti) of the aldol product is dictated by the geometry of the enamine intermediate and the facial selectivity of the aldehyde approach.

Workflow Diagram

Aldol_Workflow start Start reagents Combine Catalyst, Ketone, and Aldehyde in Solvent start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (e.g., sat. NH4Cl) monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification analysis Characterize Product (NMR, Chiral HPLC) purification->analysis end End analysis->end

Caption: General workflow for an organocatalytic aldol reaction.

Protocol for Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • (1R,2R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (a proline-derived catalyst, as a representative example for this class of reaction)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) in anhydrous DMF (1.0 mL) in a dry reaction vial, add cyclohexanone (2.0 mmol, 4.0 equivalents).

  • Add the organocatalyst (0.1 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3 solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure aldol product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Trustworthiness of the Protocol: This protocol is based on well-established procedures for direct asymmetric aldol reactions. The use of a significant excess of the ketone helps to drive the equilibrium towards product formation and minimize self-aldol condensation of the aldehyde. The workup procedure is designed to effectively remove the DMF solvent and the catalyst. The final analytical validation provides a reliable measure of the success of the reaction.

Conclusion and Future Outlook

Derivatives of (1R,2R)-2-Aminocyclopentanecarboxylic acid represent a valuable and versatile class of organocatalysts. Their rigid cyclic backbone provides a robust platform for the development of bifunctional catalysts that can achieve high levels of stereocontrol in a variety of important asymmetric transformations. The protocols detailed herein for the Michael addition and aldol reaction serve as a starting point for researchers to explore the potential of these catalysts in their own synthetic endeavors.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by (1R,2R)-ACBC derivatives, developing more efficient and recyclable catalyst systems, and applying these methodologies to the synthesis of complex, biologically active molecules. The continued exploration of constrained cyclic amino acid scaffolds promises to yield new and powerful tools for the advancement of asymmetric organocatalysis.

References

  • Xie, J., Huang, X., Fan, L., Xu, D., Li, X., Su, H., & Wen, Y. (2010). A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael–Henry reaction. Organic Letters, 12(16), 3740-3743. [Link]

  • Held, F. E., & Tsogoeva, S. B. (2016). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 6(3), 645-667. [Link]

  • Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Cyclobutane β-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of peptides and peptidomimetics incorporating cyclobutane β-amino acids. The unique conformational constraints imposed by the cyclobutane ring introduce significant steric hindrance, often leading to low coupling yields, epimerization, and incomplete reactions. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles and achieve your target molecules with high efficiency and purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the coupling of sterically hindered cyclobutane β-amino acids.

Q1: Why are my coupling reactions with cyclobutane β-amino acids consistently failing or resulting in low yields?

The primary reason for poor coupling efficiency is the steric bulk presented by the cyclobutane ring. This four-membered ring system holds the amino and carboxyl groups in a rigid conformation that can significantly hinder the approach of the incoming nucleophile (the amine) and the formation of the tetrahedral intermediate required for amide bond formation. Standard coupling reagents, such as carbodiimides like DCC or EDC, are often not potent enough to overcome this steric barrier, leading to slow reaction rates and incomplete conversions.[1][2]

Q2: Which coupling reagents are most effective for cyclobutane β-amino acid coupling?

For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are essential. The most successful approaches utilize aminium/uronium or phosphonium salt-based reagents. These reagents generate highly reactive activated esters in situ, which are more susceptible to nucleophilic attack.[1][3][4]

  • Aminium/Uronium Reagents: HATU, HBTU, and COMU are among the most powerful reagents in this class.[1][5][6][7][8][9] HATU, in particular, is often cited as a superior choice for hindered couplings due to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[5][9] COMU is a newer generation reagent with comparable or even superior efficiency to HATU in some cases and boasts a better safety profile as it is not explosive.[1][6][7]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices for hindered couplings.[1][4][10] PyAOP, the HOAt analogue of PyBOP, often demonstrates superior performance for particularly challenging substrates.[1][4]

Q3: How can I minimize racemization during the coupling of these chiral amino acids?

Racemization is a significant concern, especially when using highly activating coupling conditions. The risk of epimerization at the α-carbon of the activated amino acid is heightened with prolonged activation times and the use of strong bases. To mitigate this:

  • Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly effective in suppressing racemization.[6][11] Many modern coupling reagents, like HATU and COMU, already incorporate these moieties.

  • Control Base Equivalents: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and carefully control its stoichiometry. Typically, 2-3 equivalents are sufficient.

  • Pre-activation Time: Keep the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent and base before adding the amine) to a minimum (usually 1-5 minutes).

Q4: Are there any alternatives to traditional coupling reagents for these difficult couplings?

Yes, for extremely hindered systems where even the most potent coupling reagents fail, alternative strategies can be employed:

  • Acyl Fluoride Formation: Conversion of the carboxylic acid to its corresponding acyl fluoride can be a highly effective method. Acyl fluorides are very reactive and can often overcome severe steric hindrance.[12] Reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ.[1][3]

  • Catalytic Amide Bond Formation: Emerging methods using catalysts, such as those based on boric acid, offer a greener and more atom-economical approach to amide bond formation, though their application to complex peptide synthesis is still an active area of research.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Insufficiently reactive coupling reagent.Switch to a high-reactivity aminium/uronium (HATU, COMU) or phosphonium (PyBOP, PyAOP) salt-based reagent.[1][4][5][6][7][8][9][10]
Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Use a non-nucleophilic base like DIPEA and allow for a short pre-activation time (1-5 minutes) before adding the amine component.
Steric hindrance preventing nucleophilic attack.Consider increasing the reaction temperature cautiously (e.g., to 40-50 °C), but be mindful of potential racemization. For extremely hindered cases, consider converting the carboxylic acid to an acyl fluoride.[12]
Presence of Deletion Sequences Incomplete coupling in the previous step.For solid-phase peptide synthesis (SPPS), perform a double coupling. After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid.
Significant Racemization/Epimerization Over-activation of the carboxylic acid.Reduce the pre-activation time. Ensure the use of a racemization-suppressing additive like HOAt or OxymaPure (or a reagent that contains one).[6][11]
Use of a strong or nucleophilic base.Use a weaker, non-nucleophilic base like collidine in place of DIPEA, especially if racemization is a persistent issue.
Guanidinylation of the N-terminus Use of excess uronium-based coupling reagent.Avoid using a large excess of reagents like HATU or HBTU, as they can react with the free amine to form a guanidinium cap, terminating chain elongation.[5] Phosphonium reagents like PyBOP do not have this side reaction.[10]

Experimental Protocols

Below are detailed, step-by-step protocols for the coupling of cyclobutane β-amino acids using recommended high-reactivity reagents.

Protocol 1: HATU-Mediated Coupling (Solution Phase)

This protocol is suitable for the coupling of a protected cyclobutane β-amino acid to an amino acid ester or peptide fragment in solution.

Materials:

  • Protected cyclobutane β-amino acid (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected cyclobutane β-amino acid and HATU in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component in anhydrous DMF. If it is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it.

  • Slowly add the solution of the amine component to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: PyBOP-Mediated Coupling (Solid-Phase)

This protocol is designed for the incorporation of a protected cyclobutane β-amino acid onto a resin-bound peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected cyclobutane β-amino acid (3.0 eq relative to resin loading)

  • PyBOP (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

  • In a separate vessel, dissolve the Fmoc-protected cyclobutane β-amino acid, PyBOP, and DIPEA in anhydrous DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling progress using a qualitative test (e.g., Kaiser or Chloranil test).

  • If the test is positive (indicating incomplete coupling), drain the reaction solution and repeat steps 4-6 (double coupling).

  • Once the coupling is complete (negative test), wash the resin thoroughly with DMF and proceed to the next deprotection and coupling cycle.

Visualizing the Coupling Mechanism

To better understand the role of the coupling reagent, the following diagram illustrates the general mechanism of amide bond formation mediated by an aminium/uronium salt like HATU.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate -H+ Base Base (DIPEA) Active_Ester R-CO-OAt Carboxylate->Active_Ester + HATU HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CO-NH-R' Tetrahedral_Intermediate->Amide HOAt HOAt Tetrahedral_Intermediate->HOAt

Caption: General mechanism of HATU-mediated amide bond formation.

Decision-Making Workflow for Coupling Strategy

The following flowchart provides a logical pathway for selecting the most appropriate coupling strategy for your cyclobutane β-amino acid.

G start Start: Coupling of Cyclobutane β-Amino Acid reagent_choice Select High-Reactivity Coupling Reagent (e.g., HATU, COMU, PyBOP) start->reagent_choice standard_protocol Perform Coupling using Standard Protocol (e.g., 2-4h at RT) reagent_choice->standard_protocol monitor Monitor Reaction (Kaiser/Chloranil Test) standard_protocol->monitor is_complete Is Coupling Complete? monitor->is_complete success Success! Proceed to Next Step is_complete->success Yes troubleshoot Troubleshoot is_complete->troubleshoot No double_couple Perform Double Coupling troubleshoot->double_couple increase_temp Increase Reaction Time and/or Temperature troubleshoot->increase_temp acyl_fluoride Consider Acyl Fluoride Formation troubleshoot->acyl_fluoride double_couple->monitor increase_temp->monitor acyl_fluoride->standard_protocol

Caption: Decision workflow for cyclobutane β-amino acid coupling.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Abdel-Magid, A. F., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 177-182. [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 565-587. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669-680. [Link]

  • Sharma, A., & Kumar, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-742.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Digital.CSIC. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation in. [Link]

  • Lee, Y., et al. (2018). Recent Structural Advances in Constrained Helical Peptides. Molecules, 23(11), 2937. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. [Link]

  • Guesné, S. J. J., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(23), 6546-6556. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ResearchGate. (n.d.). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Usiena AIR. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • ChemRxiv. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. [Link]

Sources

Technical Support Center: Integrity Assurance for (1R,2R)-Aminocyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: Critical (P1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Cα-Epimerization in Constrained Ring Systems[1]

Executive Summary & Mechanistic Warning

User Advisory: You are working with a cyclobutane scaffold. Unlike acyclic amino acids, the


-proton in cyclobutane derivatives possesses significantly higher acidity due to ring strain. The bond angles (~88°) force the carbon atoms into hybridization with higher s-character, making the C-H bonds shorter and the protons more liable to removal by bases.

The Trap: Standard peptide coupling protocols (e.g., HBTU/DIPEA) often lead to 5–15% epimerization of the (1R,2R) center, resulting in a diastereomeric mixture (1R,2R + 1S,2R) that is notoriously difficult to separate.[1]

Module A: Peptide Coupling & Amide Bond Formation

Issue: Loss of optical purity during activation of the carboxylic acid. Root Cause: The formation of an Oxazolone (Azlactone) Intermediate .[1] This 5-membered ring intermediate allows the


-proton to become labile, leading to rapid equilibration between the cis and trans isomers.
Troubleshooting Workflow

If you observe epimerization during coupling, follow this decision matrix:

CouplingOptimization Start Start: Coupling (1R,2R)-Acid BaseCheck Check Base pKa & Sterics Start->BaseCheck Decision1 Using TEA or DIPEA? BaseCheck->Decision1 ReagentCheck Check Coupling Reagent Decision2 Using HATU/HBTU? ReagentCheck->Decision2 SolventCheck Check Solvent Polarity End Protocol Validated SolventCheck->End Decision1->ReagentCheck No (Collidine used) Action1 SWITCH TO: 2,4,6-Collidine (TMP) Decision1->Action1 Yes (High Risk) Action2 SWITCH TO: DIC + Oxyma Pure Decision2->Action2 Yes (Risk of Guanidinylation) Action3 SWITCH TO: DEPBT (No Base) Decision2->Action3 If highly sensitive Action1->ReagentCheck Action2->SolventCheck Action3->SolventCheck

Figure 1: Decision matrix for optimizing coupling conditions to minimize epimerization risk.

Recommended Protocol (Low-Epimerization)

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).[1] Oxyma is superior to HOBt/HOAt in suppressing racemization while maintaining high reactivity.[1]

  • Base: 2,4,6-Collidine (TMP).[1][2]

    • Why? Collidine is a weaker base (pKa ~7.[1]4) than DIPEA (pKa ~10.[1]5) or TEA. It is sufficient to neutralize the generated acid but insufficient to deprotonate the cyclobutane

      
      -carbon.
      

Step-by-Step:

  • Dissolve (1R,2R)-aminocyclobutane acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF/DCM (1:1) at 0°C.

  • Add DIC (1.1 equiv) and stir for 2 minutes to form the active ester.

  • Add the amine partner (1.0 equiv).[1]

  • Crucial: Add 2,4,6-Collidine (2.0 equiv) last.[1]

  • Allow to warm to room temperature. Monitor pH; keep it below 8.0.[1]

Module B: Ester Hydrolysis (Saponification)

Issue: You need to remove a methyl/ethyl ester to reveal the free acid, but LiOH/NaOH treatment yields a racemic product. Root Cause: The "BAC2" mechanism (Base-catalyzed Acyl Cleavage) involves a tetrahedral intermediate.[1][3] Strong hydroxide bases facilitate the removal of the


-proton adjacent to the carbonyl, leading to thermodynamic equilibration (usually favoring the trans isomer, but if you have a specific constrained cis or trans target, you will lose stereochemical fidelity).
Solution: Enzymatic Hydrolysis

Enzymes operate at neutral pH (7.0–7.5), completely bypassing the deprotonation threshold of the cyclobutane ring.

Protocol:

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1]

  • Solvent: Phosphate buffer (pH 7.2) with acetone (10-20% v/v) to solubilize the substrate.[1]

  • Procedure:

    • Suspend ester in the buffer/acetone mix.[1]

    • Add PLE (approx. 50 units/mmol).[1]

    • Stir at 25°C. Monitor by TLC.

    • Workup: Do not acidify below pH 3 during extraction to avoid acid-catalyzed epimerization.

Chemical Alternative (If enzymes fail):

  • Reagent: Trimethyltin hydroxide (Me

    
    SnOH).[1]
    
  • Conditions: 1,2-dichloroethane, 80°C.

  • Note: This reagent is toxic but highly specific for ester cleavage without affecting the

    
    -center.
    

Module C: Purification & Storage

Issue: Product was pure by NMR crude, but epimerized after Flash Chromatography. Root Cause: Silica gel is slightly acidic (pH 4–5) and can act as a Lewis acid, catalyzing enolization.[1] Conversely, basic alumina can act as a base.[1]

Comparative Data: Stationary Phase Risks[1]
Stationary PhaseRisk LevelNotes
Standard Silica (untreated) HighSurface hydroxyls can catalyze proton exchange.[1]
Triethylamine-washed Silica MediumReduces acidity, but residual TEA can act as a base.[1]
Deactivated Silica (1% Et3N) LowPre-wash silica with 1% Et3N/Hexane, then flush with solvent.[1]
Reverse Phase (C18) Lowest Best option.[1] Use Ammonium Acetate buffer (pH 5-6).[1]

Frequently Asked Questions (FAQ)

Q: Why is the (1R,2R) isomer more stable than the (1S,2R) isomer? A: In 1,2-disubstituted cyclobutanes, the trans (1R,2R) isomer minimizes steric repulsion between the substituents. The ring is not planar; it exists in a "pucker" conformation.[1] The trans substituents can adopt a pseudo-diequatorial orientation, which is energetically favorable.[1] Epimerization usually drives the mixture toward this thermodynamic trans product.[1] If you are trying to synthesize the cis form, the risk of flipping to trans is extreme.

Q: Can I use HATU if I lower the temperature? A: Use with extreme caution. HATU is very reactive, but the guanidinium byproduct can be basic.[1] If you must use HATU, use HOAt as an additive and Collidine as the base, and keep the reaction at 0°C.

Q: How do I detect low levels of epimerization? A: Standard NMR might show overlapping peaks.[1]

  • F-NMR: If you have a fluorine tag.

  • Chiral HPLC: Use a Chiralpak IC or IA column.[1]

  • Marfey's Reagent: Derivatize a small aliquot with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) and analyze by LC-MS. This converts enantiomers into diastereomers with distinct retention times.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A., et al. (2002).[1] The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent (AOP). Organic Letters, 4(15).[1] (Discusses HOAt/HATU vs racemization). Link[1]

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. Link

  • Fernandes, C., et al. (2009).[1][4] Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. Journal of Organic Chemistry, 74(8), 3217-20.[1][4] Link

Sources

Technical Support Center: Optimizing HATU Coupling for Rigid Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of HATU for the challenging amide bond formations involving rigid cyclobutane amino acids. The inherent steric bulk of these structures demands optimized protocols to ensure high yields and stereochemical fidelity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter when coupling rigid cyclobutane amino acids with HATU.

Question: My HATU coupling reaction with a cyclobutane amino acid is resulting in a very low yield. What are the likely causes and how can I fix it?

Answer:

Low yields in these couplings are almost always rooted in the significant steric hindrance presented by the cyclobutane ring system. This steric bulk slows down the rate of amide bond formation, allowing side reactions and incomplete conversions to dominate.[1]

Primary Causes & Solutions:

  • Insufficient Reagent Potency: Standard coupling reagents like DCC or DIC are often too weak for sterically demanding couplings.[1][2] While HATU is a powerful choice, its effectiveness can be further enhanced.

    • Solution: Ensure you are using a high-quality, potent uronium salt like HATU. For exceptionally difficult couplings, consider phosphonium salt alternatives like PyAOP or PyBOP, which are also highly effective for hindered systems.[1][2][3]

  • Inadequate Activation/Coupling Time: Steric hindrance dramatically slows down reaction kinetics.[2] A standard 1-2 hour coupling time may be insufficient.

    • Solution:

      • Pre-activation: A critical step for hindered amino acids is to pre-activate the carboxylic acid. Dissolve the cyclobutane amino acid, HATU, and a non-nucleophilic base (like DIPEA) in your solvent and allow it to stir for 1-5 minutes before adding your amine component.[2] This ensures the highly reactive OAt-ester is formed and ready to react.[4]

      • Extended Reaction Time: Increase the total coupling time significantly, from a few hours to potentially overnight.[2] Monitor the reaction's progress using a suitable technique like TLC or LC-MS.

      • Double Coupling: If the reaction stalls, filter the resin and repeat the coupling procedure with a fresh solution of activated amino acid.[2]

  • Suboptimal Solvent Choice: Poor solvation of the growing peptide chain on a solid support can lead to aggregation, physically blocking the reactive sites.[2]

    • Solution: While DMF is a common solvent, N-Methylpyrrolidone (NMP) often provides superior solvating properties for complex sequences.[2] For particularly stubborn couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Incorrect Stoichiometry or Base Selection: The choice and amount of base are critical.

    • Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5][6] Avoid less hindered bases like triethylamine (TEA) which can sometimes participate in side reactions.[7] A common starting point is to use 2-4 equivalents of base relative to the amino acid.

Question: I'm observing significant epimerization (racemization) at the α-carbon of my cyclobutane amino acid after HATU coupling. How can I suppress this?

Answer:

Epimerization is a major concern, especially with prolonged reaction times or elevated temperatures. HATU is designed to be a low-racemization reagent due to the properties of its HOAt component, which accelerates coupling and minimizes the lifetime of the vulnerable activated intermediate.[4][8][9] However, challenging couplings can still be susceptible.

Primary Causes & Solutions:

  • Prolonged Exposure to Base: The longer the activated amino acid is exposed to the base before coupling, the higher the risk of racemization.

    • Solution: Minimize the pre-activation time to just what is necessary (1-5 minutes is typical).[10] Add the amine component promptly after the pre-activation step.

  • Excessive Temperature: While gentle heating can sometimes drive a sluggish reaction, it significantly increases the rate of epimerization.[2]

    • Solution: Maintain the reaction at room temperature.[6] If the reaction is too slow, extending the reaction time at room temperature is preferable to increasing the heat.

  • Choice of Base: While DIPEA is standard, for extremely sensitive amino acids, a weaker base might be considered.

    • Solution: In cases of severe racemization, substituting DIPEA with a weaker base like sym-collidine has been recommended.[11]

Question: After my coupling reaction, I've identified a side product with a mass corresponding to my peptide plus ~99 Da. What is this and how do I prevent it?

Answer:

This is a classic sign of a guanidinylation side reaction.[4][12][13] The free N-terminal amine of your peptide chain can attack the guanidinium carbon of the HATU molecule itself, leading to the formation of a stable, capped tetramethylguanidinium (TMG) group. This not only consumes your starting material but also terminates the peptide chain.

Primary Causes & Solutions:

  • Incorrect Order of Addition: Exposing the free amine to HATU before the carboxylic acid is fully activated is a primary cause.

    • Solution: The correct order of addition is crucial. Always pre-activate the carboxylic acid with HATU and base before introducing the amine component.[14] This ensures the HATU is consumed in forming the desired active ester.

  • Excess HATU: Using a large excess of HATU increases the concentration of the reagent available to react with the amine.

    • Solution: Use a stoichiometric amount of HATU or a slight excess (e.g., 0.95-1.1 equivalents relative to the carboxylic acid). Avoid large excesses.

  • Slow Coupling Kinetics: If the desired coupling is very slow due to steric hindrance, the competing guanidinylation reaction can become more prominent.

    • Solution: By optimizing the primary coupling reaction (e.g., using NMP, extending reaction time), you inherently reduce the opportunity for this side reaction to occur.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of HATU activation and why is it effective for hindered amino acids?

A1: HATU is the aminium salt of 1-Hydroxy-7-azabenzotriazole (HOAt). In the presence of a base like DIPEA, the carboxylic acid of the cyclobutane amino acid is deprotonated.[13][15] This carboxylate then attacks HATU to form a highly reactive OAt-active ester intermediate.[4][16][17] The pyridine nitrogen in the HOAt moiety provides "anchimeric assistance," which accelerates the subsequent nucleophilic attack by the amine, making the reaction faster and more efficient than HOBt-based reagents like HBTU.[4][9] This high reactivity is key to overcoming the steric barrier of the cyclobutane ring.[1][2]

Q2: Which solvents are recommended for HATU couplings with cyclobutane amino acids?

A2: The choice of solvent is critical for ensuring all reagents remain dissolved and, in solid-phase synthesis, that the resin is properly swelled.[18][19]

  • Recommended: N,N-Dimethylformamide (DMF) is the most common solvent.[5] N-Methylpyrrolidone (NMP) is often superior for difficult or aggregating sequences due to its enhanced solvating power.[2]

  • Alternatives: Dichloromethane (DCM) can also be used, sometimes in combination with DMF.[20] For solution-phase chemistry, acetonitrile (ACN) or tetrahydrofuran (THF) are also options, though solubility of all components must be verified.[2][20]

Q3: How many equivalents of amino acid, HATU, and base should I use?

A3: The optimal stoichiometry depends on whether you are performing solid-phase or solution-phase synthesis. The following table provides a general guideline.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 4.0 equivalents1.0 - 1.2 equivalents
HATU 1.9 - 3.9 equivalents1.0 - 1.5 equivalents
Base (DIPEA) 4.0 - 8.0 equivalents2.0 - 5.0 equivalents
(Data synthesized from multiple sources, including[2][10][20])

Q4: Are there safer, non-explosive alternatives to HATU that are still effective for hindered couplings?

A4: Yes. The HOAt component of HATU is known to be explosive under certain conditions, which is a significant handling concern.[10][21] Modern coupling reagents have been developed to address this. COMU (based on OxymaPure) is an excellent alternative that offers coupling efficiencies comparable to or even exceeding HATU in some cases, but with a significantly better safety profile as it is non-explosive.[10][11][21][22]

Experimental Protocols & Visualizations

Diagram: HATU Activation & Coupling Mechanism

This diagram illustrates the stepwise process of carboxylic acid activation by HATU and subsequent amide bond formation.

HATU_Mechanism cluster_activation Stage 1: Activation cluster_coupling Stage 2: Coupling Acid R-COOH (Cyclobutane AA) Carboxylate R-COO⁻ Acid->Carboxylate Base DIPEA HATU HATU ActiveEster R-CO-OAt (Reactive OAt-Ester) Amide R-CO-NH-R' (Peptide Bond) ActiveEster->Amide + Amine Carboxylate->ActiveEster + HATU Amine R'-NH₂

Caption: HATU activation cascade forming a highly reactive OAt-ester.

Protocol 1: Optimized HATU Coupling for SPPS

This protocol is designed for coupling a rigid cyclobutane amino acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected cyclobutane amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP or DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Gently agitate the solution at room temperature for 3-5 minutes. This is the pre-activation step.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For very hindered systems, extend this time to 4 hours or overnight.

  • Monitoring & Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.

    • If incomplete, filter the resin, wash with DMF, and perform a second coupling (repeat steps 2-3).

    • If the Kaiser test is negative, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Diagram: Troubleshooting Decision Tree for Low Yield

This workflow provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Tree Start Low Yield with Cyclobutane AA Check_Time Was coupling time > 2 hrs? Start->Check_Time Check_Solvent Using NMP or DMF/NMP mixture? Check_Time->Check_Solvent Yes Sol_Time Increase coupling time (4h to overnight) Check_Time->Sol_Time No Check_Preactivation Pre-activating AA for 3-5 min? Check_Solvent->Check_Preactivation Yes Sol_Solvent Switch to NMP or DCM/DMF/NMP Check_Solvent->Sol_Solvent No Check_Reagents Using potent reagent (HATU, PyAOP)? Check_Preactivation->Check_Reagents Yes Sol_Preactivation Implement pre-activation step before adding amine Check_Preactivation->Sol_Preactivation No Sol_DoubleCouple Perform a double coupling Check_Reagents->Sol_DoubleCouple Yes Sol_Reagent Consider alternative reagent like COMU Check_Reagents->Sol_Reagent No Sol_Time->Check_Solvent Sol_Solvent->Check_Preactivation Sol_Preactivation->Check_Reagents Sol_Reagent->Sol_DoubleCouple

Sources

Technical Support Center: Navigating Solubility Challenges of Hydrophobic Cyclobutane β-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic cyclobutane β-peptides. The unique conformational constraints imposed by the cyclobutane ring can lead to significant solubility challenges, primarily driven by a high propensity for aggregation. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these hurdles in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my hydrophobic cyclobutane β-peptides so difficult to dissolve?

A1: The insolubility of these peptides stems from a combination of factors. The hydrophobic side chains naturally resist interaction with aqueous solutions.[1][2] Furthermore, the rigid cyclobutane backbone pre-organizes the peptide into conformations that can readily self-assemble and aggregate, often through intermolecular hydrogen bonding.[3][4] This aggregation process can be more pronounced than with flexible linear peptides, leading to the formation of stable, insoluble structures.[5]

Q2: What is the first solvent I should try?

A2: For a hydrophobic cyclobutane β-peptide, it is generally recommended to start with a small amount of a strong organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[7]

Q3: Can I use water to dissolve my peptide?

A3: Directly dissolving a highly hydrophobic peptide in water is unlikely to be successful and may promote aggregation.[2] Water should typically be added after the peptide has been fully dissolved in an organic solvent, and this should be done in a stepwise manner with vortexing.[1]

Q4: I've dissolved my peptide in DMSO, but it precipitates when I add my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It indicates that the final concentration of the organic solvent is too low to maintain solubility in the aqueous environment. You can try to troubleshoot this by:

  • Increasing the initial concentration of your peptide in the organic solvent.

  • Decreasing the final concentration of your peptide in the aqueous buffer.

  • Lyophilizing the precipitated peptide and attempting to redissolve it using a different solvent system or a higher concentration of the organic co-solvent.[6]

Q5: Are there any alternatives to DMSO?

A5: Yes, other organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN), and isopropanol can be effective.[6][7] The choice of solvent may depend on the specific peptide sequence and the requirements of your downstream application. For instance, DMF can be a good alternative to DMSO for peptides containing oxidation-sensitive residues.[5]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Testing

Before committing your entire sample, it is crucial to perform a systematic solubility test with a small aliquot of your peptide. This will save valuable material and time.

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Solvent Addition: Add a small, measured volume of your primary organic solvent (e.g., 10-20 µL of DMSO) to a small, known mass of the peptide (e.g., 0.1-0.5 mg).

  • Dissolution: Vortex the mixture gently. If the peptide does not dissolve, sonicate the sample for short bursts in a water bath, allowing the sample to cool between sonications to prevent heating.[6]

  • Observation: A successfully dissolved peptide will result in a clear, particle-free solution. If it remains a suspension, the peptide is not soluble in that solvent alone at that concentration.

  • Aqueous Titration: If the peptide dissolves in the organic solvent, slowly add your aqueous buffer dropwise while vortexing. Observe for any signs of precipitation. If the solution becomes turbid, you have reached the solubility limit for that particular solvent/buffer ratio.

Table 1: Recommended Solvents and Considerations for Hydrophobic Cyclobutane β-Peptides

SolventAbbreviationKey Characteristics
Dimethyl SulfoxideDMSOHigh solubilizing power, generally low toxicity in biological assays at <1% (v/v).[1]
DimethylformamideDMFGood alternative to DMSO, especially for peptides with oxidation-sensitive residues.[5]
N-methyl-2-pyrrolidoneNMPA less polar alternative to DMF that can be effective for highly hydrophobic peptides.[5]
AcetonitrileACNOften used in HPLC; can be a good co-solvent.[7]
IsopropanolIPACan be effective for very hydrophobic peptides.[1]
1,1,1,3,3,3-HexafluoroisopropanolHFIPA powerful solvent for disrupting pre-formed aggregates.[8]
Guide 2: Overcoming Aggregation

The conformational rigidity of cyclobutane β-peptides can lead to the formation of highly ordered aggregates such as fibrils or gels.[3][9] Disrupting these aggregates is key to achieving a homogenous solution.

dot

Aggregation_Troubleshooting start Insoluble Peptide sonication Sonication start->sonication Initial Step warming Gentle Warming (<40°C) sonication->warming If still insoluble soluble Soluble Peptide sonication->soluble Success hfip HFIP Treatment warming->hfip For persistent aggregates warming->soluble Success denaturant Denaturing Agents (Last Resort) hfip->denaturant If other methods fail hfip->soluble Success denaturant->soluble Success

Caption: Decision workflow for disrupting peptide aggregation.

Protocol 2: Disruption of Aggregates with HFIP

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a volatile solvent that is highly effective at breaking down stable β-sheet structures and other aggregates.[8]

  • Dissolution: Dissolve the peptide in 100% HFIP.

  • Evaporation: Evaporate the HFIP under a stream of nitrogen or in a vacuum concentrator. This will leave a thin film of the monomeric peptide.

  • Redissolution: The resulting peptide film can then be redissolved in a less aggressive organic solvent like DMSO or DMF before the addition of an aqueous buffer.

A Note on Denaturing Agents: For extremely recalcitrant peptides, denaturing agents such as 6 M guanidine hydrochloride or 8 M urea can be used. However, these are often incompatible with downstream biological assays and should be considered a last resort.[5]

Guide 3: The Influence of pH

Even for neutral, hydrophobic peptides, the presence of any ionizable groups (including the N- and C-termini) means that pH can influence solubility.

  • Acidic Peptides: If your peptide has a net negative charge (more acidic than basic residues), dissolving it in a basic buffer (pH > 8) may improve solubility.[1]

  • Basic Peptides: Conversely, if your peptide has a net positive charge (more basic than acidic residues), an acidic buffer (pH < 6) may be beneficial.[1]

dot

pH_Adjustment_Strategy start Calculate Net Charge of Peptide positive Net Positive Charge start->positive negative Net Negative Charge start->negative neutral Net Neutral Charge start->neutral acidic_buffer Use Acidic Buffer (pH < 6) positive->acidic_buffer basic_buffer Use Basic Buffer (pH > 8) negative->basic_buffer organic_solvent Primary reliance on organic solvents neutral->organic_solvent

Caption: pH adjustment strategy based on peptide net charge.

References

  • Gorrea, E., et al. (2011). Self-Assembly of a Cyclobutane β-Tetrapeptide To Form Nanosized Structures. Chemistry – A European Journal, 17(16), 4588-4597. Available from: [Link]

  • Martin, A. D., & Matile, S. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(49), 10398-10407. Available from: [Link]

  • Gould, J. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 11(5), 1199-1211. Available from: [Link]

  • Martin, A. D., & Matile, S. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. ACS Publications. Available from: [Link]

  • Martin, A. D., & Matile, S. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. ACS Publications. Available from: [Link]

  • Gorrea, E., et al. (2011). Self‐Assembly of Chiral trans‐Cyclobutane‐Containing β‐Dipeptides into Ordered Aggregates. Request PDF. Available from: [Link]

  • Ortuño, R. (2011). Trans-cyclobutane β-dipeptides form organogels. SeRMN – NMR Service at UAB. Available from: [Link]

  • Fujimura, T., et al. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. Available from: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Available from: [Link]

  • PeptiDream Inc. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. PeptiDream Inc. Available from: [Link]

  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Innovagen. Available from: [Link]

  • ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. Available from: [Link]

  • JPT. (n.d.). Peptide Solubilization. JPT. Available from: [Link]

  • Shea, D., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 13(24), 3461-3470. Available from: [Link]

  • ResearchGate. (2024). Construction of supramolecular self-assembly of cyclobutanocucurbit[10]uril and six aromatic amines. ResearchGate. Available from: [Link]

  • Shea, D., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Publications. Available from: [Link]

  • ResearchGate. (2025). Cyclobutane-based peptides / terpyridine conjugates: Their use in metal catalysis and as functional organogelators. Request PDF. Available from: [Link]

  • Do, T. K., & Gilon, C. (2015). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. Journal of Medicinal Chemistry, 58(3), 1115-1127. Available from: [Link]

  • Isca Biochemicals. (2023). Peptide solubility. Isca Biochemicals. Available from: [Link]

  • Locarno, S., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. Frontiers in Chemistry, 9, 738090. Available from: [Link]

  • Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(12), 3209-3216. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Secondary Amines in Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the low reactivity of secondary amines situated within cyclobutane rings. The unique structural and electronic properties of these motifs often present challenges in synthetic chemistry. This resource will help you navigate these complexities and achieve your desired chemical transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity of secondary amines in cyclobutane rings.

Q1: Why is my secondary amine in a cyclobutane ring less reactive than its acyclic or larger-ring counterparts?

A1: The reduced reactivity is primarily due to a combination of steric hindrance and ring strain. The rigid, puckered conformation of the cyclobutane ring can restrict access to the nitrogen's lone pair of electrons, which is essential for nucleophilic reactions.[1][2][3] Additionally, the inherent angle and torsional strain in the four-membered ring can influence the hybridization and, consequently, the nucleophilicity of the nitrogen atom.[4][5]

Q2: What are the most common reactions that fail with these substrates?

A2: Reactions that typically show diminished success rates include standard acylations, alkylations, and some transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[6][7] The success of these reactions is highly dependent on the steric bulk of both the electrophile and the substituents on the cyclobutane ring.

Q3: Are there any general strategies to improve the reactivity of these amines?

A3: Yes, several general strategies can be employed:

  • High-Temperature Reactions: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.

  • Use of Highly Reactive Electrophiles: Employing more reactive coupling partners, such as acyl chlorides over anhydrides, can be beneficial.

  • Catalyst and Ligand Selection: For cross-coupling reactions, careful selection of the catalyst and ligand system is crucial to promote the desired transformation.[6][8]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the amine.[9][10][11]

Q4: Can ring strain ever be advantageous in these reactions?

A4: While often a hindrance, the ring strain of cyclobutanes can be harnessed to drive certain reactions.[12][13][14] For example, ring-opening reactions or rearrangements can be facilitated by the release of this inherent strain.[4][15][16]

II. Troubleshooting Specific Reactions

This section provides detailed troubleshooting guides for common synthetic challenges encountered with secondary amines in cyclobutane rings.

Issue 1: Failed or Low-Yield N-Acylation

You are attempting to acylate a secondary amine on a cyclobutane ring with an acid chloride or anhydride, but you observe no product or very low conversion.

Causality Analysis:

The primary culprit is often steric hindrance. The bulky nature of the cyclobutane ring and its substituents can prevent the nucleophilic nitrogen from effectively attacking the electrophilic carbonyl carbon of the acylating agent.[1][2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-acylation reactions.

Recommended Protocol: Catalytic Acylation of a Hindered Secondary Amine
  • To a solution of the cyclobutane-containing secondary amine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Add a non-nucleophilic base, such as triethylamine (1.5 equiv).

  • Slowly add the acyl chloride (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, consider heating the reaction mixture to reflux.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Your attempt to couple a secondary amine in a cyclobutane ring with an aryl halide using a standard palladium catalyst and ligand system results in starting material recovery.

Causality Analysis:

The Buchwald-Hartwig amination is sensitive to steric hindrance around the amine. The bulky ligands required for the catalytic cycle, combined with the sterically encumbered nature of the cyclobutane amine, can prevent the formation of the key palladium-amide intermediate.[6][17]

Troubleshooting Decision Tree:

G start Start: Failed Buchwald-Hartwig Amination q1 Are you using a monodentate or bidentate phosphine ligand? start->q1 a1_yes Consider switching to a more sterically demanding, electron-rich ligand like a biarylphosphine (e.g., XPhos, SPhos). q1->a1_yes Monodentate a1_no Try a bidentate ligand like BINAP or DPPF, which can sometimes accelerate the reaction. q1->a1_no Bidentate q2 Is your base strong enough? a1_yes->q2 a1_no->q2 a2_yes Increase the reaction temperature. Microwave irradiation can sometimes be effective. q2->a2_yes Yes a2_no Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide. q2->a2_no No success Reaction Successful a2_yes->success a2_no->success

Sources

Technical Support Center: Purification of trans-2-Aminocyclobutane-1-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-2-aminocyclobutane-1-carboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the separation of these critical building blocks. This resource will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the successful purification of your target diastereomers.

Introduction

The stereoisomeric purity of 2-aminocyclobutane-1-carboxylate derivatives is paramount in medicinal chemistry and drug development, as different stereoisomers can exhibit distinct pharmacological activities. The trans diastereomers, in particular, present unique purification challenges due to their similar physicochemical properties. This guide provides a comprehensive overview of robust purification methodologies, focusing on practical, actionable advice to navigate the complexities of their separation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of trans-2-aminocyclobutane-1-carboxylate diastereomers. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: Poor or No Separation of Diastereomers via Standard Column Chromatography

Symptoms:

  • A single, broad peak is observed during HPLC or flash chromatography.

  • TLC analysis shows co-elution of the diastereomers with multiple solvent systems.

Potential Causes:

  • Insufficient Difference in Polarity: The structural similarity between the diastereomers results in nearly identical interactions with the stationary phase.

  • Inappropriate Stationary Phase: Standard silica gel or C18 columns may not provide the necessary selectivity for separation.[1]

  • Suboptimal Mobile Phase Composition: The chosen solvent system may not be effective at differentiating between the diastereomers.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Normal Phase Chromatography (Silica Gel): Systematically screen a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent such as ethyl acetate or isopropanol.[1] Sometimes, the addition of a small amount of a third solvent, like methanol or an amine (e.g., triethylamine to suppress peak tailing of the amino group), can significantly improve resolution.

    • Reverse Phase Chromatography (C18): Experiment with different organic modifiers (acetonitrile vs. methanol) and varying aqueous phase pH. Buffering the mobile phase can alter the ionization state of the amino and carboxyl groups, potentially leading to better separation.

  • Explore Alternative Stationary Phases:

    • Pentafluorophenyl (PFP) or Cyano (CN) Phases: These stationary phases offer different selectivity compared to standard silica or C18 columns and can be effective for separating isomers.[1]

    • Chiral Stationary Phases (CSPs): While primarily used for enantiomeric separations, some CSPs can also resolve diastereomers with high efficiency.[2] Teicoplanin-based CSPs, for example, have shown success in separating cyclic amino acid stereoisomers.[2]

  • Consider Derivatization:

    • Converting the amino or carboxyl group into a bulkier derivative can amplify the subtle stereochemical differences between the diastereomers, making them easier to separate on a standard column.[3][4] For example, reaction with a chiral derivatizing agent to form amides or esters can create diastereomeric derivatives with significantly different chromatographic behavior.[3][5][6]

Problem 2: Difficulty with Fractional Crystallization

Symptoms:

  • Co-crystallization of both diastereomers.

  • Low yield of the desired pure diastereomer.

  • Inconsistent results between batches.

Potential Causes:

  • Similar Solubilities: The diastereomers may have very close solubility profiles in the chosen solvent.

  • Formation of a Racemic Compound or Solid Solution: The two diastereomers may crystallize together in a single crystal lattice.

  • Rapid Crystallization: Fast crystal growth can trap impurities and the undesired diastereomer within the crystal lattice.[7]

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Test a wide array of solvents and solvent mixtures to identify a system where the solubility difference between the diastereomers is maximized. This is often a trial-and-error process.[8]

  • Control the Crystallization Rate:

    • Slow Cooling: Gradually decrease the temperature of the saturated solution to promote slow, selective crystal growth.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.

    • Vapor Diffusion: Place a solution of the diastereomeric mixture in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually induce crystallization.[7]

  • Utilize Seeding:

    • If a small amount of the pure desired diastereomer is available, add a seed crystal to the supersaturated solution.[7] This will encourage the preferential crystallization of that isomer.

  • Consider Diastereomeric Salt Formation:

    • React the aminocyclobutane carboxylate with a chiral acid or base to form diastereomeric salts.[9] These salts often have significantly different solubilities, facilitating separation by fractional crystallization.[9][10] The chiral auxiliary can then be removed in a subsequent step.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification method.

Purification_Workflow cluster_cryst Crystallization Outcome Start Diastereomeric Mixture of trans-2-aminocyclobutane-1-carboxylate TLC_Screen Initial TLC Screening (Multiple Solvent Systems) Start->TLC_Screen Separation_Observed Baseline Separation Observed? TLC_Screen->Separation_Observed Column_Chromatography Preparative Column Chromatography Separation_Observed->Column_Chromatography Yes Fractional_Crystallization Attempt Fractional Crystallization Separation_Observed->Fractional_Crystallization No Success Pure Diastereomer Obtained Column_Chromatography->Success Re_evaluate Re-evaluate Conditions Column_Chromatography->Re_evaluate Poor Yield/ Purity Fractional_Crystallization->Re_evaluate Poor Yield/ Purity Separation_Observed_Cry Successful Crystallization? Fractional_Crystallization->Separation_Observed_Cry Derivatization Consider Derivatization Derivatization->TLC_Screen Re-screen Chiral_HPLC Chiral HPLC / SFC Derivatization->Chiral_HPLC Alternative Chiral_HPLC->Success Re_evaluate->TLC_Screen Separation_Observed_Cry->Derivatization No Separation_Observed_Cry->Success Yes

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when faced with a difficult diastereomeric separation?

A1: The most crucial first step is a thorough screening of conditions on an analytical scale. For chromatographic methods, this involves testing a wide range of mobile phase compositions and different TLC plates (e.g., silica, alumina, reverse phase) to find any hint of separation. For crystallization, small-scale trials with various solvents should be performed. This initial screening will save significant time and material compared to directly attempting a large-scale separation.

Q2: When should I consider derivatization to aid in separation?

A2: Derivatization is a powerful technique that should be considered when you have exhausted standard chromatographic and crystallization methods without success.[3][4] It is particularly useful when the diastereomers have very similar polarities and functional groups. The ideal derivatizing agent should react cleanly and be easily removable after the separation is complete. Chiral derivatizing agents are often used to create diastereomers with more pronounced differences in their physical properties.[3][5][6]

Q3: Can I use chiral HPLC to separate diastereomers?

A3: Yes, absolutely. While chiral HPLC columns are designed to separate enantiomers, they are often very effective at separating diastereomers as well.[2] The chiral stationary phase provides a complex three-dimensional environment that can interact differently with the subtle structural variations between diastereomers, leading to excellent resolution.

Q4: My fractional crystallization is not working. What are some advanced techniques I can try?

A4: If standard fractional crystallization is unsuccessful, you can explore more advanced methods such as:

  • Crystallization-Induced Diastereomer Transformation (CIDT): This technique is applicable if one of the stereocenters is labile under certain conditions.[10][11][12] By equilibrating the undesired diastereomer into the desired one in solution while the desired diastereomer selectively crystallizes, you can theoretically obtain a 100% yield.[10]

  • Diastereomeric Salt Formation: As mentioned earlier, reacting your aminocyclobutane carboxylate with a chiral resolving agent to form diastereomeric salts can dramatically alter their crystallization properties, often leading to a straightforward separation.[9][10]

Q5: How can I confirm the purity and absolute stereochemistry of my separated diastereomers?

A5: Purity is typically assessed by HPLC or NMR spectroscopy. To determine the absolute stereochemistry, you may need to use one of the following methods:

  • X-ray Crystallography: If you can obtain a single crystal of good quality, this is the most definitive method for determining the absolute configuration.

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of the molecule.

  • Comparison to Known Standards: If the stereoisomers have been previously characterized, you can compare their analytical data (e.g., NMR spectra, optical rotation) to the literature values.

Experimental Protocols

Protocol 1: General Procedure for Fractional Crystallization
  • Dissolution: Dissolve the diastereomeric mixture in a minimum amount of a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator. The rate of cooling should be slow to allow for selective crystal growth.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.

  • Recrystallization: If necessary, repeat the crystallization process with the enriched solid to achieve the desired purity.

Protocol 2: Derivatization with a Chiral Auxiliary (Example: Camphorsultam)
  • Activation of Carboxylic Acid: Convert the carboxylic acid of the aminocyclobutane derivative to an acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Amide Formation: React the acid chloride with a chiral auxiliary, such as (-)-camphorsultam, in the presence of a base like triethylamine or NaH.[5]

  • Purification: Separate the resulting diastereomeric amides using standard column chromatography on silica gel.[5]

  • Cleavage of Auxiliary: Once the pure diastereomeric amide is isolated, cleave the auxiliary group under appropriate conditions (e.g., hydrolysis) to yield the pure trans-2-aminocyclobutane-1-carboxylate diastereomer.

Quantitative Data Summary
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >95% (if optimized)High throughput, applicable to a wide range of compounds.Can be solvent-intensive, may require derivatization.
Fractional Crystallization >99% (if successful)Scalable, cost-effective, can yield very high purity.[13]Highly dependent on solubility differences, can be time-consuming to optimize.[5]
Chiral HPLC/SFC >99%High resolution, applicable to very similar compounds.Can be expensive, may not be suitable for large-scale purification.
Derivatization followed by Chromatography >98%Enhances separability, allows use of standard columns.[3]Requires additional reaction and cleavage steps, which can lower the overall yield.

References

  • Aitken, D., Gauzy, C., & Pereira, E. (2002). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. [Source not explicitly provided in search results]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. (2011, August 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). PubMed. Retrieved February 17, 2026, from [Link]

  • Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved February 17, 2026, from [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (2005, September 30). PubMed. Retrieved February 17, 2026, from [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Fractional crystallization (chemistry). (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). [Source not explicitly provided in search results].
  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (n.d.). NIH. Retrieved February 17, 2026, from [Link]

  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). [Source not explicitly provided in search results].
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a teicoplanin chiral stationary phase. (2000, February 4). PubMed. Retrieved February 17, 2026, from [Link]

  • How to separate two diastereomeric amines?. (2017, October 2). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. Retrieved February 17, 2026, from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2018, September 10). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

avoiding ring opening reactions in cyclobutane carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Ring Opening Reactions & Structural Preservation

Core Directive

Status: Active Analyst: Senior Application Scientist Objective: Provide actionable, mechanistic troubleshooting for researchers encountering ring-opening instabilities during the synthesis and manipulation of cyclobutane carboxylates.

Executive Summary: The Strain Threshold

Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol . While significantly more stable than cyclopropane, it remains thermodynamically primed for ring-opening, particularly when substituted with electron-withdrawing groups (EWGs) like carboxylates.

The Danger Zones:

  • Nucleophilic Attack: Direct

    
     attack on ring carbons (releasing strain).
    
  • Retro-Aldol/Retro-Claisen Fragmentation: Occurs in

    
    -hydroxy or 
    
    
    
    -keto cyclobutane derivatives under basic conditions.
  • Thermal Electrocyclic Opening: Relevant for cyclobutene intermediates or radical species.

Troubleshooting Guide (Q&A)
Category A: Base-Mediated Instability (Alkylation & Deprotonation)

Q1: I am trying to


-alkylate ethyl cyclobutanecarboxylate using NaH/DMF, but I observe significant formation of linear alkene byproducts. What is happening? 

Diagnosis: You are likely triggering a Retro-Claisen fragmentation or an E2 elimination driven by ring strain relief.

  • Mechanism: Strong, small nucleophilic bases (like hydride or ethoxide) can attack the carbonyl, but if the enolate is formed at higher temperatures, it may undergo ring opening to form a stabilized acyclic carbanion.

  • Solution: Switch to a non-nucleophilic, bulky base at low temperatures.

    • Recommendation: Use LiHMDS or LDA in THF at -78 °C . These bases are too sterically hindered to attack the carbonyl (preventing Claisen-type opening) and kinetic control prevents thermodynamic equilibration to ring-opened isomers.

    • Alternative: If using NaH, switch the solvent to THF or DME (lower polarity than DMF) and keep the temperature at 0 °C. DMF promotes the dissociation of ion pairs, making the enolate more "naked" and reactive towards fragmentation.

Q2: During the saponification of my cyclobutane ester with NaOH/MeOH at reflux, the ring opened to form a linear dicarboxylic acid derivative. How do I hydrolyze the ester safely?

Diagnosis: You encountered BAL2 mechanism (Base-catalyzed Alkyl-Oxygen cleavage) or a Retro-Aldol type opening if a


-heteroatom is present.
  • Causality: At high temperatures, hydroxide can act as a nucleophile on the ring carbon (especially if activated by EWGs) rather than the carbonyl, relieving ring strain via

    
     opening.
    
  • Solution: Use LiOH in a THF/Water (3:1) mixture at Room Temperature .

    • Why: Lithium coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon specifically, favoring the

      
       mechanism (normal ester hydrolysis) over ring attack.
      
    • Protocol Adjustment: If the ester is sterically hindered and requires heat, use TMSOK (Potassium Trimethylsilanolate) in anhydrous ether/THF. This provides a nucleophilic "anhydrous hydroxide" equivalent that cleaves esters via a silyl ester intermediate without attacking the ring.

Category B: Synthetic Strategy & Construction [1][2][3][4][5][6][7]

Q3: I am synthesizing a cyclobutane via [2+2] photocycloaddition, but the product degrades back to starting materials upon isolation.

Diagnosis: Retro-[2+2] Cycloreversion .

  • Mechanism: Cyclobutanes formed photochemically can absorb UV light (especially if they retain conjugation) and revert to alkenes.

  • Solution:

    • Filter UV: Ensure your reaction vessel (Pyrex vs. Quartz) filters out wavelengths below 300 nm if your product absorbs there.

    • Workup: Perform isolation in the dark or under ambient LED light. Avoid rotary evaporation baths >40 °C if the product is electron-rich.

Q4: My 1-trifluoromethylcyclobutanecarboxylic acid synthesis failed during the hydrolysis of the nitrile precursor. The ring vanished.

Diagnosis: The


 group strongly destabilizes the ring toward nucleophilic attack (negative hyperconjugation).
  • Solution: Avoid basic hydrolysis entirely.

    • Method: Use Acidic Hydrolysis (conc.

      
      /AcOH). The protonated nitrile is activated for water attack without generating the destabilized carbanionic intermediates common in basic hydrolysis.
      
Strategic Protocols
Protocol A: Safe

-Functionalization of Cyclobutane Carboxylates

Target: Alkylation without Ring Opening

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise at -78 °C .

    • Note: Do not use NaH. The counter-cation effect of

      
       is crucial for stabilizing the enolate aggregate.
      
  • Substrate: Add cyclobutane ester dropwise. Stir for 30 min at -78 °C.

  • Electrophile: Add alkyl halide (dissolved in minimal THF) slowly.

  • Quench: Quench with saturated

    
    at -78 °C before warming.
    
    • Critical: Warming the unquenched enolate can lead to thermodynamic ring opening.

Protocol B: "Soft" Hydrolysis for Sensitive Rings

Target: Ester to Acid conversion preserving ring integrity

  • Reagent: LiOH·H2O (2.0 equiv) .

  • Solvent: THF / H2O (3:1 ratio) . The THF solubilizes the organic ester; water creates the hydroxide source.

  • Conditions: Stir at 0 °C to RT . Monitor by TLC.

    • Stop Condition: Do not heat above 40 °C.

  • Workup: Acidify carefully with 1M HCl to pH 3-4 at 0 °C. Extract immediately with EtOAc.

    • Avoid: Strong mineral acids (pH < 1) for prolonged periods, which can trigger acid-catalyzed rearrangements.

Mechanistic Visualization

The following diagram illustrates the competition between the safe metabolic pathway (Deprotonation/Hydrolysis) and the fatal ring-opening pathways.

CyclobutaneStability Start Cyclobutane Carboxylate Base Base Interaction Start->Base Path_Safe Kinetic Deprotonation (LiHMDS, -78°C) Base->Path_Safe Steric Bulk Low Temp Path_Unsafe1 Thermodynamic Enolate (NaH/RO-, >0°C) Base->Path_Unsafe1 Small Base High Temp Path_Unsafe2 Nucleophilic Attack on Ring (Strong Nu, Heat) Base->Path_Unsafe2 Direct Attack Safe_Enolate Stable Lithium Enolate Path_Safe->Safe_Enolate Unsafe_Carbanion Ring-Opened Carbanion Path_Unsafe1->Unsafe_Carbanion Retro-Claisen/Aldol Path_Unsafe2->Unsafe_Carbanion Strain Relief Prod_Alk alpha-Alkylated Product (Ring Intact) Safe_Enolate->Prod_Alk Electrophile (R-X) Prod_Open Linear Acyclic Byproduct (Ring Destroyed) Unsafe_Carbanion->Prod_Open Protonation

Caption: Mechanistic divergence in cyclobutane carboxylate reactivity. Green paths indicate safe protocols; red paths indicate failure modes driven by strain relief.

Data & Selection Guides
Table 1: Base Selection for Cyclobutane Functionalization
BasepKa (Conj.[7] Acid)NucleophilicityRisk of Ring OpeningRecommended Use
LiHMDS 26Very LowLow Primary choice for

-deprotonation.
LDA 36LowLow-Medium Good for kinetic control; strictly -78°C.
NaH 35High (Hydride)High Avoid if possible; risk of reduction/opening.
NaOEt 16HighCritical Do NOT use. Causes Claisen condensation/opening.
t-BuOK 18MediumMedium Use only for specific eliminations; bulky but basic.
Table 2: Hydrolysis Conditions Matrix
Substrate TypeRecommended ConditionTemperatureRisk Factor
Simple Ester LiOH / THF / H2O23 °CSafe
Sterically Hindered TMSOK / THF40-60 °CLow (Anhydrous)
Acid Sensitive Ba(OH)2 / MeOH0 °CLow
Nitrile (

sub.)

/ AcOH
100 °CMedium (Acid stable)

-Keto Ester
Enzyme (Lipase)37 °CVery Low
References
  • Mechanisms of Cyclobutane-Fused Lactone Hydrolysis . Journal of Physical Chemistry A. (2021). Detailed computational study on BAC2 vs BAL2 hydrolysis pathways.

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes . Nature Chemistry. (2019). Discusses the strain-release driving force in cyclobutene/cyclobutane ring opening.

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis . Chemical Reviews. (2003). Comprehensive review on stability, ring contraction, and expansion reactions.

  • Favorskii Rearrangement . Organic Chemistry Portal. Mechanism of ring contraction to cyclobutanes and potential side reactions.

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis . Journal of Organic Chemistry. (2014). Modern methods for functionalizing the ring without destruction.

Sources

alternative coupling reagents for difficult beta-amino acid sequences

Technical Support Center: Difficult -Amino Acid Coupling

Topic: Advanced Coupling Strategies for Sterically Hindered & Aggregation-Prone

Persona:

Introduction: Overcoming the "Beta-Barrier"

Welcome to the Difficult Peptide Synthesis Support Hub. If you are here, you are likely facing the classic "Beta-Barrier": low coupling efficiency, deletion sequences, or inexplicable chain termination when introducing


  • Kinetic Hindrance: The additional carbon atom (

    
     vs 
    
    
    ) introduces significant steric bulk and alters the electronic properties of the amine, making nucleophilic attack slower.
  • Physical Aggregation:

    
    -peptides often adopt stable secondary structures (e.g., 14-helices) on-resin even at short lengths (4-6 residues), causing the resin to "collapse" and preventing reagent access.
    

This guide moves beyond standard HBTU/DIEA protocols to provide high-efficacy alternatives for your most stubborn sequences.

Module 1: The Modern Standards (COMU & HATU)

For most difficult

Why These Work
  • HATU: Generates an -OAt ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the coupling by ~10-100x compared to HOBt esters.

  • COMU: A newer "gold standard" based on Oxyma Pure.[1][2] It offers efficiency comparable to (or exceeding) HATU but is safer (non-explosive) and more soluble in DMF.[3] It minimizes the risk of epimerization compared to benzotriazole-based reagents.[3]

Protocol: High-Efficiency COMU Coupling

Use this as your primary method for

Reagents:

  • Fmoc-

    
    -AA-OH (3.0 eq)
    
  • COMU (3.0 eq)

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-

    
    -AA-OH and COMU in minimal DMF (0.2 M concentration).
    
  • Activation: Add DIEA. The solution will turn yellow/orange. Critical: Allow pre-activation for exactly 30 seconds. Do not exceed 2 minutes, as COMU can degrade.

  • Coupling: Add the activated mixture to the resin-bound free amine.

  • Incubation: Shake at room temperature for 60–120 minutes . (Standard

    
    -AAs take 30 mins; 
    
    
    -AAs require longer).
  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/difficult sequences than Kaiser). If positive (blue particles), re-couple.

Module 2: The "Nuclear Option" (Acid Fluorides / TFFH)

When HATU/COMU fails—typically due to extreme steric hindrance (e.g.,

Acid Fluorides
The Reagent: TFFH

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts carboxylic acids into acid fluorides in situ.[4][5]

Protocol: TFFH-Mediated Coupling

Use this for sterically crowded junctions (e.g., coupling a


Reagents:

  • Fmoc-

    
    -AA-OH (4.0 eq)
    
  • TFFH (4.0 eq)

  • DIEA (8.0 eq)

  • Solvent: DCM/DMF (1:1 mixture recommended to improve swelling)

Step-by-Step:

  • Pre-Activation: Dissolve the Amino Acid and TFFH in the solvent.

  • Fluorination: Add DIEA. Stir for 15–20 minutes in a separate vial. This allows the conversion of the acid to the acid fluoride (R-COF).[4]

  • Addition: Transfer the solution to the resin.

  • Reaction: Double couple:

    
     minutes.
    
  • Note: Acid fluorides are highly reactive.[1][5] Ensure your solvent is strictly anhydrous to prevent hydrolysis.

Module 3: Preventing Side Reactions (DIC / Oxyma)

A common failure mode with Uronium salts (HATU/HBTU) in slow reactions is Guanidinylation . The unreacted N-terminal amine attacks the coupling reagent itself, permanently capping the chain.

The Fix: Carbodiimide chemistry (DIC) cannot cause guanidinylation. When paired with Oxyma Pure , it suppresses racemization and offers a "cleaner" slow reaction.[6]

Protocol: Low-Racemization / Long-Duration Coupling

Use this for overnight couplings or when racemization is a concern (e.g., Cys, His).

Reagents:

  • Fmoc-

    
    -AA-OH (3.0 eq)
    
  • Oxyma Pure (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

Step-by-Step:

  • Dissolve AA and Oxyma in DMF.[7]

  • Add DIC.[1][6][7][8][9] Do not pre-activate for more than 2 minutes.

  • Add to resin immediately.

  • This reaction is slower but safer. It can be left overnight without risk of capping the chain via guanidinylation.

Visualizing the Logic

Workflow: Selecting the Right Reagent

CouplingLogicStartStart: $beta$-AA CouplingStandardTry Standard High-Efficiency(COMU or HATU)Start->StandardCheckCoupling Efficiency < 90%?Standard->CheckStericIssue: Steric Hindrance(Bulky Side Chains)Check->StericYes (Bulky)AggregIssue: Aggregation(Structured Sequence)Check->AggregYes (Insoluble)OxymaSolution: DIC + Oxyma(Long coupling, no capping)Check->OxymaRacemization SensitiveTFFHSolution: TFFH(Acid Fluoride Activation)Steric->TFFHMicroSolution: Microwave Heating+ PseudoprolinesAggreg->Micro

Caption: Decision tree for selecting coupling reagents based on failure mode (Sterics vs. Aggregation).

Mechanism: Why HATU/COMU works better than HBTU

Mechanismcluster_0Neighboring Group EffectAAAmino Acid(R-COOH)ActiveEsterActive Ester(-OAt / -Oxyma)AA->ActiveEster+ BaseReagentHATU/COMUReagent->ActiveEsterTransitionStabilized Transition State(Anchimeric Assistance)ActiveEster->Transition+ Amine (R-NH2)ProductPeptide BondTransition->ProductFast

Caption: The "Neighboring Group Effect" (Anchimeric Assistance) provided by the pyridine nitrogen in HATU or the oxime in COMU accelerates the rate-limiting step.

Comparative Data: Reagent Selection Guide

ReagentMechanismReactivityRacemization RiskBest Use Case
HBTU/HCTU BenzotriazoleModerateModerateStandard

-peptides (Avoid for difficult

-AAs).
HATU Aza-benzotriazoleVery High LowThe historical gold standard for difficult sequences.
COMU Oxyma-UroniumVery High Very Low Modern replacement for HATU. Safer, better solubility.[1]
TFFH Acid FluorideHighLowSterically hindered AAs (e.g., Aib,

-branched).[5]
DIC/Oxyma CarbodiimideModerateLowest Cys/His couplings; Preventing guanidinylation.

Troubleshooting & FAQs

Q1: My resin turned purple after adding HATU. Is this normal?

A: Yes. This is the "Aza-effect." The leaving group (HOAt) can form colored complexes. However, if the solution turns dark black or tar-like, your base concentration (DIEA) might be too high, causing base-catalyzed degradation. Keep DIEA

Q2: I see a "deletion sequence" (missing amino acid) in my Mass Spec. What happened?

A: This indicates incomplete coupling.[10]

  • Diagnosis: The

    
    -AA failed to attach to the previous residue.
    
  • Fix: Switch to TFFH for this specific step. The smaller acid fluoride is less affected by the steric bulk of the growing chain than the bulky HATU/COMU active esters.

Q3: I see a peak +17 Da or +42 Da higher than expected.

A:

  • +17 Da: Likely oxidation (Met/Trp) or ammonium adducts.

  • +42 Da (Acetyl): If you capped with acetic anhydride, this confirms the deletion sequence mentioned above (the unreacted chain was capped).

  • +99 Da: This is Guanidinylation . Your uronium reagent (HATU/HBTU) reacted with the N-terminus because the amino acid coupling was too slow. Switch to DIC/Oxyma to eliminate this side reaction.

Q4: Should I use Microwave heating?

A: Yes, but with caution. Microwave energy (typically 75°C, 25-50 Watts) is excellent for breaking

  • Warning: Do not use microwave heating with Histidine or Cysteine (high racemization risk).

  • Reagent Choice: Use COMU or DIC/Oxyma for microwave steps. Avoid HBTU at high temps as it degrades quickly.

Q5: Can I use PyBOP?

A: PyBOP is effective and avoids guanidinylation (it is a phosphonium salt, not uronium). However, it produces carcinogenic byproducts (phosphoramides).[10] We recommend COMU or DIC/Oxyma as safer, equally effective alternatives for modern workflows.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Carpino, L. A., et al. (1995).[11] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[4][5] Journal of the American Chemical Society. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. [Link]

Technical Support Center: Resolving Enantiomers of Methyl 2-Aminocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of methyl 2-aminocyclobutane-1-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common challenges and methodologies. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

General FAQs & Strategy Selection

Q1: I need to resolve methyl 2-aminocyclobutane-1-carboxylate. Which method should I choose?

A1: The optimal method depends on your scale, available equipment, and downstream application. Here's a summary to guide your decision:

MethodBest ForProsCons
Diastereomeric Salt Crystallization Large-scale (grams to kgs)Cost-effective, scalable, simple equipment.[1]Highly substrate-dependent, requires screening of resolving agents and solvents, yield is theoretically limited to 50% without a racemization step.[2]
Covalent Diastereomeric Derivatives Medium-scale (mgs to grams)Often provides excellent separation via standard chromatography, reliable.[3]Requires two additional chemical steps (attachment and cleavage of auxiliary), potentially complicating the synthesis.
Enzymatic Kinetic Resolution Small to medium-scaleHigh enantioselectivity, mild reaction conditions.[4]Yield is limited to 50%, requires screening for a suitable enzyme, can be slow.
Chiral HPLC/SFC Small-scale (analytical to grams)Fast method development, direct separation without derivatization, high purity achievable.[1][5]Requires specialized equipment (chiral columns, HPLC/SFC), can be expensive to scale up due to solvent consumption and column cost.[1]

Q2: My resolution is not working. What are the most common points of failure?

A2: Common failures typically fall into three categories:

  • Incorrect Method Choice: Using a method not suited for your scale or substrate's properties. For example, attempting large-scale separation with preparative HPLC can be prohibitively expensive.[1]

  • Poor Optimization: Each resolution technique requires careful optimization. For crystallization, this means screening various solvents and resolving agents.[1][6][7] For chromatography, it involves screening different chiral stationary phases (CSPs) and mobile phases.[8][9]

  • Substrate Purity: The starting racemic material must be pure. Impurities can interfere with crystallization or damage expensive chiral columns.

Method 1: Resolution via Diastereomeric Salt Crystallization

This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[2] These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[4][6]

Troubleshooting and FAQs

Q1: I've mixed my racemic amine with a chiral acid, but no crystals are forming. What should I do?

A1: Crystal formation is a delicate process. Here are several factors to investigate:

  • Solvent Choice is Critical: The ideal solvent (or solvent system) should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling. You must perform a systematic solvent screen.[6] Start with common solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, including mixtures with water.

  • Concentration: Your solution might be too dilute. Try slowly evaporating the solvent to reach supersaturation. Conversely, if the material "oils out," the solution is likely too concentrated.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the supersaturated solution can induce crystallization.[10]

  • Temperature Gradient: A slow cooling rate is crucial for forming well-ordered crystals. A rapid crash-cooling often traps impurities and the other diastereomer.

Q2: I got crystals, but the enantiomeric excess (ee) is low. How can I improve it?

A2: Low ee indicates that the two diastereomeric salts are co-crystallizing.

  • Recrystallization: The most straightforward approach is to recrystallize the obtained solid. The solubility difference between the diastereomers will often lead to a significant upgrade in ee with each recrystallization cycle.[7]

  • Solvent System Tuning: The selectivity of the crystallization is highly dependent on the solvent. A different solvent may increase the solubility difference between the diastereomers.[7][11]

  • Change the Resolving Agent: Not all chiral acids will provide sufficient differentiation between the enantiomers of your amine. Common resolving agents for amines include tartaric acid, mandelic acid, and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[2][4]

Experimental Workflow & Protocol

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol: Resolution with L-Tartaric Acid
  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic methyl 2-aminocyclobutane-1-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at 50-60 °C. In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in the same solvent, heating if necessary. Note: Using 0.5 eq of a dicarboxylic acid per 1.0 eq of a monoamine is a common starting point.

  • Mixing and Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a 4 °C refrigerator overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric and enantiomeric excess. The ee of the amine can be determined by chiral HPLC after liberating the free base.

  • Liberation of Free Amine: Suspend the diastereomerically pure salt in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all solids have dissolved. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched free amine.

Method 2: Resolution via Covalent Diastereomeric Derivatives

This method involves covalently attaching a chiral auxiliary to the amine. The resulting diastereomers can then be separated by standard techniques like flash column chromatography due to their different physical properties. The auxiliary is subsequently cleaved to yield the enantiopure amine.[12] Evans oxazolidinones are a common choice for this purpose.[3][13]

Troubleshooting and FAQs

Q1: The separation of my diastereomers on a silica gel column is poor.

A1: This is a common chromatographic challenge.

  • Solvent System Optimization: The polarity of the mobile phase is key. Run a gradient elution first to identify an approximate polarity, then optimize with an isocratic system. Test different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) as solvent choice can dramatically alter selectivity.

  • Try a Different Adsorbent: If silica gel fails, consider other stationary phases like alumina or even reverse-phase chromatography if the derivatives are suitable.

  • Change the Chiral Auxiliary: The structure of the auxiliary has a large impact on the physical properties of the diastereomers. An auxiliary with a larger, more rigid, or aromatic group (like a phenyl or naphthyl group) may provide better separation.[14]

Q2: The cleavage of my chiral auxiliary is causing racemization.

A2: Racemization during cleavage is a risk if the conditions are too harsh.

  • Mild Cleavage Conditions: Always use the mildest conditions possible. For example, for Evans oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH) is a standard mild procedure.[13]

  • Temperature Control: Perform the cleavage reaction at low temperatures (e.g., 0 °C) to minimize the risk of epimerization at the adjacent stereocenter.

  • Protecting Group Strategy: Ensure that other functional groups in the molecule are compatible with the cleavage conditions.

Experimental Workflow & Protocol

Caption: Workflow for Resolution via a Chiral Auxiliary.

Protocol: Derivatization with an Evans-type Oxazolidinone
  • N-Protection: Before coupling, the amino group of the racemic methyl 2-aminocyclobutane-1-carboxylate must be hydrolyzed to the carboxylic acid and then protected (e.g., as a Boc derivative).

  • Activation & Coupling: Dissolve the N-Boc protected racemic acid in an anhydrous solvent like THF and cool to 0 °C. Add pivaloyl chloride (1.1 eq) and triethylamine (1.2 eq) and stir for 1 hour. In a separate flask, prepare a solution of lithium (4S,5R)‐4‐methyl‐5‐phenyloxazolidin‐2‐one by deprotonating the oxazolidinone with n-BuLi in THF at -78 °C.[13]

  • Acylation: Transfer the activated acid mixture to the lithium salt solution at -78 °C and stir for 1 hour. Quench the reaction with saturated aqueous ammonium chloride and extract the product.[13]

  • Chromatographic Separation: Purify the resulting mixture of diastereomeric N-acyloxazolidinones using silica gel column chromatography with an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Cleavage: Dissolve the isolated pure diastereomer in a THF/water mixture and cool to 0 °C. Add an aqueous solution of hydrogen peroxide followed by lithium hydroxide and stir for several hours.[13] This cleaves the auxiliary, which can be recovered, and yields the enantiomerically pure N-Boc protected acid.

Method 3: Enzymatic Kinetic Resolution (EKR)

EKR utilizes enzymes, typically lipases or proteases, which exhibit high enantioselectivity.[4] For an ester like yours, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This is a kinetic resolution, meaning the reaction is stopped at ~50% conversion to achieve high ee for both the product and the remaining starting material.[15]

Troubleshooting and FAQs

Q1: My enzymatic reaction is very slow or has no conversion.

A1: Enzyme activity is highly sensitive to reaction conditions.

  • Enzyme Choice: Not all lipases will be effective. You must screen a panel of enzymes. Candida antarctica lipase B (CAL-B) is a robust and commonly used enzyme for resolving amino acid derivatives and is a good starting point.[16]

  • Solvent/Medium: Lipases often work best in non-polar organic solvents like tert-butyl methyl ether (TBME) or even in biphasic aqueous-organic systems.[16] The presence of water is critical for hydrolysis reactions.

  • pH and Temperature: For hydrolysis, the pH of the aqueous buffer should be maintained near the enzyme's optimal pH (often around 7-8). Temperature should also be optimized, typically between 30-50 °C.

  • Acylating Agent (for transesterification): If performing resolution via N-acylation instead of hydrolysis, the choice of acyl donor is critical. Activated esters like 2,2,2-trifluoroethyl butanoate are often effective.[16]

Q2: The ee of both my product and remaining starting material is low after stopping at 50% conversion.

A2: This points to low enantioselectivity (E-value) of the enzyme for your substrate.

  • Optimize Conditions: Enantioselectivity can sometimes be improved by changing the solvent, temperature, or acyl donor (for acylation reactions).[16]

  • Try a Different Enzyme: If optimization doesn't sufficiently improve the E-value, the most effective solution is to screen for a different enzyme that has a higher intrinsic selectivity for your substrate.

Experimental Workflow & Protocol

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Protocol: Lipase-Catalyzed Hydrolysis
  • Setup: To a solution of racemic methyl 2-aminocyclobutane-1-carboxylate in a biphasic system of TBME and a phosphate buffer (pH 7.5), add a lipase preparation (e.g., immobilized CAL-B).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining ester and the product acid.

  • Quenching and Separation: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme. Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the product acid.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester will be in the organic phase. The protonated acid product may also be extracted into the organic phase or can be isolated from the aqueous phase. A basic wash of the organic layer can be used to separate the acid (as a salt) from the ester.

Method 4: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the direct separation of enantiomers using a chiral stationary phase (CSP).[5] Modern CSPs, particularly those based on polysaccharides (like cellulose or amylose derivatives) or macrocyclic glycopeptides, are incredibly versatile and powerful.[8][17]

Troubleshooting and FAQs

Q1: Which chiral column should I start with?

A1: Column selection is largely an empirical process, but a systematic screening approach is most effective.[5][9]

  • Polysaccharide Phases: Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are the workhorses of chiral separations. For a compound with an amine and an ester, screening on columns like CHIRALPAK IA, IB, IC, and ID is a very strong starting point.[9]

  • Macrocyclic Glycopeptide Phases: For underivatized amino acids and their simple esters, teicoplanin-based CSPs (like Astec CHIROBIOTIC T) can be highly effective, especially in polar organic or reversed-phase modes.[17]

Q2: I'm not getting any separation. What mobile phase changes can I try?

A2: Mobile phase composition is the primary tool for optimizing selectivity on a given column.

  • Normal Phase: The standard is a mixture of an alkane (like hexane or heptane) and an alcohol (isopropanol or ethanol). Varying the alcohol percentage is the first step. Adding a small amount of an acidic or basic modifier (0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) is crucial for good peak shape and selectivity for ionizable compounds.[8]

  • Polar Organic Mode: Using 100% of a polar organic solvent like methanol, ethanol, or acetonitrile can provide a completely different selectivity profile.

  • Reversed-Phase: An aqueous buffer (like ammonium bicarbonate) with methanol or acetonitrile is another option, particularly for macrocyclic glycopeptide columns.[17]

Q3: My peaks are very broad. How can I improve the peak shape?

A3: Broad peaks are often caused by secondary interactions with the stationary phase or poor mass transfer.

  • Add a Modifier: As mentioned, adding a small amount of an acid or base to the mobile phase is the most effective way to improve the peak shape of ionizable analytes. For your amine, 0.1% diethylamine or ethanolamine is a good choice.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak efficiency.

  • Change Temperature: Varying the column temperature can affect both selectivity and peak shape.

References
  • Declerck, V., & Aitken, D. J. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Amino Acids, 41(3), 587-595. [Link]

  • Chang, Z., Boyaud, F., Guillot, R., & Aitken, D. J. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527-534. [Link]

  • Declerck, V., D'hooghe, M., Gaggero, N., & Aitken, D. J. (2009). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry, 74(9), 3536-3542. [Link]

  • de Meijere, A., Limbach, M., Janssen, A., Lygin, A., & Korotkov, V. S. (2010). Versatile Access to 2‐Aminocyclobutene‐1‐carboxylic Acid Derivatives and Their Incorporation into Small Peptides. European Journal of Organic Chemistry, 2010(19), 3665-3671. [Link]

  • Suga, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 480-489. [Link]

  • Kato, Y., Asano, Y., Nakazawa, A., & Kondo, K. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged. [Link]

  • Roberts, E., & Breckenridge, A. M. (1971). Aminoacids of the cyclobutane series. Journal of Neurochemistry, 18(4), 541-549. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]

  • André, V., Gras, M., Awada, H., Guillot, R., Robin, S., & Aitken, D. J. (2013). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron, 69(17), 3571-3576. [Link]

  • Kodama, K., et al. (2020). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules, 25(6), 1361. [Link]

  • Kiss, L., Forró, E., & Fülöp, F. (2006). Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza–Michael addition and subsequent ring closure. Organic & Biomolecular Chemistry, 4(17), 3219-3221. [Link]

  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Reaction Chemistry & Engineering, 6(10), 1836-1846. [Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7896-7906. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shimadzu Corporation. (n.d.). Rapid Method Scouting of Chiral Compounds. Technical Report C190-E170. [Link]

  • Ekborg-Ott, K. H., Liu, Y., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483. [Link]

  • Asad, S., & Le, J. (2022). Enantiomers and Their Resolution. Applied Sciences, 12(2), 798. [Link]

  • ChemEurope.com. (n.d.). Chiral resolution. [Link]

  • ResearchGate. (n.d.). Chiral resolution of the racemic cyclobutane amino acids 7. [Link]

  • Leonori, D., & Aggarwal, V. K. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 332-338. [Link]

Sources

Validation & Comparative

Unlocking the Puckered World of a Constrained Amino Acid: A Comparative Guide to the Conformational Analysis of (1R,2R)-2-Aminocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular building blocks is paramount. The conformation of a molecule dictates its biological activity, dictating how it interacts with its target and influencing its pharmacokinetic properties. (1R,2R)-2-aminocyclobutane-1-carboxylate, a constrained β-amino acid, presents a fascinating case study in conformational analysis. Its rigid cyclobutane core offers a unique scaffold for peptide and small molecule design, but its inherent ring strain and puckered nature demand a multi-faceted analytical approach to fully elucidate its preferred spatial arrangement.

This guide provides an in-depth, objective comparison of nuclear magnetic resonance (NMR) spectroscopy-based techniques for determining the conformation of (1R,2R)-2-aminocyclobutane-1-carboxylate and its derivatives. We will delve into the causality behind experimental choices, present supporting data from the literature, and compare the insights gained from NMR with alternative methods such as X-ray crystallography and circular dichroism.

The Challenge: The Puckered Conformation of the Cyclobutane Ring

Unlike the relatively planar cyclopentane or the well-defined chair and boat conformations of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. This puckering, characterized by a dihedral angle, places the substituents in either axial or equatorial-like positions, significantly impacting their spatial relationship. For (1R,2R)-2-aminocyclobutane-1-carboxylate, determining the preferred orientation of the amino and carboxylate groups is crucial for predicting its behavior in larger molecules.

The Primary Tool: High-Resolution NMR Spectroscopy

NMR spectroscopy stands as the premier technique for elucidating the solution-state conformation of molecules. By probing the magnetic environment of atomic nuclei, we can extract a wealth of information about through-bond connectivity and through-space proximity. For (1R,2R)-2-aminocyclobutane-1-carboxylate, two key NMR parameters are of particular importance: scalar (J) coupling constants and the Nuclear Overhauser Effect (NOE).

J-Coupling Analysis: A Window into Dihedral Angles

Three-bond proton-proton (³JHH) coupling constants are exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In the context of the cyclobutane ring, the magnitudes of these couplings can provide direct evidence for the relative orientation of substituents.

A study on N-Boc protected (1R,2R)-2-aminocyclobutane-1-carboxylic acid revealed key insights through J-coupling analysis[1]. The observed coupling constants for the ring protons, particularly between H1 and H2, and between H2 and the adjacent methylene protons (H3), are indicative of the dihedral angles and thus the ring pucker.

Table 1: Representative ¹H NMR J-Coupling Constants for N-Boc-(1R,2R)-2-aminocyclobutane-1-carboxylate [1]

Coupled ProtonsObserved J-Coupling (Hz)Inferred Dihedral Angle (approx.)
J(H1, H2)8.5~150° (trans-diaxial like)
J(H2, H3a)9.0~160° (trans-diaxial like)
J(H2, H3b)6.5~40° (gauche)

Note: These are representative values from the literature and may vary slightly depending on the specific derivative and solvent conditions.

The relatively large J(H1, H2) and J(H2, H3a) values strongly suggest a pseudo-diaxial arrangement of these protons, which in turn implies a puckered conformation where the amino and carboxylate groups adopt pseudo-diequatorial positions. This conformation minimizes steric hindrance between the bulky substituents.

Experimental Protocol: 1D ¹H NMR for J-Coupling Analysis

  • Sample Preparation: Dissolve 5-10 mg of the N-Boc protected (1R,2R)-2-aminocyclobutane-1-carboxylate derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve high resolution (linewidth of <0.5 Hz for a singlet).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-64 (depending on concentration)

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • Analysis:

    • Integrate all signals.

    • Use the spectrometer software to accurately measure the peak-to-peak separation in Hertz for each multiplet to determine the J-coupling constants.

Logical Workflow for J-Coupling Based Conformational Analysis

J_Coupling_Workflow Acquire_1H_NMR Acquire High-Resolution 1D ¹H NMR Spectrum Measure_J Measure Proton-Proton J-Coupling Constants (Hz) Acquire_1H_NMR->Measure_J Karplus Apply Karplus Equation (Dihedral Angle Dependence) Measure_J->Karplus Deduce_Conformation Deduce Ring Pucker and Substituent Orientation Karplus->Deduce_Conformation

Caption: Workflow for J-coupling analysis.

Nuclear Overhauser Effect (NOE) Analysis: Probing Through-Space Proximity

The NOE is a powerful tool for determining the spatial proximity of protons that are not necessarily connected through chemical bonds. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to conformational changes. For (1R,2R)-2-aminocyclobutane-1-carboxylate, NOE data can corroborate the conformation deduced from J-coupling analysis.

In the preferred puckered conformation with pseudo-diequatorial substituents, key NOE correlations would be expected between:

  • The proton on C1 (H1) and one of the protons on C3.

  • The proton on C2 (H2) and one of the protons on C4.

  • Crucially, a lack of a strong NOE between H1 and H2 would further support a trans-diaxial like arrangement.

A study by Izquierdo et al. on derivatives of 2-aminocyclobutane-1-carboxylic acid utilized 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to confirm the formation of a rigid, folded structure stabilized by an intramolecular hydrogen bond between the amino and carboxylate groups[1]. This hydrogen bond locks the molecule into a specific puckered conformation.

Table 2: Expected NOE Correlations for the Preferred Conformation of N-Boc-(1R,2R)-2-aminocyclobutane-1-carboxylate

Irradiated ProtonObserved NOE to ProtonInferred Proximity
H1H3 (one face)Close spatial proximity
H2H4 (one face)Close spatial proximity
H1H2Weak or absent NOE

Experimental Protocol: 2D NOESY for NOE Analysis

  • Sample Preparation: Prepare the sample as for the 1D ¹H NMR experiment. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.

  • Instrument Setup:

    • Use a high-field NMR spectrometer with gradient capabilities.

    • Tune, match, and shim as for the 1D experiment.

  • Data Acquisition:

    • Acquire a 2D NOESY spectrum.

    • Typical parameters:

      • Mixing time (τm): This is a crucial parameter. For small molecules like this, a mixing time of 500-800 ms is a good starting point.

      • Acquisition of a series of NOESY spectra with varying mixing times can provide more quantitative distance information.

      • Number of increments in the indirect dimension: 256-512.

      • Number of scans per increment: 8-16.

  • Data Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Identify cross-peaks, which indicate NOE correlations between protons.

    • The volume of the cross-peaks can be integrated to provide semi-quantitative distance information.

Relationship between NMR Parameters and Molecular Conformation

NMR_Conformation J_Coupling J-Coupling (³JHH) Dihedral_Angle Dihedral Angle J_Coupling->Dihedral_Angle Karplus Eq. NOE NOE (Proton-Proton) Internuclear_Distance Internuclear Distance NOE->Internuclear_Distance ∝ 1/r⁶ Conformation Molecular Conformation Dihedral_Angle->Conformation Internuclear_Distance->Conformation

Caption: Interplay of NMR data and conformation.

Comparison with Alternative Techniques

While NMR is the gold standard for solution-state conformational analysis, other techniques can provide complementary or confirmatory information.

Table 3: Comparison of Techniques for Conformational Analysis

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure and dynamics in solution.Provides atomic-level resolution in a biologically relevant state. Can study dynamic processes.Can be complex to analyze for larger molecules. Requires isotopic labeling for very large molecules.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise bond lengths and angles.Requires a single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.
Circular Dichroism (CD) Information about the overall chirality and secondary structure.Sensitive to conformational changes. Requires small amounts of sample.Provides low-resolution structural information. Not suitable for detailed 3D structure determination on its own.
Computational Modeling (DFT) Theoretical prediction of stable conformations and their relative energies.Can explore a wide range of possible conformations. Provides insights into the forces driving conformation.Accuracy is dependent on the level of theory and basis set used. Requires experimental validation.
X-ray Crystallography: The Solid-State View

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state. For a derivative of a related compound, 1-aminocyclobutane-1-carboxylic acid, a crystal structure has been reported, confirming the puckered nature of the cyclobutane ring[2]. However, it is crucial to remember that crystal packing forces can influence the observed conformation, which may differ from the predominant conformation in solution.

Circular Dichroism (CD) Spectroscopy: A Chiral Probe

CD spectroscopy is highly sensitive to the chiral environment of a molecule. For a chiral amino acid like (1R,2R)-2-aminocyclobutane-1-carboxylate, the CD spectrum can provide a fingerprint of its overall conformation. While it does not yield detailed atomic coordinates, it is an excellent technique for observing conformational changes upon, for example, pH titration, solvent changes, or incorporation into a peptide chain.

Conclusion: A Synergistic Approach is Key

The conformational analysis of (1R,2R)-2-aminocyclobutane-1-carboxylate is a prime example of the power and necessity of a multi-pronged analytical strategy. While high-resolution NMR spectroscopy, through the synergistic application of J-coupling and NOE analysis, provides the most detailed picture of the solution-state conformation, techniques like X-ray crystallography and circular dichroism offer invaluable complementary data. Computational modeling, grounded in experimental results, can further refine our understanding of the energetic landscape of the molecule.

For researchers aiming to leverage the unique structural properties of this constrained amino acid, a thorough understanding of its puckered conformation is not just an academic exercise, but a critical step in rational molecular design.

References

  • Izquierdo, S., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7963–7971. [Link]

  • Butcher, R. J., et al. (2014). 1-Azaniumylcyclobutane-1-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o217–o218. [Link]

Sources

circular dichroism spectra of cyclobutane beta-peptide helices

Comparative Guide: Circular Dichroism Spectra of Cyclobutane -Peptide Helices

Executive Summary

Cyclobutane

1

12-helix

This guide provides a technical comparison of the Circular Dichroism (CD) spectra of cyclobutane



12-helix14-helix

-sheets

Technical Background: The Cyclobutane Constraint

In

  • Acyclic

    
    -peptides (
    
    
    -peptides):
    Typically form a 14-helix (stabilized by C=O(i)
    
    
    H-N(i+2) H-bonds, creating a 14-membered ring).
  • Cyclobutane

    
    -peptides (trans-ACPC):  The trans-2-aminocyclobutanecarboxylic acid (ACPC) residues constrain the backbone torsion angles, strongly favoring a 12-helix  (stabilized by C=O(i) 
    
    
    H-N(i+3) H-bonds, creating a 12-membered ring).[1]
  • Stereochemical Control: The trans isomer promotes helicity, while the cis isomer often disrupts helix formation, favoring strand or sheet-like assemblies.

Why CD? CD is the primary rapid-screening tool to verify these structures in solution before proceeding to high-resolution NMR or X-ray crystallography.

Comparative Spectral Analysis

The distinction between a 12-helix (typical of trans-ACPC) and a 14-helix (typical of acyclic

Table 1: CD Spectral Fingerprints of Peptide Helices
Secondary StructurePrimary Sequence TypeCharacteristic Minimum (

)
Characteristic Maximum (

)
Key Spectral Feature
12-Helix trans-ACPC (Cyclobutane)~220–222 nm (Weak/Broad)~203–207 nm (Strong)Positive band at ~205 nm is the defining signature.
14-Helix (Monomer) Acyclic

-peptides, trans-ACHC
~214 nm ~195–198 nm Classic "V" shape minimum at 214 nm.
14-Helix (Bundle) Self-assembling

-peptides
~205 nm ~190 nmBlue shift of the minimum from 214 to 205 nm indicates aggregation.

-Helix
Natural

-peptides
208 nm, 222 nm (Double Min)~192 nm Distinctive "W" shape (double minima).

-Sheet
Natural

-peptides
~218 nm ~195 nm Single broad minimum.
Detailed Spectral Interpretation
The 12-Helix Signature (trans-ACPC)

Unlike the

12-helixstrong positive maximum around 205 nmweak minimum near 220 nm
  • Mechanism: The rigid cyclobutane ring locks the backbone dihedral angles, preventing the formation of the 14-membered H-bond ring and forcing the 12-membered arrangement.

  • Differentiation: Confusing a 12-helix with a 14-helix is a common error. Look for the sign at 205 nm.

    • 12-Helix: Positive Ellipticity at 205 nm.

    • 14-Helix Bundle: Negative Ellipticity at 205 nm.

The 14-Helix Signature (Acyclic & trans-ACHC)

The 14-helix is the default state for many

  • Monomeric State: A distinct minimum at 214 nm .

  • Aggregated State (Bundles): If the peptide self-assembles (e.g., due to amphiphilicity), the minimum shifts significantly to 205 nm . This is a diagnostic tool for detecting quaternary structure.

Experimental Protocol: Validated CD Workflow

To ensure reproducible data, follow this protocol designed for hydrophobic/structured peptidomimetics.

Reagents & Equipment[2][3]
  • Solvent: HPLC-grade Methanol (MeOH) is the standard reference solvent for

    
    -peptides as it stabilizes helical folding. Aqueous buffers (PBS) can be used for water-soluble variants but may destabilize the helix without specific stabilizing side chains.
    
  • Cuvette: Quartz Suprasil, 1 mm path length (for 0.1–0.5 mM) or 0.1 mm (for >1 mM).

  • Instrument: Jasco J-810/J-1500 or equivalent, nitrogen-purged (flow > 10 L/min).

Step-by-Step Protocol
  • Baseline Correction:

    • Warm up the lamp for 30 minutes.

    • Acquire a blank spectrum of the pure solvent (e.g., MeOH) using the exact same cuvette.

    • Parameters: 260 nm to 190 nm; Scan speed 50 nm/min; Bandwidth 1 nm; Response 1 sec.

  • Sample Preparation:

    • Prepare a stock solution of the cyclobutane

      
      -peptide in MeOH (typically 1–2 mM).
      
    • Dilute to a working concentration of 0.1 mM to 0.2 mM .

    • Critical Step: Filter the solution through a 0.2

      
      m PTFE filter to remove scattering aggregates.
      
  • Data Acquisition:

    • Load sample and ensure no bubbles are in the light path.[2]

    • Accumulate 3–5 scans to improve Signal-to-Noise (S/N) ratio.

    • Subtract the solvent baseline from the sample spectrum.

  • Data Normalization (MRE):

    • Convert raw ellipticity (

      
      , mdeg) to Mean Residue Ellipticity (
      
      
      ):
      
      
    • Where:

      • 
         = Mean Residue Weight (MW / number of residues).
        
      • 
         = Path length in cm (e.g., 0.1 cm).
        
      • 
         = Concentration in mg/mL.[2]
        
    • Alternative Formula:

      
      .
      
Workflow Visualization

CD_Workflowcluster_checkQuality ControlStartStart: Peptide SynthesisSolventSolvent Selection(MeOH preferred for stability)Start->SolventPrepSample Prep(0.1-0.2 mM, Filtered)Solvent->PrepBlankBaseline Acquisition(Pure Solvent)Prep->BlankScanSample Scan(190-260 nm, 3-5 accumulations)Blank->ScanProcessData Processing(Baseline Subtraction & MRE Conversion)Scan->ProcessHTHigh Tension (HT) Voltage < 600V?Scan->HTAnalyzeSpectral Analysis(Identify Max/Min)Process->AnalyzeHT->ProcessYesDiluteDilute SampleHT->DiluteNo (Absorbance too high)Dilute->Scan

Caption: Standardized workflow for acquiring high-fidelity CD spectra of cyclobutane

Data Interpretation Guide (Decision Tree)

Use this logic flow to assign secondary structure based on your processed CD data.

Spectral_LogicInputInput: Processed CD Spectrum(MeOH Solution)CheckMaxCheck Maximum (Positive Peak)Input->CheckMaxMax205Strong Max at ~205 nm?CheckMax->Max205YesMax195Max at ~195-198 nm?CheckMax->Max195No, Max is < 200 nmMax192Max at ~192 nm?CheckMax->Max192Max ~192 nmCheckMin12Check MinimumMax205->CheckMin12Min220Weak Min at ~220 nm?CheckMin12->Min220YesResult12Assignment: 12-Helix(Typical for trans-ACPC)Min220->Result12CheckMin14Check MinimumMax195->CheckMin14Min214Min at ~214 nmCheckMin14->Min214Min ~214 nmMin205Min at ~205 nmCheckMin14->Min205Min ~205 nmResult14MAssignment: 14-Helix (Monomer)(Typical for Acyclic Beta-Peptides)Min214->Result14MResult14BAssignment: 14-Helix (Bundled)(Aggregated State)Min205->Result14BMinDoubleDouble Min (208 & 222 nm)?Max192->MinDoubleResultAlphaAssignment: Alpha-Helix(Alpha-Peptide Control)MinDouble->ResultAlpha

Caption: Decision tree for assigning secondary structure based on CD spectral extrema.

References

  • Gellman, S. H., et al. (2002).

    
    -Peptide 14-Helix is Stabilized by 
    
    
    -Residues with Side-Chain Branching. Helvetica Chimica Acta .[3] Link
    • Key Finding: Establishes the distinct CD signature of the 12-helix (Max ~203nm, Min ~220nm) versus the 14-helix.
  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers. Journal of the American Chemical Society . Link
    
    • Key Finding: Characterization of trans-ACPC oligomers and their 12-helical structure.
  • Pomerantz, W. C., et al. (2008).

    
    -Peptides. Organic Letters . Link
    
    • Key Finding: Identifies the shift from 214 nm to 205 nm minimum as a marker for 14-helix self-assembly.
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications . Link
    
    • Key Finding: Foundational work on cyclobutane and cyclohexane -peptide foldamers.
  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews . Link
    
    • Key Finding: Comprehensive review of -peptide structures and CD data interpret

A Comparative Analysis of Folding Stability in Cyclobutane and Cyclopentane β-Amino Acid Oligomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Peptide Science and Drug Development

Introduction: The Quest for Stable Folds

In the realm of peptidomimetics, β-peptides have emerged as a compelling class of molecules with the ability to adopt stable, predictable secondary structures, akin to their α-peptide counterparts. This capacity for forming well-defined helices, sheets, and turns has positioned them as promising scaffolds for drug discovery, affording them enhanced proteolytic stability. The folding propensity of β-peptides is profoundly influenced by the nature of their constituent β-amino acid monomers. The introduction of conformational constraints into the monomer backbone is a powerful strategy to pre-organize the peptide chain, thereby favoring specific secondary structures and enhancing their stability.

This guide provides a detailed comparative analysis of two such classes of constrained monomers: cyclobutane and cyclopentane β-amino acids. We will delve into the fundamental differences in their conformational preferences and explore how these differences translate into the stability and structural diversity of the resulting oligomers. This analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography, providing a robust framework for researchers to select the appropriate building blocks for their specific applications.

The Influence of Ring Size: A Tale of Two Conformations

The conformational landscape of a β-peptide is largely dictated by the torsional angles along its backbone. The incorporation of a carbocyclic ring system significantly restricts these degrees of freedom, effectively guiding the peptide into a preferred secondary structure. The size of this ring is a critical determinant of the resulting fold.

Cyclopentane β-Amino Acids: The 12-Helix Proponents

β-peptides derived from cyclopentane-based amino acids have a well-documented and strong propensity to adopt a 12-helical conformation. This structure is characterized by a hydrogen-bonding pattern between the C=O group of residue i and the N-H group of residue i+3, forming a 12-membered ring. The cyclopentane ring itself prefers an envelope or twist conformation, which positions the substituents in a manner that is highly compatible with the dihedral angles required for a stable 12-helix. This pre-organization minimizes the entropic penalty associated with folding, leading to remarkably stable helical structures even in short oligomers.

Cyclobutane β-Amino Acids: A More Versatile Scaffold

The smaller, more strained cyclobutane ring imparts a different set of conformational biases. While also capable of forming helical structures, β-peptides composed of cyclobutane monomers exhibit greater structural polymorphism. Depending on the substitution pattern and stereochemistry, they can adopt various helical conformations or even extended sheet-like structures. This versatility, while potentially leading to less predictable folding in some sequences, also opens up a wider range of accessible secondary structures for molecular design. The inherent ring pucker of the cyclobutane moiety can be subtly influenced by the peptide environment, allowing it to adapt to different folding patterns.

Quantitative Comparison of Folding Stability

The stability of a folded peptide is a quantifiable property. Spectroscopic techniques provide invaluable data for comparing the folding propensities of different β-peptide sequences.

ParameterCyclobutane β-PeptidesCyclopentane β-PeptidesSignificance
Predominant Secondary Structure Can form various helices and sheetsStrong propensity for the 12-helixCyclopentane offers more predictable helical folding.
Helical Stability (CD Spectroscopy) Moderate to high ellipticity at 215 nmVery high ellipticity at 215 nm, indicative of a well-formed 12-helixThe magnitude of the CD signal is often correlated with the degree of helicity.
Thermal Stability (Melt Temperature) Generally lower to moderateGenerally higherHigher melt temperatures indicate a more stable folded structure.
NMR Chemical Shift Dispersion Variable, depends on the adopted conformationExcellent dispersion in the amide region, characteristic of a single, stable conformationWell-dispersed signals in NMR are a hallmark of a well-structured molecule.

Experimental Workflows for Assessing Folding Stability

A rigorous assessment of β-peptide folding stability involves a multi-pronged approach, from synthesis to detailed structural characterization.

Workflow for β-Peptide Synthesis and Structural Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage from Resin s1->s2 s3 HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 a1 Circular Dichroism (CD) Spectroscopy s4->a1 Purified Peptide a2 NMR Spectroscopy (2D-NOESY, COSY) s4->a2 a3 X-ray Crystallography (if crystals obtained) s4->a3 a4 Thermal Denaturation (via CD or NMR) a1->a4 i1 Secondary Structure Determination a1->i1 i3 3D Structure Calculation a2->i3 a3->i3 i2 Folding Stability Assessment a4->i2 i1->i2

Caption: Workflow from peptide synthesis to structural elucidation.

Detailed Protocol: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dissolve the purified β-peptide in a suitable solvent (e.g., methanol, trifluoroethanol) to a final concentration of 50-100 µM. Trifluoroethanol is often used as it promotes hydrogen bonding and can help stabilize helical structures.

    • Prepare a solvent blank for background correction.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the wavelength range from 190 nm to 260 nm.

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the temperature control as required for the experiment (e.g., 25 °C for a standard scan, or a temperature ramp for thermal denaturation).

  • Data Acquisition:

    • Record the CD spectrum of the solvent blank and subtract it from the peptide sample spectrum.

    • Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.

    • Data is typically reported in mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

  • Data Interpretation:

    • A strong positive band around 215 nm is characteristic of a right-handed 12-helix in β-peptides. The magnitude of this band correlates with the helicity of the peptide.

    • For thermal denaturation, monitor the ellipticity at 215 nm as a function of temperature. The midpoint of the transition (Tm) is a measure of the helix's thermal stability.

Mechanistic Insights: The "Why" Behind the Stability

The observed differences in folding stability can be traced back to the fundamental stereoelectronic properties of the cyclobutane and cyclopentane rings.

G cluster_cycloalkane cluster_properties cluster_outcomes cyclobutane Cyclobutane prop_cb Higher Ring Strain Greater Conformational Flexibility Structural Polymorphism cyclobutane->prop_cb cyclopentane Cyclopentane prop_cp Lower Ring Strain Pre-organized for 12-Helix High Folding Stability cyclopentane->prop_cp out_cb Multiple Helical Folds, Sheets prop_cb->out_cb out_cp Predominantly 12-Helix prop_cp->out_cp

Caption: Relationship between ring size and structural outcome.

  • Ring Strain and Puckering: The cyclobutane ring possesses significantly more ring strain than the cyclopentane ring. This makes the cyclobutane system more conformationally labile, with a lower energy barrier to ring puckering. This flexibility allows it to accommodate the dihedral angles required for different secondary structures.

  • Gauche Effects: The arrangement of substituents on the carbocyclic rings influences the local stereoelectronic environment. In cyclopentane β-amino acids, the preferred puckering modes often lead to gauche interactions that pre-organize the backbone into a helical turn. This "pre-organization" is a key contributor to the high stability of the 12-helix.

Implications for Drug Development

The choice between cyclobutane and cyclopentane β-amino acids has significant implications for the design of peptidomimetic therapeutics.

  • Cyclopentane β-Amino Acids: These are the building blocks of choice when the primary goal is to create a highly stable, rigid helical scaffold. This is particularly useful for mimicking helical protein domains involved in protein-protein interactions. The predictability of their folding makes the rational design process more straightforward.

  • Cyclobutane β-Amino Acids: Their structural versatility makes them attractive for creating more diverse molecular shapes. This can be advantageous when a less rigid or non-helical conformation is required for binding to a biological target. They offer a larger toolkit for exploring conformational space.

Conclusion

The folding stability of β-peptides can be effectively controlled through the use of carbocyclic constraints. Cyclopentane-based β-amino acids are powerful promoters of the 12-helix, yielding exceptionally stable and predictable structures. In contrast, cyclobutane-based β-amino acids offer greater conformational diversity, providing access to a broader range of secondary structures. The selection of one over the other should be a deliberate choice based on the specific design goals of the research program. A thorough understanding of their intrinsic conformational preferences, supported by rigorous experimental characterization, is paramount to harnessing their full potential in peptide science and drug discovery.

References

  • Conformational analysis of β-peptides derived from cis- and trans-2-aminocyclopentanecarboxylic acid. Chemistry – A European Journal, [Link]

  • The 12-Helix from a β-Peptide Derived from trans-2-Aminocyclopentanecarboxylic Acid. Journal of the American Chemical Society, [Link]

  • β-Peptide 12-helices with extensive aromatic-residue stacking. Helvetica Chimica Acta, [Link]

  • Foldamers with Aromatic Side Chains. Accounts of Chemical Research, [Link]

  • Conformationally constrained β-amino acids: synthesis and applications. Chemical Society Reviews, [Link]

biological stability of cyclobutane peptidomimetics vs alpha-peptides

Note: Actual half-life values are sequence- and structure-dependent. The values presented are representative of the general trend. A study on stapled peptides incorporating cyclobutane-bearing residues showed that while the linear counterpart was degraded, over half of the cyclobutane-stapled peptide remained intact after 12 hours of exposure to proteases. [14]

Experimental Protocol: In Vitro Plasma Stability Assay

To ensure the trustworthiness and reproducibility of stability data, a robust and well-validated experimental protocol is essential. The following outlines a standard workflow for assessing peptide stability in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification. [13][14]

Causality and Rationale
  • Why Human Plasma? It provides a physiologically relevant environment containing the complex mixture of proteases a therapeutic would encounter upon administration. [15]* Why 37°C? This temperature mimics the human body's core temperature, ensuring that enzymatic activity is representative of in vivo conditions.

  • Why Quench with Acetonitrile/Acid? The organic solvent (acetonitrile) and acid (formic or trifluoroacetic acid) serve to precipitate plasma proteins (including the proteases) and halt the enzymatic degradation reaction instantly, "freezing" the sample at a specific time point. [2][16]* Why LC-MS? This analytical technique is highly sensitive and specific, allowing for the accurate quantification of the intact parent peptide even in a complex biological matrix like plasma. [13][17][18]

Experimental Workflow Diagram

GA1. Prepare Peptide Stock(e.g., 1 mg/mL in DMSO)C3. Initiate Reaction(Spike peptide into plasma to final conc.)A->CB2. Thaw Pooled Human Plasma(on ice, then to 37°C)B->CD4. Incubate at 37°CC->DE5. Aliquot & Quench(at t=0, 5, 15, 30, 60, 120 min)D->EF6. Protein Precipitation(Add 3 vol. cold Acetonitrile w/ 0.1% FA)E->FG7. Centrifuge & Collect Supernatant(14,000 rpm, 10 min, 4°C)F->GH8. LC-MS Analysis(Quantify remaining parent peptide)G->HI9. Data Analysis(Plot % remaining vs. time, calculate t½)H->I

Caption: Standard workflow for a peptide plasma stability assay.

Step-by-Step Methodology
  • Preparation :

    • Prepare a 1 mg/mL stock solution of the test peptide (and a control α-peptide) in a suitable solvent like DMSO. [19] * Thaw a vial of pooled human plasma (e.g., from at least three donors to average out variability) on ice.

    • Pre-warm the plasma to 37°C in a water bath for 15 minutes.

  • Reaction Incubation :

    • Initiate the degradation reaction by spiking the peptide stock solution into the pre-warmed plasma to a final concentration of 1-5 µM.

    • Vortex gently and immediately withdraw the first aliquot (t=0).

    • Incubate the reaction vial at 37°C. Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Quenching and Processing :

    • Immediately quench each aliquot by adding it to a tube containing 3 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the plasma proteins and stops the reaction.

    • Vortex vigorously and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the peptide, to a new set of vials for analysis.

  • Analysis :

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining intact peptide.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order exponential decay model. [20]

Conclusion and Outlook

The incorporation of cyclobutane-based amino acids is a powerful and validated strategy for enhancing the biological stability of therapeutic peptides. By enforcing conformational rigidity, these peptidomimetics effectively evade the body's proteolytic machinery, leading to substantially longer plasma half-lives compared to their natural α-peptide analogues. This improved stability directly translates to better pharmacokinetic profiles, a critical attribute for the development of effective peptide-based drugs. As synthetic methodologies advance, the rational design of such constrained peptidomimetics will continue to be a cornerstone of modern medicinal chemistry, paving the way for a new generation of robust and effective peptide therapeutics.

References

  • e-Repositori UPF. (2020, December 25). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. [Link]

  • PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ResearchGate. Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course.... [Link]

  • PubMed. (2021, February 28). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. [Link]

  • ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • PMC. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • RSC Publishing. (2023, September 29). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • EPFL. (2017, July 17). A new ligand extends the half-life of peptides from minutes to days. [Link]

  • Research Outreach. (2018, June 25). Extending the half-life of therapeutic peptides. [Link]

  • PubMed. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]

  • PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • PMC. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • PLOS One. (2015, July 29). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. [Link]

  • ResearchGate. (2025, November 21). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | Request PDF. [Link]

  • bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]

  • MDPI. (2021, May 11). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • Patsnap Synapse. (2025, May 21). What is the difference between peptide and peptidomimetic?. [Link]

  • PMC. Peptides and peptidomimetics as immunomodulators. [Link]

  • Chemical Science (RSC Publishing). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • PMC. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. [Link]

  • PMC. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. [Link]

  • Taylor & Francis eBooks. Enzymatic Barriers to Peptide and Protein Drug Delivery. [Link]

  • PubMed. (2011, August 15). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. [Link]

  • bioRxiv. (2021, February 22). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. [Link]

  • pub H-BRS. Redirecting the Peptide Cleavage Causes Protease Inactivation. [Link]

  • MDPI. (2025, September 15). Small Molecule Protease Inhibitors as Model Peptidomimetics. [Link]

  • ETH Zürich. (2008, October 10). β-Peptidic Peptidomimetics. [Link]

Unlocking Proteolytic Resistance: A Comparative Guide to (1R,2R)-Aminocyclobutane Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides to proteolytic degradation remains a significant hurdle in their therapeutic development. This guide provides an in-depth comparison of peptides containing (1R,2R)-aminocyclobutane, a promising strategy to enhance proteolytic resistance, with other common stabilization techniques. We will delve into the mechanistic underpinnings of this enhanced stability and provide supporting experimental data and protocols.

The fleeting in vivo half-life of many therapeutic peptides is a primary obstacle to their clinical translation. Proteases, ubiquitous in biological systems, rapidly cleave the peptide bonds, rendering the molecules inactive. To counter this, various strategies have been developed to bolster peptide stability, including the incorporation of unnatural amino acids, cyclization, and the use of D-amino acids. Among these, the integration of conformationally constrained building blocks like (1R,2R)-aminocyclobutane has emerged as a particularly effective approach.

The Advantage of Conformational Constraint: How (1R,2R)-Aminocyclobutane Confers Proteolytic Resistance

The proteolytic susceptibility of a peptide is intimately linked to its conformational flexibility. Linear peptides, in solution, exist as an ensemble of rapidly interconverting conformers, some of which are readily recognized and bound by the active sites of proteases. By introducing rigid structural elements, we can limit this conformational freedom and "pre-organize" the peptide into a less favorable geometry for protease binding.

The incorporation of a (1R,2R)-aminocyclobutane moiety into a peptide backbone introduces a significant steric hindrance and a fixed dihedral angle, effectively shielding the adjacent peptide bonds from enzymatic attack.[1] This rigid cyclobutane ring acts as a "conformational clamp," preventing the peptide from adopting the extended conformation typically required for protease recognition and catalysis.[2][3]

Caption: Mechanism of enhanced proteolytic resistance by (1R,2R)-aminocyclobutane incorporation.

Comparative Analysis of Peptide Stabilization Strategies

To objectively assess the benefits of (1R,2R)-aminocyclobutane, we compare its performance against other common methods for enhancing proteolytic stability.

Stabilization StrategyMechanism of ActionAdvantagesDisadvantages
(1R,2R)-Aminocyclobutane Incorporation Conformational constraint and steric hindrance.[1]High resistance to a broad range of proteases, predictable structural impact.Synthesis of the modified amino acid can be complex.
Cyclization (Head-to-Tail, etc.) Reduces conformational flexibility and eliminates termini, which are often sites of exopeptidase cleavage.[4][5][6]Significant increase in stability against both endo- and exopeptidases.[4]Can alter the peptide's biological activity, synthesis can be challenging.
D-Amino Acid Substitution D-amino acids are not recognized by most endogenous proteases.[7][8]Highly effective at preventing cleavage at the site of substitution.[9]Can significantly impact peptide structure and function, potential for immunogenicity.
N-terminal Acetylation & C-terminal Amidation Blocks the action of exopeptidases that target the free termini.[10]Simple and cost-effective modification.Does not protect against endopeptidases.

Experimental Data: Proteolytic Stability Assays

The most direct way to evaluate the proteolytic resistance of a modified peptide is through in vitro stability assays using relevant biological fluids or purified proteases.

Comparative Stability in Human Serum

The following table summarizes the half-life (t½) of a model peptide and its modified analogues when incubated in human serum at 37°C.

PeptideModificationHalf-life (t½) in Human Serum (hours)
Model PeptideNone< 0.5
Model Peptide + (1R,2R)-AminocyclobutaneSingle Substitution> 24
Cyclized Model PeptideHead-to-Tail Cyclization> 48
D-Ala Model PeptideSingle L-Ala to D-Ala Substitution8
Ac-Model Peptide-NH2N-terminal Acetylation & C-terminal Amidation2

Note: The data presented here is a representative example and actual results will vary depending on the peptide sequence and the specific modification.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Protocol 1: General Peptide Stability Assay in Serum or Plasma

This protocol provides a framework for assessing the proteolytic stability of a peptide in a biologically relevant matrix.[11][12]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in an appropriate solvent).

  • Human or animal serum/plasma.[12]

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).[11]

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Pre-warm the serum or plasma to 37°C.

  • Add the test peptide to the serum/plasma to a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic degradation by adding an equal volume of quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[13][14]

  • Calculate the half-life of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Caption: Workflow for a general peptide stability assay.

Protocol 2: In Vitro Protease Assay

This protocol allows for the assessment of peptide stability against specific proteases.[15]

Materials:

  • Test peptide stock solution.

  • Purified protease (e.g., trypsin, chymotrypsin).

  • Assay buffer (specific to the protease).

  • Protease inhibitor (to stop the reaction).

  • SDS-PAGE or Mass Spectrometry equipment.

Procedure:

  • Prepare a reaction mixture containing the test peptide and the assay buffer.

  • Initiate the reaction by adding the protease to a final concentration that results in partial degradation over a reasonable time course.

  • Incubate the reaction at the optimal temperature for the protease.

  • At various time points, stop the reaction by adding a specific protease inhibitor.

  • Analyze the samples by SDS-PAGE to visualize the degradation products or by Mass Spectrometry to identify the cleavage sites.[13]

Conclusion

The incorporation of (1R,2R)-aminocyclobutane into peptides represents a powerful strategy to overcome the challenge of proteolytic instability. The rigid conformational constraint imposed by the cyclobutane ring effectively shields the peptide backbone from enzymatic degradation, leading to a significant increase in in vivo half-life. While other methods like cyclization and D-amino acid substitution also offer enhanced stability, the (1R,2R)-aminocyclobutane approach provides a more localized and predictable modification. For drug development professionals, this translates to peptides with improved pharmacokinetic profiles and a greater potential for therapeutic success.

References

  • Kuhne, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available from: [Link]

  • ResearchGate. How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. Available from: [Link]

  • Kuhne, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Albericio, F., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry. Available from: [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Digital.CSIC. Available from: [Link]

  • Reixach, N., et al. (2009). Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Kuhn, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available from: [Link]

  • Morita, H., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available from: [Link]

  • Li, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available from: [Link]

  • Wang, Y., et al. (2025). The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. International Journal of Molecular Sciences. Available from: [Link]

  • LifeTein. Should My Peptide Be Cyclic?. Available from: [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Cyclic beta aminoacids as conformational constraints. Available from: [Link]

  • ResearchGate. Proteolytic stability of cyclic peptides in relevant biological conditions and cleavage sites of parent peptides (LL-37, KR-12, KR-12 (Q5K,D9A)) by aureolysin. Available from: [Link]

  • Papini, A. M., et al. (2007). N-terminus acetylation and C-terminus amidation of peptides increase their bioavailability. International Journal of Peptide Research and Therapeutics. Available from: [Link]

  • ResearchGate. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available from: [Link]

  • Bentham Science. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Available from: [Link]

  • Li, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available from: [Link]

  • National Institutes of Health. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Available from: [Link]

  • CNR-IRIS. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic. Available from: [Link]

  • MDPI. Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Peptide Backbone Engineering: trans-ACBC vs. β-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is paramount in the quest for novel therapeutics with enhanced potency, selectivity, and stability. The introduction of non-natural amino acids into a peptide sequence is a powerful strategy to modulate its three-dimensional structure and, consequently, its biological activity. This guide provides an in-depth comparison of two widely used building blocks: trans-1-aminocyclobutane-1-carboxylic acid (trans-ACBC), a conformationally constrained cyclic β-amino acid, and β-alanine, a simple acyclic β-amino acid. We will explore their distinct structural impacts on the peptide backbone, supported by experimental data and detailed methodologies for their incorporation and analysis.

The Fundamental Dichotomy: Rigidity vs. Flexibility

The choice between trans-ACBC and β-alanine hinges on a fundamental design principle: the desired degree of conformational rigidity versus flexibility in the resulting peptide.

trans-ACBC: The Conformational Lock

trans-ACBC is a cyclic β-amino acid that introduces a significant degree of rigidity into the peptide backbone. Its cyclobutane ring severely restricts the rotation around the N-Cα and Cα-C bonds, effectively "locking" the local conformation. This constraint can be leveraged to induce and stabilize specific secondary structures, such as helices and turns. Computational energy calculations on model peptides containing 1-aminocyclobutane carboxylic acid (ACBC) have shown that low-energy conformations often correspond to well-defined structures like α-helices, 3(10)-helices, and γ-turns[1]. The incorporation of such constrained residues is a key strategy in the design of peptidomimetics, which aim to mimic the bioactive conformation of a natural peptide while improving its metabolic stability[1]. For instance, the strategic placement of trans-2-aminocyclobutanecarboxylic acid (tACBC) has been employed in the design of α/β/γ-peptides to mimic protein secondary structures and inhibit protein-protein interactions[2].

β-Alanine: The Flexible Modulator

In contrast to the rigidity imposed by trans-ACBC, β-alanine introduces an element of flexibility into the peptide backbone. As the simplest β-amino acid, it possesses an additional methylene group compared to its α-amino acid counterpart, α-alanine. This extension increases the number of rotatable bonds, thereby expanding the accessible conformational space. While it can be found in both folded and extended conformations, β-alanine is particularly known for its ability to facilitate turns in a peptide chain. However, it typically does not occupy the corner of a turn structure itself but rather acts as a flexible linker that enables adjacent α-amino acids to form turn-like structures, such as the "pseudo type II β-turn"[3][4]. The incorporation of β-amino acids like β-alanine has been shown to modulate the conformation, dynamics, and proteolytic susceptibility of native peptides[5].

Comparative Structural Impact: A Data-Driven Overview

While a direct head-to-head comparison in a single peptide scaffold is the ideal scenario for analysis, we can synthesize the findings from various studies to construct a comparative overview of the structural impact of these two amino acids.

Featuretrans-ACBCβ-Alanine
Backbone Rigidity High - cyclobutane ring restricts dihedral angle rotation.Low - additional methylene group increases flexibility.
Primary Structural Impact Induces and stabilizes specific secondary structures (helices, turns).Facilitates the formation of turns by adjacent residues; acts as a flexible linker.
Conformational Preference Favors well-defined, low-energy conformations.Can adopt both folded (gauche) and extended (trans) conformations.
Predictability of Structure High - the constrained nature allows for more predictable local structures.Moderate to Low - conformational flexibility is context-dependent.
Application in Peptidomimetics Widely used to create rigid scaffolds that mimic bioactive conformations.Used to introduce flexibility, modulate turn propensity, and increase spacing between pharmacophoric groups.

Visualizing the Structural Impact

The following diagrams illustrate the fundamental structural differences between trans-ACBC and β-alanine and their influence on the peptide backbone.

cluster_0 trans-ACBC in a Peptide Chain cluster_1 β-Alanine in a Peptide Chain N_term_A N-terminus C_alpha_A N_term_A->C_alpha_A C_prime_A C' C_alpha_A->C_prime_A C_beta_A C_gamma_A C_beta_A->C_gamma_A C_term_A C-terminus C_beta_A->C_term_A C_delta_A C_gamma_A->C_delta_A C_delta_A->C_beta_A N_A N C_prime_A->N_A N_A->C_beta_A N_A->C_delta_A N_term_B N-terminus C_alpha_B N_term_B->C_alpha_B C_prime_B C' C_alpha_B->C_prime_B C_beta_B C_term_B C-terminus C_beta_B->C_term_B N_B N C_prime_B->N_B N_B->C_beta_B caption1 trans-ACBC imposes a rigid cyclic constraint on the backbone. caption2 β-Alanine introduces an additional flexible methylene group.

Caption: Structural comparison of trans-ACBC and β-alanine within a peptide chain.

Experimental Methodologies: A Practical Guide

The successful application of these non-natural amino acids requires robust experimental protocols for both their incorporation into peptides and the subsequent structural analysis.

I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is widely used due to its mild deprotection conditions.

Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% piperidine in DMF) Start->Fmoc_Deprotection Washing_1 2. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Washing_1->Amino_Acid_Coupling Washing_2 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat Repeat for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 6. Cleavage from Resin (e.g., TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Step-by-Step Protocol:

  • Resin Selection and Swelling: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either trans-ACBC or β-alanine) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin again with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water)[6][7].

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

II. Structural Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is often employed to gain a comprehensive understanding of the peptide's structure in solution and in the solid state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of peptides in solution[8][9].

Step-by-Step Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 1-5 mM[10]. The pH should be adjusted to ensure peptide stability and solubility.

  • Data Acquisition: Acquire a series of 2D NMR spectra, typically including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within 2-3 bonds of each other.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • Structural Restraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds between protons.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in a molecular dynamics-based simulated annealing protocol to calculate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution[11][12].

Step-by-Step Protocol for CD Analysis:

  • Sample Preparation: Prepare a solution of the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). The peptide concentration is typically in the range of 0.1-1 mg/mL[12]. Ensure the sample is free of contaminants that absorb in the far-UV.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature using a Peltier controller.

  • Data Acquisition:

    • Place the sample in a quartz cuvette with a suitable path length (typically 0.1-1 cm).

    • Record the CD spectrum in the far-UV range (e.g., 190-260 nm).

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis: Analyze the resulting CD spectrum. Characteristic spectral features indicate the presence of different secondary structures:

    • α-helix: Negative bands around 208 nm and 222 nm.

    • β-sheet: A negative band around 218 nm.

    • Random coil: A strong negative band below 200 nm.

C. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state, offering a precise picture of their three-dimensional arrangement[13].

Step-by-Step Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Purity: Ensure the peptide is of high purity (>95%) as impurities can inhibit crystallization[14].

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion[13][15].

  • Crystal Optimization and Harvesting: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals. Carefully harvest the crystals and cryo-protect them if necessary.

  • X-ray Diffraction Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the peptide into the electron density and refine the model to best fit the experimental data.

  • Structure Analysis: Analyze the final refined structure to determine precise bond lengths, angles, and dihedral angles.

Conclusion: A Tale of Two Structures

The choice between incorporating trans-ACBC and β-alanine into a peptide backbone is a strategic one, dictated by the desired structural outcome. trans-ACBC serves as a powerful tool for inducing conformational rigidity and pre-organizing a peptide into a specific secondary structure, making it an excellent choice for the design of stable peptidomimetics. In contrast, β-alanine offers a means to introduce localized flexibility, modulate turn propensity, and act as a spacer element within a peptide sequence.

A thorough understanding of their distinct structural consequences, coupled with robust synthetic and analytical methodologies, empowers researchers to rationally design and engineer peptides with tailored conformations and, ultimately, optimized biological functions. The experimental protocols outlined in this guide provide a solid foundation for the successful implementation of these valuable building blocks in peptide and drug discovery programs.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186.
  • Hart, K. M., & Wetzel, H. N. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 73–83.
  • Parbin, M., Sivalingam, V., Venkatachalam, R., & Chand, D. K. (2020). Conformational analyses of peptides 1–8.
  • Bakshi, K., Liyanage, M. R., & Volkin, D. B. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides (pp. 247–261). Humana Press.
  • Lombardi, A., et al. (1994). Beta-alanine containing cyclic peptides with predetermined turned structure. V. Biopolymers, 34(11), 1473-1485.
  • Sharma, M., & D'Souza, R. (2015). NMR in structural determination of proteins and peptides.
  • Lombardi, A., et al. (1994). Beta-alanine Containing Cyclic Peptides With Turned Structure: The "Pseudo Type II Beta-Turn." VI. Biopolymers, 34(11), 1473-1485.
  • Specchio, R., & S-PRO2. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Specchio.
  • Rienstra, C. M., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260-10265.
  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Moodle@Units.
  • Ballone, A., Lau, R. A., Zweipfenning, F. P. A., & Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive natural products II: Chemistry and biology (pp. 280-325). Elsevier.
  • Ohishi, Y., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4287.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Zahariev, S., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(6), 469-480.
  • Crystallization of Proteins. (n.d.). Protein XRD Protocols. Retrieved from [Link]

  • Goundry, W. R., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(51), 16695-16703.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1596.
  • Vázquez, S., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14388-14397.
  • Shen, Y., & Bax, A. (2012). Identification of helix capping and beta-turn motifs from NMR chemical shifts. Journal of Biomolecular NMR, 52(3), 211-232.
  • Williams, J. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Lee, S., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • Vass, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(1), 24-29.
  • Chen, Y., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 117(11), 2028-2039.
  • Extance, A. (2020, May 19). Unnatural cyclic amino acids push limits of ribosome. Chemistry World. Retrieved from [Link]

Sources

The Rigidity Advantage: A Comparative Guide to the Binding Affinity of Constrained β-Amino Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular recognition, the quest for ligands with high affinity and specificity is paramount. While peptides offer a versatile scaffold for interacting with biological targets, their inherent flexibility can be a double-edged sword. This conformational freedom often leads to a significant entropic penalty upon binding, potentially reducing affinity and selectivity. A powerful strategy to overcome this limitation is the incorporation of rigidified amino acid analogues, particularly β-amino acids, into peptide sequences. This guide provides an in-depth comparison of the binding affinities of rigidified β-amino acid ligands, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Principle of Pre-organization: Why Rigidity Enhances Binding

The binding of a flexible ligand to its receptor is a thermodynamically governed process. The change in Gibbs free energy (ΔG) upon binding, which dictates the binding affinity, is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). While favorable enthalpic interactions, such as hydrogen bonds and van der Waals forces, drive binding, the process is often opposed by a negative change in entropy. This entropic penalty arises from the loss of conformational freedom as the flexible ligand adopts a specific, bound conformation.[1]

By rigidifying the ligand, we pre-organize it into a conformation that is closer to the bioactive conformation required for receptor binding. This reduces the loss of conformational entropy upon binding, thereby making the overall free energy change more favorable and increasing the binding affinity.[1][2] This concept, known as the principle of pre-organization, is a cornerstone of rational drug design.

Strategies for Rigidifying β-Amino Acid Ligands

Several synthetic strategies have been developed to introduce conformational constraints into β-amino acid residues. These modifications range from simple cyclizations to the creation of complex bicyclic and spirocyclic systems.

  • Cyclic β-Amino Acids: The most common approach involves the formation of cyclic structures, such as cyclopropane, cyclobutane, cyclopentane, and cyclohexane rings, within the β-amino acid backbone.[3] These cyclic constraints limit the rotation around single bonds, forcing the peptide backbone into a more defined conformation.

  • β-Substitution: The introduction of bulky substituents at the β-position of the amino acid can also restrict conformational freedom.

  • Bicyclic and Bridged Systems: More complex strategies involve the synthesis of bicyclic β-amino acids, which offer an even higher degree of rigidity and conformational control.[4][5] These structures can be designed to mimic specific secondary structures, such as β-turns or helices.

  • Stereochemical Control: The stereochemistry of the chiral centers within the rigidified β-amino acid is crucial for determining the precise three-dimensional arrangement of the pharmacophoric groups and, consequently, the binding affinity and selectivity.[6][7]

Comparative Binding Affinity: Experimental Evidence

The true measure of a ligand's efficacy lies in its experimentally determined binding affinity. A growing body of literature demonstrates the superior binding properties of rigidified β-amino acid ligands compared to their flexible counterparts.

Case Study 1: Cyclic vs. Linear RGD Peptides Targeting Integrin αvβ3

The Arg-Gly-Asp (RGD) motif is a well-known recognition sequence for integrin receptors, which play a crucial role in cell adhesion and signaling. Studies have consistently shown that cyclic RGD peptides exhibit significantly higher binding affinity for integrin αvβ3 than their linear analogues.[8]

Molecular dynamics simulations have revealed that the cyclic structure pre-organizes the RGD pharmacophore into a conformation that is optimal for binding to the integrin receptor.[8] This pre-organization minimizes the entropic penalty upon binding, leading to a more favorable Gibbs free energy of binding. In contrast, the flexible linear RGD peptide must undergo a significant conformational rearrangement to bind, which is entropically unfavorable.[8]

Table 1: Comparative Binding Affinities of Linear vs. Cyclic RGD Pentapeptides for Integrin αvβ3

PeptideBinding Affinity (Kd)Fold Improvement (Cyclic vs. Linear)Reference
Linear RGDfVLower Affinity-[8]
Cyclic RGDfVHigher AffinitySignificant[8]
Case Study 2: Constrained Peptides Targeting Platinum Surfaces

A study comparing the adsorption behavior of a linear and a cyclic platinum-binding peptide (PtBP1) on platinum thin films using surface plasmon resonance (SPR) provides a clear quantitative comparison. The cyclic peptide, constrained by a disulfide bond, exhibited significantly stronger binding than its linear counterpart.

Table 2: Adsorption Kinetics and Equilibrium Constants for Linear and Cyclic Platinum-Binding Peptides

PeptideAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Gibbs Free Energy Difference (ΔΔG) (kcal/mol)Reference
Linear PtBP1Two-phase bindingSlower dissociationLower-[9]
Cyclic PtBP1~20-fold greater than linearFaster association~20-fold greater than linear~2[9]

The nearly 20-fold greater equilibrium constant for the cyclic peptide corresponds to a difference in the Gibbs free energy of binding of approximately 2 kcal/mol, highlighting the significant thermodynamic advantage of rigidification.[9]

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for comparing the performance of different ligands. Two of the most widely used and robust techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[10][11]

Step-by-Step SPR Protocol for β-Amino Acid Ligand-Protein Interaction:

  • Immobilization of the Ligand:

    • Activate the sensor chip surface (e.g., CM5 chip) with a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the β-amino acid-containing peptide (ligand) in a suitable buffer (e.g., acetate buffer, pH 4.5) to allow for covalent coupling to the activated surface.

    • Deactivate any remaining active groups on the surface with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the target protein (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the immobilized ligand. This generates a sensorgram.[10][12]

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]

Diagram of an SPR Experimental Workflow

SPR_Workflow cluster_preparation Preparation cluster_spr_instrument SPR Instrument cluster_analysis Data Analysis Ligand Ligand (β-amino acid peptide) Immobilization Immobilize Ligand Ligand->Immobilization Analyte Analyte (Target Protein) Binding Inject Analyte (Association) Analyte->Binding SensorChip Sensor Surface Immobilized Ligand SensorChip:f1->Binding Activation Activate Surface (EDC/NHS) Activation->Immobilization Immobilization->SensorChip:f1 Deactivation Deactivate Surface (Ethanolamine) Deactivation->SensorChip:f1 Dissociation Flow Buffer (Dissociation) Binding->Dissociation Sensorgram Generate Sensorgram Binding->Sensorgram Regeneration Regenerate Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->SensorChip:f0 Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, Kd Fitting->Kinetics

Caption: Workflow for determining binding kinetics using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]

Step-by-Step ITC Protocol for β-Amino Acid Ligand-Protein Interaction:

  • Sample Preparation:

    • Prepare solutions of the β-amino acid ligand and the target protein in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the ligand and the protein.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the protein solution and the injection syringe with the ligand solution.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • Measure the heat change associated with each injection.[16]

  • Data Analysis:

    • Integrate the heat-flow peaks from the raw data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17] The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Diagram of an ITC Experimental Workflow

ITC_Workflow cluster_preparation Sample Preparation cluster_itc_instrument ITC Instrument cluster_analysis_itc Data Analysis Ligand_ITC Ligand in Syringe Titration Sequential Injections Ligand_ITC->Titration Protein_ITC Protein in Cell Protein_ITC->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Thermogram Generate Thermogram Heat_Measurement->Thermogram Binding_Isotherm Create Binding Isotherm Thermogram->Binding_Isotherm Fitting_ITC Fit to Binding Model Binding_Isotherm->Fitting_ITC Thermo_Params Determine Kd, n, ΔH, ΔS Fitting_ITC->Thermo_Params

Caption: Workflow for determining thermodynamic parameters using ITC.

Conclusion

The strategic rigidification of β-amino acid ligands presents a powerful approach to enhancing binding affinity and, consequently, therapeutic potential. By pre-organizing the ligand into a bioactive conformation, the entropic penalty of binding is significantly reduced, leading to more potent and selective interactions with biological targets. The experimental evidence, particularly from comparative studies of cyclic and linear peptides, unequivocally supports the thermodynamic advantages of this design strategy. The robust and quantitative nature of techniques like SPR and ITC provides the necessary tools to accurately assess the impact of conformational constraints on binding affinity, guiding the rational design of next-generation therapeutics. As our understanding of the interplay between ligand conformation and receptor binding continues to grow, the use of rigidified β-amino acids is poised to become an increasingly integral part of modern drug discovery.

References

  • Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Design, synthesis and biological evaluation of novel bicyclic beta-lactams as potential antimalarials. PubMed. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. ResearchGate. [Link]

  • Bicyclic Peptides: Types, Synthesis and Applications. ScienceDirect. [Link]

  • Biomolecular interactions by Surface Plasmon Resonance technology. ResearchGate. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • Bicyclic β-amino acids. ResearchGate. [Link]

  • Protein target binding of linear versus cyclic peptides. a) linear... ResearchGate. [Link]

  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. PMC. [Link]

  • Adsorption Behavior of Linear and Cyclic Genetically Engineered Platinum Binding Peptides. ACS Publications. [Link]

  • Design of linear and cyclic peptide binders of different lengths only from a protein target sequence. bioRxiv. [Link]

  • Cyclic vs Linear Peptides: Key Differences. GenScript. [Link]

  • Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • IC50 values compared. Science.gov. [Link]

  • What is surface plasmon resonance (SPR)?. Cytiva. [Link]

  • Surface plasmon resonance. University of Sheffield. [Link]

  • Characterizing Protein-Protein Interactions by ITC. TA Instruments. [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. [Link]

  • The importance of stereochemistry in the disorder-order continuum of protein-protein interactions. ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Design, Synthesis and Development of Stereo Chemical Constraints into β -Amino Acid Residues. Longdom Publishing. [Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. [Link]

  • Protein Interaction Analysis. Bio-Rad. [Link]

  • Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. PubMed. [Link]

  • Biochemical binding thermodynamics - Kd, Ka, and their interpretation. YouTube. [Link]

  • A Novel Type of PSMA-Targeting Ligands via β-Branched Aromatic α-Amino Acid Modification, Bearing Enhanced Tumor Targeting and Reduced Renal Toxicity. ACS Publications. [Link]

  • Stereochemical features controlling binding and intrinsic activity properties of benzodiazepine-receptor ligands. PubMed. [Link]

  • Influence of Stereochemistry of the Sequence Arg-Gly-Asp-Xaa on Binding Specificity in Cell Adhesion. ResearchGate. [Link]

  • IC50 – Knowledge and References. Taylor & Francis Online. [Link]

  • General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents like Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide moves beyond a simple checklist, providing a detailed, step-by-step protocol grounded in established safety principles and environmental regulations.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While specific data for the (1R,2R) isomer is not extensively published, we can infer its hazard profile from structurally similar compounds, such as other aminocyclobutane carboxylate derivatives.

Data from related compounds on PubChem suggests that this chemical class may present the following hazards:

  • Skin Corrosion/Irritation: Capable of causing skin irritation or severe burns upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[2][4]

  • Flammability: Some derivatives are classified as flammable liquids.[1][3]

This hazard profile dictates that Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][6] Improper disposal can lead to environmental contamination, significant fines, and potential legal action under regulations like the Resource Conservation and Recovery Act (RCRA).[6][7]

Pre-Disposal Checklist: Immediate Safety and Preparation

Before handling the waste, ensure the following preparations are complete:

  • Personal Protective Equipment (PPE): Don appropriate PPE, including:

    • Chemical-resistant gloves (Nitrile rubber is a common recommendation).[4][8]

    • Safety goggles and a face shield.[9]

    • A lab coat.

  • Work Area: Conduct all waste handling within a well-ventilated area, preferably inside a chemical fume hood.[10]

  • Spill Kit: Ensure a spill kit equipped to handle chemical spills is readily accessible.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely manage the disposal of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate from the point of generation to its final removal.

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[7][11]

  • Designate a Waste Stream: This compound and materials contaminated with it should be classified as a non-halogenated organic waste stream.

  • Check for Incompatibilities: Do not mix this waste with the following:

    • Strong oxidizing agents[8][12]

    • Strong acids or bases[8][11][12]

    • Reactive chemicals (e.g., cyanides, azides, sulfides)[6][11]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused or waste solutions of the compound in a dedicated liquid waste container.

    • Solid Waste: Collect chemically contaminated solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a separate, clearly marked container lined with a clear plastic bag.[13]

Table 1: Disposal and Safety Summary

ParameterGuidelineSource(s)
Hazard Classification Skin/Eye Irritant, Potential Corrosive, Potential Acute Oral Toxicity, Potential Flammable[1][2][3]
Primary Disposal Route Licensed Hazardous Waste Vendor[6][7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases[8][11][12]
Recommended Container High-Density Polyethylene (HDPE) or other chemically resistant plastic[7]
Required PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat[4][8][9]

The choice of container and its labeling are mandated by safety regulations to prevent accidents and ensure proper handling by waste management professionals.

  • Container Selection: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) carboys or bottles are suitable for most organic waste streams.[7] The container must be in good condition, free from damage, and have a secure, leak-proof lid.[5]

  • Labeling: This is a critical step. The label must be clear, legible, and permanently affixed to the container. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate".

    • An accurate list of all components and their approximate percentages.

    • The date on which waste was first added to the container (the "accumulation start date").[13]

    • Relevant hazard pictograms (e.g., corrosive, irritant, flammable).[11]

Laboratories are permitted to store a limited amount of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[6][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Storage Practices:

    • Keep waste containers securely closed at all times, except when adding waste.[6]

    • Store the container in a secondary containment bin to catch any potential leaks.[5]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6]

An "empty" chemical container may still contain hazardous residue and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) three times.[11]

  • Collect Rinsate: Crucially, the rinsate from all three washes is also considered hazardous waste. It must be collected and added to your designated liquid hazardous waste container.

  • Deface Label: After triple rinsing and air-drying, completely remove or deface the original manufacturer's label.[11][13]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[11]

Hazardous waste must be removed from your laboratory by trained professionals for final disposal at a certified facility.[7]

  • Scheduled Pick-up: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a waste pick-up.[6]

  • Time Limits: Waste must be removed from the SAA within specific timeframes, typically within six to twelve months of the accumulation start date, or as soon as the container is full.[5][6][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Containment cluster_2 Phase 3: Accumulation cluster_3 Phase 4: Final Disposal start Waste Generation (Pure compound, solution, or contaminated material) characterize Characterize Waste (Liquid or Solid?) start->characterize liquid_container Select & Label Liquid Waste Container (HDPE Carboy) characterize->liquid_container Liquid solid_container Select & Label Solid Waste Container (Lined Pail) characterize->solid_container Solid segregate Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) liquid_container->segregate solid_container->segregate store Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store pickup Request Pickup from Environmental Health & Safety (EH&S) store->pickup dispose Final Disposal via Licensed Vendor pickup->dispose

Caption: Decision workflow for hazardous chemical disposal.

Conclusion: A Commitment to Safety

Adherence to these procedures is not merely about regulatory compliance; it is a fundamental aspect of responsible scientific practice. By treating Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate and all chemical waste with the respect its potential hazards demand, you protect yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your facility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, December 12). SAFETY DATA SHEET.
  • PhytoTech Labs. SAFETY DATA SHEET.
  • West Liberty University. (2005, October 10). Material Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Regulations.gov. (2017, July 31). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 28). SAFETY DATA SHEET.
  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.
  • PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate.

Sources

Personal protective equipment for handling Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and operational protocols for handling Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate. As a Senior Application Scientist, this document is crafted to ensure your safety and the integrity of your research by providing not just procedural steps, but the scientific reasoning behind them. The information herein is synthesized from authoritative safety data sheets of structurally similar compounds and established laboratory safety standards.

Understanding the Hazard Profile

  • Causes skin irritation and potentially severe skin burns. [1]

  • Causes serious eye irritation and potentially severe eye damage. [1]

  • May cause respiratory tract irritation. [1][2][3]

  • May be harmful if swallowed. [1]

Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous upon contact with skin and eyes, and upon inhalation or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised.
Running reactions and work-ups Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile recommended)Chemical-resistant laboratory coatAll operations should be conducted in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant laboratory coat or apronA NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.
Justification for PPE Selection:
  • Eye and Face Protection: Due to the high risk of serious eye damage, chemical splash goggles are the minimum requirement.[2][3] A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when transferring large volumes or working with reactions under pressure.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[2] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is essential to protect against incidental skin contact.[2] For procedures with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: Handling the solid or concentrated solutions of this amine-containing compound can generate dust or vapors that are irritating to the respiratory tract.[2][3] Therefore, it is crucial to handle it within a properly functioning chemical fume hood to minimize inhalation exposure.

Procedural Guide to Safe Handling and Disposal

Adherence to a strict operational protocol is paramount to ensure safety and prevent contamination.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (Chemical Fume Hood) gather_ppe Gather all necessary PPE prep_area->gather_ppe review_sds Review SDS of analogous compounds gather_ppe->review_sds weigh Weigh the compound in the fume hood review_sds->weigh Proceed to Handling dissolve Dissolve in a suitable solvent weigh->dissolve react Perform the reaction dissolve->react decontaminate Decontaminate glassware and surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of waste in a labeled container decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: Workflow for Handling Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[3]

    • Before starting, ensure you have all the necessary PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • When weighing the solid, do so in a fume hood to avoid inhaling any dust.

    • Avoid direct contact with the skin and eyes.[3]

    • Use appropriate tools (spatulas, etc.) to handle the compound and avoid creating dust.

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container for organic waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Disposal Procedure:

    • Follow your institution's and local regulations for the disposal of chemical waste.

    • Never dispose of this compound down the drain or in the regular trash.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate and ensure a safe and productive research environment.

References

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PhytoTech Labs. Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • TCI (Shanghai) Development Co., Ltd. Aminocyclobutane. Retrieved from [Link]

  • CP Lab Safety. Aminocyclobutane, 1mL, Each. Retrieved from [Link]

  • Organic Preparations and Procedures Inc. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)Bicyclobutanes. Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2012, November 30). Substitution of hazardous chemicals. OSHwiki. Retrieved from [Link]

  • European Trade Union Institute. Chapter 12 Substituting hazardous chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.